Esreboxetine
Description
Properties
IUPAC Name |
(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009938 | |
| Record name | Esreboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Reboxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.23e-02 g/L | |
| Record name | Reboxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98819-76-2, 98769-81-4 | |
| Record name | (S,S)-(+)-Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98819-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esreboxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esreboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esreboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESREBOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S50ZY490 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Reboxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 171 °C (mesylate salt) | |
| Record name | Reboxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Esreboxetine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2][3] Its primary mechanism of action in the central nervous system (CNS) is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2] This targeted action on the noradrenergic system, with minimal effects on serotonin and dopamine reuptake, underpins its therapeutic potential.[4] This guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Core Mechanism: Selective Norepinephrine Reuptake Inhibition
This compound exerts its pharmacological effects by binding with high affinity to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By inhibiting NET, this compound effectively increases the dwell time and concentration of norepinephrine in the synapse, thereby potentiating its action on postsynaptic adrenergic receptors.
Binding Affinity and Selectivity
This compound demonstrates a high degree of selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is a key feature of its pharmacological profile.
| Transporter | Ligand | Species | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | This compound | Rat | ~0.05 (Implied from high potency) | |
| Reboxetine | Rat | 1.1 | ||
| Serotonin Transporter (SERT) | This compound | Rat | >1000 (Implied from high selectivity) | |
| Reboxetine | Rat | 129 | ||
| Dopamine Transporter (DAT) | This compound | - | >10,000 (Implied) | |
| Reboxetine | Rat | >10,000 |
Downstream Signaling Pathways
The elevation of synaptic norepinephrine by this compound initiates a cascade of downstream signaling events within the neuron. While direct studies on this compound are limited, the effects of selective norepinephrine reuptake inhibition are well-documented, primarily involving the cyclic AMP (cAMP) signaling pathway.
Upon binding to postsynaptic β-adrenergic receptors, norepinephrine activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in neuroplasticity, neuronal survival, and synaptic function. Chronic administration of noradrenergic agents like reboxetine has been shown to influence PKA and lead to the phosphorylation of CREB.
References
An In-depth Technical Guide to the Synthesis and Chiral Separation of Esreboxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chiral separation of Esreboxetine, the (S,S)-enantiomer of Reboxetine, a selective norepinephrine reuptake inhibitor. The document details established synthetic methodologies, including classical resolution and asymmetric synthesis routes, and provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for its enantiomeric separation. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways and separation workflows.
Synthesis of this compound
The synthesis of enantiomerically pure this compound, (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine, can be achieved through several distinct strategies. The primary approaches involve either the resolution of a racemic mixture of reboxetine or the stereoselective synthesis of the desired (S,S)-enantiomer. This guide focuses on three prominent methods: classical resolution using a chiral resolving agent, asymmetric synthesis via Sharpless epoxidation, and an alternative asymmetric route commencing from a chiral amino alcohol.
Classical Resolution of Racemic Reboxetine
This method involves the synthesis of a racemic mixture of reboxetine followed by the separation of the enantiomers using a chiral resolving agent, such as (S)-mandelic acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.
Experimental Protocol: Classical Resolution using (S)-Mandelic Acid
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Salt Formation: A solution of racemic reboxetine free base in a suitable solvent (e.g., ethanol) is treated with a solution of (S)-(+)-mandelic acid (approximately 0.5 equivalents).
-
Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt, the (S,S)-reboxetine-(S)-mandelate salt.
-
Isolation and Purification: The crystalline salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.
-
Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the (S,S)-reboxetine free base.
-
Extraction: The enantiomerically enriched reboxetine is extracted with an organic solvent and isolated by evaporation of the solvent.
| Step | Starting Material | Reagents/Solvents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Diastereomeric Salt Formation & Recrystallization | Racemic Reboxetine | (S)-(+)-Mandelic Acid, Ethanol | (S,S)-Reboxetine-(S)-Mandelate Salt | ~40% | >99% after recrystallization | [1] |
| Liberation of (S,S)-Reboxetine | (S,S)-Reboxetine Salt | NaOH, Organic Solvent | (S,S)-Reboxetine (this compound) | High | >99% | [1] |
Logical Relationship: Classical Resolution
Asymmetric Synthesis via Sharpless Epoxidation
A more efficient approach to obtaining enantiomerically pure this compound is through asymmetric synthesis, which avoids the lower theoretical yield of classical resolution. One prominent method utilizes the Sharpless asymmetric epoxidation of cinnamyl alcohol to establish the required stereochemistry early in the synthetic sequence.
Experimental Protocol: Sharpless Asymmetric Epoxidation Route
-
Asymmetric Epoxidation: Cinnamyl alcohol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, diethyl D-tartrate, and tert-butyl hydroperoxide to yield (2R,3R)-3-phenyl-2,3-epoxy-1-propanol with high enantioselectivity[2][3].
-
Epoxide Ring-Opening: The resulting chiral epoxide is reacted with 2-ethoxyphenol in the presence of a base to open the epoxide ring, forming (2R,3S)-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol.
-
Mesylation and Cyclization: The diol is then converted to a mesylate, followed by intramolecular cyclization with a suitable amine source to form the morpholine ring, yielding N-protected this compound.
-
Deprotection: The final step involves the removal of the protecting group to afford this compound.
| Step | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Sharpless Epoxidation | Cinnamyl Alcohol | Ti(OiPr)4, Diethyl D-tartrate, t-BuOOH | (2R,3R)-3-phenyl-2,3-epoxy-1-propanol | 72% | 85% | [4] |
| Epoxide Opening | Chiral Epoxide | 2-Ethoxyphenol, Base | (2R,3S)-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol | - | - | |
| Cyclization & Deprotection | Diol Intermediate | Mesyl Chloride, Amine source, Deprotection reagents | This compound | - | - |
Synthetic Pathway: Sharpless Epoxidation Route
Asymmetric Synthesis from (S)-3-Amino-1,2-propanediol
An alternative asymmetric synthesis builds the chiral morpholine ring from a readily available chiral starting material, (S)-3-amino-1,2-propanediol.
Experimental Protocol: Synthesis from (S)-3-Amino-1,2-propanediol
-
Amide Formation: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form the corresponding amide.
-
Cyclization: The amide undergoes intramolecular cyclization in the presence of a base (e.g., potassium tert-butoxide) to form the morpholinone ring.
-
Protection and Reduction: The hydroxyl group is protected, and the morpholinone is reduced to the corresponding morpholine.
-
Introduction of Side Chains: The phenyl and 2-ethoxyphenoxy groups are introduced through a series of reactions, including oxidation and nucleophilic substitution, to yield this compound. This route has been reported to provide this compound in a 30% overall yield and 99% ee over eight steps.
| Step | Starting Material | Key Reagents | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Multi-step Synthesis | (S)-3-Amino-1,2-propanediol | Chloroacetyl chloride, Base, etc. | This compound | 30% | 99% |
Chiral Separation of this compound
The enantiomeric purity of this compound is critical for its therapeutic efficacy and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The separation of reboxetine enantiomers has been successfully achieved using various chiral stationary phases (CSPs).
Experimental Workflow: Chiral HPLC Separation
Comparative Table of Chiral HPLC Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chiralcel OD-H | Ethanol-Heptane (1:49, v/v) | - | - | Fluorescence (260/315 nm) | |
| Chiralcel OD | n-Hexane/2-Propanol (80:20, v/v) | - | - | UV | |
| Chiralcel OD | 0.5M Sodium Perchlorate (pH 6)/Acetonitrile (60:40, v/v) | - | - | UV | |
| Chiralpak AD-H | - | - | - | - | |
| Cyclobond I 2000 DM | - | - | - | - |
Experimental Protocol: Chiral HPLC Separation
-
System Preparation: An HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H) is equilibrated with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent, typically the mobile phase, at a known concentration.
-
Injection: A defined volume of the sample solution is injected onto the column.
-
Elution and Detection: The enantiomers are separated on the chiral stationary phase and eluted with the mobile phase. The eluent is monitored by a detector (e.g., UV or fluorescence) to generate a chromatogram.
-
Data Analysis: The peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (% ee) of the sample.
Conclusion
This technical guide has outlined the primary methodologies for the synthesis and chiral separation of this compound. The choice between classical resolution and asymmetric synthesis will depend on factors such as cost, desired efficiency, and scale of production. Asymmetric synthesis, particularly routes that establish chirality early, generally offers a more efficient pathway to the enantiomerically pure compound. For analytical purposes, chiral HPLC provides a reliable and robust method for determining the enantiomeric purity of this compound, with several effective chiral stationary phases and mobile phase combinations available. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Esreboxetine: A Technical Guide to its Pharmacology and Pharmacodynamics
For: Researchers, Scientists, and Drug Development Professionals Dated: November 28, 2025
Executive Summary
Esreboxetine, known investigationally as AXS-14, is a small molecule drug characterized as a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] Chemically, it is the (S,S)-(+)-enantiomer of reboxetine.[3][4] This stereospecific formulation is reported to confer greater potency and selectivity for the human norepinephrine transporter (hNET) compared to racemic reboxetine.[4] Its primary mechanism of action involves blocking the presynaptic norepinephrine transporter (NET), which leads to an increased concentration and prolonged activity of norepinephrine in the synaptic cleft. This targeted enhancement of noradrenergic neurotransmission forms the therapeutic rationale for its investigation in managing conditions like fibromyalgia, where noradrenergic pathways are implicated in endogenous pain inhibition. Having undergone Phase 2 and Phase 3 trials, this compound is noted for its distinct pharmacological profile, differentiating it from broader-spectrum agents like serotonin-norepinephrine reuptake inhibitors (SNRIs).
Pharmacodynamics
Primary Mechanism of Action
This compound's principal pharmacological effect is the potent and selective inhibition of the norepinephrine transporter (NET). NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, which terminates its signaling. By binding to NET, this compound functionally blocks this reabsorption process. This inhibition results in an accumulation of norepinephrine in the synapse, thereby increasing the duration and magnitude of noradrenergic signaling. The (S,S)-enantiomer is significantly more potent in this action than the (R,R)-enantiomer.
Transporter Selectivity and Binding Profile
A defining characteristic of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters. Racemic reboxetine has an approximately 20-fold higher selectivity for NET compared to the serotonin transporter (SERT) and does not significantly interact with the dopamine transporter (DAT) at therapeutic concentrations. The (S,S)-enantiomer (this compound) is even more selective than the racemate.
One study quantified the steady-state affinity (Kd) of the reboxetine enantiomers for the human norepinephrine transporter (hNET), finding that the (S,S)-enantiomer (this compound) had a 130-fold higher affinity than the (R,R)-enantiomer. Data for racemic reboxetine shows potent inhibition of norepinephrine uptake with IC₅₀ values in the low nanomolar range, while inhibition of dopamine and serotonin uptake occurs at micromolar concentrations, indicating a wide selectivity margin.
Table 1: Monoamine Transporter Inhibition Profile of Reboxetine Enantiomers
| Transporter | Parameter | (S,S)-Reboxetine (this compound) | (R,R)-Reboxetine | Racemic Reboxetine |
|---|---|---|---|---|
| Norepinephrine (NET) | Kd (nM) | 0.076 | 9.7 | - |
| Norepinephrine (NET) | IC₅₀ (nM) | - | - | 8.5 |
| Dopamine (DAT) | IC₅₀ (µM) | - | - | 89 |
| Serotonin (SERT) | IC₅₀ (µM) | - | - | 6.9 |
Data derived from studies on human transporters and rat synaptosomes.
Furthermore, reboxetine exhibits low affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors, which is consistent with a side effect profile that is generally devoid of effects mediated by these other receptor systems.
Pharmacokinetics
Pharmacokinetic data for this compound is primarily derived from studies of racemic reboxetine and its individual enantiomers. The (S,S)-enantiomer is the more potent inhibitor of NET.
Table 2: Summary of Pharmacokinetic Parameters for Reboxetine Enantiomers in Humans
| Parameter | Value (for Racemic Reboxetine unless specified) | Species |
|---|---|---|
| Bioavailability | ~94% (Oral) | Human |
| (S,S)-enantiomer: 102% | Human | |
| Time to Peak (Tmax) | ~2 hours | Human |
| Plasma Half-life (t1/2) | ~12-13 hours | Human |
| Protein Binding | >97% | Human |
| Metabolism | Primarily Hepatic via CYP3A4 | Human |
| Elimination | Primarily Renal (78% of dose) | Human |
Data compiled from multiple sources.
-
Absorption: Reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94%. Peak plasma concentrations are typically reached within 2 to 4 hours.
-
Distribution: The drug is extensively bound (>97%) to plasma proteins.
-
Metabolism: Reboxetine is primarily metabolized in the liver by the cytochrome P450 isozyme CYP3A4. Major metabolic pathways include O-dealkylation and oxidation.
-
Elimination: The mean elimination half-life is around 12-13 hours. Elimination is mainly through the kidneys, with about 78% of the dose excreted in urine.
Key Experimental Protocols
Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay
This assay is fundamental for determining a compound's potency (IC₅₀) in inhibiting norepinephrine transporter function. A common method utilizes radiolabeled norepinephrine in cells expressing NET or in synaptosomal preparations.
Objective: To quantify the inhibitory effect of this compound on the reuptake of norepinephrine into presynaptic terminals or NET-expressing cells.
Methodology ([³H]-Norepinephrine Uptake Assay):
-
Preparation of Biological Material:
-
Use either primary neuronal cultures, cultured cell lines stably transfected with the human NET gene (e.g., HEK293-hNET), or synaptosomes prepared from specific brain regions (e.g., hippocampus, cortex) of laboratory animals.
-
-
Assay Conditions:
-
Perform the assay in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) containing pargyline to inhibit monoamine oxidase and ascorbic acid to prevent oxidation of norepinephrine.
-
-
Experimental Procedure:
-
Aliquot the cell or synaptosome suspension into a 96-well plate.
-
Add varying concentrations of the test compound (this compound) and a reference inhibitor (e.g., desipramine) to the wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C to allow the compound to bind to the transporters.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (e.g., at its Kₘ concentration).
-
-
Termination and Measurement:
-
After a short incubation period (e.g., 10-30 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate free from cell-associated radiolabel.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's pharmacodynamic effect.
Objective: To measure the effect of this compound administration on extracellular norepinephrine levels in a target brain area (e.g., prefrontal cortex).
Methodology:
-
Surgical Implantation:
-
Anesthetize a laboratory animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Allow for a stabilization period to achieve equilibrium between the perfusate and the extracellular fluid.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples to monitor changes in norepinephrine concentration over time.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples to quantify norepinephrine concentrations. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and standard method for this purpose.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Plot the mean percentage change from baseline over time to visualize the pharmacodynamic effect of the drug.
-
References
Early Preclinical Studies of Esreboxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esreboxetine, also known as AXS-14 and formerly PNU-165442G, is the (S,S)-(+)-enantiomer of reboxetine. It is a highly selective and potent norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of fibromyalgia and neuropathic pain.[1][2][3] As the pharmacologically more active stereoisomer of racemic reboxetine, early preclinical development focused on characterizing its enhanced potency and selectivity for the norepinephrine transporter (NET).[4][5] This document provides a technical overview of the foundational preclinical studies of this compound, including its mechanism of action, in vitro pharmacology, and the key in vivo models used to assess its activity. While much of the specific preclinical data for this compound remains proprietary, this guide synthesizes available information on its enantiomeric selectivity and the well-characterized preclinical profile of its parent compound, racemic reboxetine, to provide a comprehensive picture of its early development.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). By binding to NET on the presynaptic neuronal membrane, it blocks the reabsorption of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This targeted enhancement of noradrenergic pathways is believed to be the basis for its therapeutic effects in pain modulation.
In Vitro Pharmacological Profile
Early preclinical studies established that this compound is the more potent enantiomer of reboxetine. While specific binding affinity (Ki) values for this compound are not widely published, computational studies and pharmacological reviews indicate that the (S,S)-enantiomer has a significantly higher affinity for the human norepinephrine transporter (hNET) than the (R,R)-enantiomer. One analysis reported a 130-fold higher affinity for (S,S)-reboxetine over (R,R)-reboxetine at hNET.
The selectivity profile of racemic reboxetine, for which more data is available, demonstrates a strong preference for the norepinephrine transporter over both the serotonin (SERT) and dopamine (DAT) transporters.
Table 1: In Vitro Transporter Inhibition Profile of Racemic Reboxetine
| Target | Assay Type | Value | Selectivity Ratio (vs. NET) |
| Norepinephrine Transporter (NET) | [³H]NE Uptake Inhibition | IC₅₀: 8.5 nM | 1 |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | IC₅₀: 6,900 nM (6.9 µM) | ~812-fold |
| Dopamine Transporter (DAT) | [³H]DA Uptake Inhibition | IC₅₀: 89,000 nM (89 µM) | ~10,470-fold |
Note: IC₅₀ values are from studies using rat synaptosomes. This compound ((S,S)-reboxetine) is expected to have a lower IC₅₀ (higher potency) at the NET.
Experimental Protocols: In Vitro Assays
Norepinephrine Transporter (NET) Binding/Uptake Assay
This assay is crucial for determining the potency (Ki or IC₅₀) and selectivity of a compound for the norepinephrine transporter.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the binding of a radiolabeled ligand or the uptake of a substrate at the norepinephrine transporter.
General Protocol (Uptake Inhibition):
-
Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. Culture cells to a confluent monolayer in appropriate media.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a Krebs-Ringer-HEPES (KRH) or similar physiological buffer.
-
Compound Incubation: Add buffer containing various concentrations of the test compound to the cells. Incubate for a predetermined period (e.g., 10-20 minutes) at 37°C to allow the compound to bind to the transporters.
-
Substrate Addition: Add a low concentration of a radiolabeled NET substrate, such as [³H]norepinephrine, to each well.
-
Uptake Reaction: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake into the cells.
-
Termination: Terminate the uptake reaction by rapidly aspirating the buffer and washing the cell monolayer multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor (e.g., desipramine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
References
- 1. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Esreboxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esreboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential therapeutic effects in conditions such as fibromyalgia and neuropathic pain.[1] Chemically, it is the (S,S)-(+)-enantiomer of reboxetine.[1] This stereospecificity is crucial to its pharmacological profile, as the (S,S)-enantiomer exhibits greater potency and selectivity for the norepinephrine transporter (NET) compared to the racemic mixture.[2] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data for the free base is available, several experimental values, such as the melting point, are reported for its salt forms (e.g., mesylate or succinate).
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine | [1][3] |
| Synonyms | (S,S)-Reboxetine, PNU-165442, AXS-14 | |
| CAS Number | 98819-76-2 | |
| Chemical Formula | C₁₉H₂₃NO₃ | |
| Molecular Weight | 313.39 g/mol | |
| Appearance | Solid | |
| Melting Point | 170 - 171 °C (mesylate salt) | |
| Boiling Point | Data not available | |
| Solubility | 2.23 x 10⁻² g/L in water (estimated) | |
| pKa (amine) | ~7.1 (estimated) | |
| Stereochemistry | (S,S)-(+)-enantiomer |
Chemical Structure and Stereochemistry
This compound possesses two chiral centers, leading to four possible stereoisomers. The therapeutically relevant isomer is the (S,S)-enantiomer. The specific three-dimensional arrangement of atoms is critical for its high-affinity binding to the norepinephrine transporter.
The molecular structure of this compound consists of a morpholine ring attached to a diphenylmethyl ether moiety. The ethoxy group is positioned on one of the phenyl rings.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic signaling is believed to underlie its therapeutic effects.
The increased levels of norepinephrine in the synapse lead to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs). The subsequent signaling cascade can involve various downstream effectors, including the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and gene expression.
Experimental Protocols
Asymmetric Synthesis of this compound
A detailed experimental protocol for the asymmetric synthesis of (S,S)-reboxetine has been described. A key methodology involves the stereospecific synthesis starting from (S)-3-amino-1,2-propanediol. The overall process can be summarized in multiple steps, including the formation of a chiral morpholine intermediate followed by the introduction of the phenyl and aryloxy groups. One reported synthesis achieved a 30% overall yield with 99% enantiomeric excess in eight steps. Key steps in such syntheses often involve selective oxidation and nucleophilic substitution reactions.
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay is fundamental to characterizing the potency and selectivity of compounds like this compound. A common method is the radioligand uptake inhibition assay using cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hNET.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine.
Procedure:
-
Cell Culture: Culture hNET-HEK293 cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in 96-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor.
-
Assay Performance:
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Norepinephrine.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection and Analysis:
-
Lyse the cells.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the analysis of this compound, particularly for determining its purity and for separating its enantiomers. Chiral HPLC methods are employed to resolve the (S,S)- and (R,R)-enantiomers of reboxetine. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and mobile phase composition is critical for achieving optimal resolution.
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Conclusion
This compound is a stereochemically defined molecule with a highly selective mechanism of action. Its chemical and structural properties are intrinsically linked to its potent inhibition of the norepinephrine transporter. The experimental protocols and analytical methods described in this guide are essential tools for the further investigation and development of this compound and related compounds. A thorough understanding of its chemistry and pharmacology is paramount for researchers and scientists in the field of drug discovery and development.
References
- 1. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous Solubility of Esreboxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of esreboxetine, a selective norepinephrine reuptake inhibitor. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution, bioavailability, and formulation development. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound and its Solubility
This compound, the (S,S)-(+)-enantiomer of reboxetine, is a morpholine derivative investigated for its therapeutic potential in conditions such as fibromyalgia and neuropathic pain.[1][2] As a weakly basic compound, the aqueous solubility of the this compound free base is predicted to be low.[3][4] This limited solubility can present challenges for developing aqueous-based formulations, particularly for parenteral administration.[5] Consequently, significant research has been directed towards the formation of various pharmaceutical salts to enhance its solubility and improve its biopharmaceutical properties. This guide focuses on the solubility of both the free base and its common salt forms.
Quantitative Solubility Data
The aqueous solubility of this compound is highly dependent on its physical form (free base vs. salt), the pH of the medium, and the temperature. The data collected from various sources, including predictive models and experimental studies, are summarized below.
| Compound Form | Solubility Value | Aqueous Medium | Temperature | pH | Method / Source |
| This compound Succinate Salt | 30 - 35 mg/mL | Water | 37 °C | Not Specified | Experimental (Shake-Flask, HPLC) |
| This compound Fumarate Salt | 9 mg/mL | Water | 37 °C | Not Specified | Experimental (Shake-Flask, HPLC) |
| Reboxetine Mesylate Salt * | ~10 mg/mL | PBS | Not Specified | 7.2 | Experimental |
| This compound (Free Base) | 0.0223 mg/mL | Not Specified | Not Specified | Not Specified | Predicted (ALOGPS) |
Note: Reboxetine Mesylate is the salt of the racemic mixture of (S,S)- and (R,R)-enantiomers. This data is included for comparative purposes as it indicates the significantly increased solubility of a salt form in a buffered aqueous solution compared to the predicted free base solubility.
The experimental data clearly demonstrate that forming succinate and fumarate salts dramatically increases the aqueous solubility of this compound by several orders of magnitude compared to the predicted solubility of the free base.
Experimental Protocol for Aqueous Solubility Determination
The following is a detailed methodology for determining the aqueous solubility of an this compound salt, based on the procedure described in patent literature. This method is a variation of the widely used equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of an this compound salt (e.g., succinate, fumarate) in water at a physiologically relevant temperature (37 °C).
Materials and Equipment:
-
This compound salt (crystalline powder)
-
Purified water (HPLC grade)
-
2.0 mL glass vials with screw caps
-
Mechanical shaker or stirrer with temperature control (set to 37 °C)
-
Calibrated analytical balance
-
Spatula
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.
-
Volumetric flasks and appropriate mobile phase for HPLC analysis.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of the this compound salt solid into a glass vial. An excess is critical to ensure that a saturated solution is achieved and that solid material remains undissolved at equilibrium. b. Accurately pipette 1.5 mL of purified water into the vial. c. Securely cap the vial to prevent evaporation.
-
Equilibration: a. Place the vial into the temperature-controlled mechanical shaker set to 37 °C. b. Agitate the vial at a constant speed. The agitation should be vigorous enough to keep the solid particles suspended but not so vigorous as to cause foaming. c. Continue agitation for a predetermined period to allow the system to reach equilibrium. Samples can be taken at various time points (e.g., 1 hour, 2 hours, 24 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
Sample Withdrawal and Preparation: a. At the designated time point, stop the agitation and allow the undissolved solid to settle for a brief period. b. Carefully withdraw a sample of the supernatant using a micropipette or syringe. c. Immediately filter the sample through a syringe filter (0.22 µm) to remove all undissolved particles. This step is crucial to ensure that only the dissolved drug is measured. d. Dilute the filtered sample accurately with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification by HPLC: a. Prepare a series of standard solutions of the this compound salt of known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Inject the prepared (diluted) sample from step 3d into the HPLC system. d. Determine the peak area for this compound in the sample. e. Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Calculation of Solubility: a. Back-calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor. b. The resulting concentration represents the aqueous solubility of the this compound salt at 37 °C, typically expressed in mg/mL.
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining this compound's aqueous solubility is depicted in the following diagram.
References
The In Vivo Metabolic Landscape of Esreboxetine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Metabolic Pathways
The primary route of metabolism for reboxetine, and by extension esreboxetine, is hepatic oxidation. In vitro studies with human liver microsomes have demonstrated that the metabolism of both enantiomers of reboxetine is principally mediated by the cytochrome P450 enzyme CYP3A4[1]. There is no evidence to suggest chiral inversion, meaning the (S,S)-enantiomer does not convert to the (R,R)-enantiomer in vivo[2].
The main metabolic transformations include:
-
O-de-ethylation: This is the principal metabolic pathway, leading to the formation of O-desethylreboxetine[1].
-
Oxidation of the Ethoxy Aromatic Ring: This results in the formation of at least two minor metabolites[1].
-
Morpholine Ring Oxidation: Another identified pathway involves the oxidation of the morpholine ring.
-
Phenolic Hydroxylation: This is another route of biotransformation observed for reboxetine.
Following these phase I reactions, the resulting metabolites can undergo phase II conjugation, primarily glucuronidation, to facilitate their excretion. Elimination of reboxetine and its metabolites occurs mainly through the kidneys[3].
Quantitative Data on Reboxetine Metabolites
While specific quantitative data for this compound are lacking, studies on reboxetine provide insight into the relative importance of its metabolic pathways. After oral administration of radiolabeled reboxetine, the majority of the radioactivity recovered in urine corresponds to the parent drug and its metabolites.
Table 1: Quantitative Data on Reboxetine and its Metabolites (Derived from studies on the racemic mixture)
| Analyte | Biological Matrix | Percentage of Administered Dose (approx.) | Key Findings |
| Unchanged Reboxetine | Urine | ~78% | A significant portion is excreted unchanged. |
| Metabolites | Urine | ~22% | Represents the extent of metabolism. |
| O-desethylreboxetine | Plasma | Primary Metabolite | Identified as the main circulating metabolite. |
Note: This table is based on data for racemic reboxetine and serves as an estimation for this compound's metabolic profile. Specific percentages can vary based on individual patient characteristics and study design.
Experimental Protocols
The investigation of drug metabolism in vivo typically involves a series of well-defined experimental protocols. The following outlines a general methodology applicable to the study of this compound's metabolic pathways.
Human Metabolism Study (Radiolabeled)
-
Subject Recruitment: Healthy male volunteers are typically recruited. Inclusion criteria include normal health status as determined by physical examination, ECG, and clinical laboratory tests. Exclusion criteria often include a history of significant medical conditions, drug or alcohol abuse, and use of concomitant medications.
-
Drug Administration: A single oral dose of radiolabeled this compound (e.g., with ¹⁴C) is administered to subjects after an overnight fast.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points post-dose. Plasma is separated from blood samples by centrifugation.
-
Sample Analysis:
-
Total Radioactivity Measurement: Aliquots of plasma, urine, and feces are analyzed for total radioactivity using liquid scintillation counting.
-
Metabolite Profiling: Samples are pooled and subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC).
-
Metabolite Identification: The structure of metabolites is elucidated using mass spectrometry (MS), often in tandem (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantification: The concentration of the parent drug and its metabolites is determined by integrating the radioactivity peaks in the chromatograms and/or by using validated LC-MS/MS methods with appropriate standards.
-
In Vitro Phenotyping Study
-
System: Human liver microsomes or recombinant human cytochrome P450 enzymes are used.
-
Incubation: this compound is incubated with the enzyme system in the presence of NADPH (a necessary cofactor).
-
Inhibition: Selective chemical inhibitors of specific CYP enzymes or antibodies are used to identify the primary enzymes responsible for metabolism.
-
Analysis: The formation of metabolites is monitored over time using LC-MS/MS to determine the rate of metabolism and the contribution of each enzyme.
Visualizing the Metabolic Pathways and Experimental Workflow
Metabolic Pathway of this compound
References
- 1. AXS-14 - Axsome Therapeutics [axsome.com]
- 2. From Metabonomics to Pharmacometabonomics: The Role of Metabolic Profiling in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Esreboxetine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a selective norepinephrine reuptake inhibitor that was under development for the treatment of neuropathic pain and fibromyalgia.[1] As the more potent and selective enantiomer compared to racemic reboxetine, understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting efficacy and safety data and for guiding clinical development.[2][3] This technical guide synthesizes the available, albeit limited, public information on the pharmacokinetics of this compound and its racemate, reboxetine, in rodent models. Due to the proprietary nature of much of the preclinical data, this document also outlines general experimental protocols and provides a framework for the type of data required for a comprehensive pharmacokinetic assessment.
Introduction
This compound, with the developmental code names AXS-14 and PNU-165442G, is a selective inhibitor of the norepinephrine transporter.[1][4] Its pharmacological activity resides primarily in the (S,S)-enantiomer. Preclinical pharmacokinetic studies in rodent models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is vital for dose selection in toxicological and pharmacological studies and for predicting human pharmacokinetics. While extensive nonclinical studies on this compound have been conducted, the detailed results are largely proprietary. This guide, therefore, leverages publicly available data on reboxetine to provide an overview of what is known and to illustrate the key parameters of interest.
Pharmacokinetic Profile of Reboxetine in Rodent Models
Publicly available data on the pharmacokinetics of this compound in rodents is scarce. However, a review of reboxetine, the racemic mixture, in animal models provides some general insights.
Absorption
Animal models show that reboxetine is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours.
Distribution
Specific tissue distribution data for this compound in rodents is not publicly available. However, studies with the racemate, reboxetine, in rats have indicated that it penetrates the central nervous system.
Metabolism
Reboxetine is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. The main metabolic pathways include dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate conjugation. There are no major inter-species differences reported in the metabolic profile of reboxetine.
Elimination
In animal models, reboxetine has a short elimination half-life (t1/2) of 1 to 2 hours.
Quantitative Pharmacokinetic Data
Due to the limited availability of public data for this compound, the following tables are presented as a template of how quantitative pharmacokinetic data should be structured. The values for reboxetine in animal models are provided where available and should be interpreted with the understanding that they represent the racemic mixture.
Table 1: Single-Dose Pharmacokinetic Parameters of Reboxetine in Animal Models
| Species | Dose and Route of Administration | Tmax (h) | t1/2 (h) | Reference |
| Animal Models | Not Specified | 0.5 - 2 | 1 - 2 |
Table 2: Brain Penetration of Reboxetine in Rats
| Compound | Route of Administration | Brain to Plasma Ratio | Reference |
| Reboxetine (racemate) | Subcutaneous | 3 to 4-fold higher in brain | This information is indirectly referenced in the literature. |
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic studies in rodents are not publicly available. The following represents a generalized methodology for such studies.
Animals
Studies are typically conducted in standard laboratory rodent strains such as Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except when fasting is required for the study.
Drug Administration
This compound would be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). Doses would be calculated based on the body weight of the individual animals.
Sample Collection
Blood samples are collected at predetermined time points after drug administration via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., brain, liver, kidneys) are collected, weighed, and homogenized for analysis.
Bioanalytical Method
Quantification of this compound in plasma and tissue homogenates would be performed using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the specific and sensitive measurement of the (S,S)-enantiomer.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Conclusion
The publicly available information on the pharmacokinetics of this compound in rodent models is limited, with most data pertaining to the racemic mixture, reboxetine. The available data suggests that reboxetine is rapidly absorbed and has a short half-life in animal models, with good penetration into the brain. A comprehensive understanding of the pharmacokinetic profile of the active (S,S)-enantiomer, this compound, in rats and mice would require access to the proprietary data held by the developing pharmaceutical companies. The experimental framework provided in this guide serves as a template for the necessary studies to fully characterize the ADME properties of this compound in these preclinical species. Such data is fundamental for the continued development and potential regulatory submission of this compound for therapeutic use.
References
- 1. AXS-14 - Axsome Therapeutics [axsome.com]
- 2. Axsome Therapeutics Enters into Exclusive License Agreement with Pfizer Inc. for Pfizer’s Reboxetine Clinical and Nonclinical Data and for New Phase 3 this compound Product Candidate | Pfizer [pfizer.com]
- 3. Axsome Therapeutics Enters into Exclusive License Agreement [globenewswire.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Esreboxetine's High-Affinity Binding to the Norepinephrine Transporter: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of esreboxetine for the norepinephrine transporter (NET). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with this compound's mechanism of action.
Core Executive Summary
This compound, the (S,S)-(+)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] Its primary pharmacological action is the blockade of the norepinephrine transporter, leading to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft.[1] This enhanced noradrenergic neurotransmission is the basis for its therapeutic effects.[1] In vitro studies have demonstrated that this compound and similar (S,S)-reboxetine derivatives exhibit a high binding affinity for the human norepinephrine transporter, with inhibitor constant (Ki) values in the low nanomolar range.
Quantitative Binding Affinity Data
The binding affinity of a compound to its target is a critical determinant of its potency and selectivity. For this compound, its affinity for the norepinephrine transporter has been quantified using various in vitro assays. The following table summarizes the available quantitative data for this compound and its related enantiomer.
| Compound | Transporter | Assay Type | Quantitative Metric | Value (nM) | Species | Reference |
| (S,S)-Reboxetine Derivatives | Norepinephrine Transporter (NET) | Competition Binding Assay | Ki | ≤ 2 | Human | [3] |
| (S,S)-Reboxetine | Norepinephrine Transporter (hNET) | Not Specified | Relative Affinity | 130-fold higher than (R,R)-reboxetine | Human |
Note: this compound is the (S,S)-(+)-enantiomer of reboxetine. The data presented reflects the high affinity of this specific stereoisomer for the norepinephrine transporter.
Experimental Protocols
The determination of binding affinity is achieved through rigorous experimental protocols. A standard method employed is the radioligand binding assay, which measures the displacement of a radiolabeled ligand from the transporter by the test compound (e.g., this compound).
Representative Radioligand Binding Assay Protocol for NET
This protocol is a synthesized representation of standard methodologies for determining inhibitor binding affinity at the norepinephrine transporter.
1. Membrane Preparation:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the NET.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radioligand specific for NET (e.g., [³H]nisoxetine) and a varying concentration of the unlabeled competitor drug (this compound).
-
A specific amount of the prepared cell membrane preparation is added to each well.
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are a direct consequence of its interaction with the norepinephrine transporter and the subsequent modulation of downstream signaling pathways.
Mechanism of Action and Postsynaptic Signaling
By inhibiting NET, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Norepinephrine signaling cascade at the synapse.
Experimental Workflow for Clinical Efficacy Assessment
The clinical development of this compound, particularly for conditions like fibromyalgia, involves a structured workflow to assess its efficacy and safety.
Caption: Workflow for a randomized controlled clinical trial of this compound.
Conclusion
This compound demonstrates high-affinity binding to the norepinephrine transporter, consistent with its potent and selective mechanism of action. The quantitative data underscores its potential as a targeted therapeutic agent. The established experimental protocols provide a robust framework for further investigation and characterization of novel NET inhibitors. Understanding the downstream signaling consequences of NET inhibition is crucial for elucidating the full spectrum of this compound's pharmacological effects and its clinical utility.
References
- 1. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2 -adrenergic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Esreboxetine Stereoisomer Activity Differences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of chronic pain conditions such as fibromyalgia. This technical guide provides an in-depth analysis of the stereoisomer activity differences between this compound and its (R,R)-enantiomer. It includes a comprehensive summary of their pharmacological, pharmacokinetic, and pharmacodynamic properties, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Chirality plays a critical role in the pharmacological activity of many drugs. For the antidepressant reboxetine, the two enantiomers, (S,S)-reboxetine (this compound) and (R,R)-reboxetine, exhibit significant differences in their interaction with the norepinephrine transporter (NET), as well as other monoamine transporters. Understanding these differences is crucial for optimizing therapeutic efficacy and minimizing off-target effects. This compound has been shown to be the more potent and selective enantiomer, which has led to its development as a single-enantiomer drug.[1][2]
Pharmacological Profile: Stereoselective Inhibition of Monoamine Transporters
The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This potentiation of noradrenergic signaling is believed to be the basis for its therapeutic effects in conditions characterized by dysfunctional descending pain modulatory pathways.
Quantitative Comparison of Binding Affinities
| Compound | Dopamine Transporter (DAT) pKi | Norepinephrine Transporter (NET) pKi | Serotonin Transporter (SERT) pKi |
| (S,S)-Esreboxetine | 5.2 | 8.98 | 5.2 |
| (R,R)-Reboxetine | Data not available | Less potent than (S,S)-enantiomer | Data not available |
| Racemic Reboxetine | IC50: 89,000 nM | IC50: 8.5 nM | IC50: 6,900 nM |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following section details a representative experimental protocol for determining the binding affinity of compounds to the norepinephrine transporter, based on methodologies described in the literature.
Monoamine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the affinity of test compounds for the norepinephrine transporter.
3.1.1. Materials
-
Radioligand: [3H]nisoxetine (specific activity ~87.2 Ci/mmol)
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Buffers:
-
Incubation Buffer: 50mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Competitor (for non-specific binding): Tomoxetine (1 µM) or Desipramine.
-
Test Compounds: (S,S)-Esreboxetine, (R,R)-Reboxetine, and Racemic Reboxetine at various concentrations.
-
Equipment:
-
Cell culture supplies
-
Homogenizer (e.g., motor-driven Ultra Turrax)
-
Centrifuge
-
Cell harvester
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation vials
-
Liquid scintillation counter
-
3.1.2. Procedure
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold incubation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10 minutes at 4°C).
-
Discard the supernatant, resuspend the pellet in fresh incubation buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in incubation buffer at a specific protein concentration (e.g., 60 mg wet weight/ml).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, [3H]nisoxetine (at a concentration near its Kd, e.g., 0.25–14 nmol), and incubation buffer.
-
Non-specific Binding: Cell membrane preparation, [3H]nisoxetine, and a high concentration of a known NET inhibitor (e.g., 1 µM tomoxetine).
-
Competitive Binding: Cell membrane preparation, [3H]nisoxetine, and varying concentrations of the test compound.
-
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 4 hours) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.3. Experimental Workflow Diagram
Caption: Workflow for a monoamine transporter radioligand binding assay.
Signaling Pathways in Pain Modulation
The therapeutic effects of this compound in chronic pain are thought to be mediated by its ability to enhance descending noradrenergic inhibitory pathways.
Descending Noradrenergic Pain Modulatory Pathway
Norepinephrine released from the locus coeruleus in the brainstem acts on spinal α2-adrenergic receptors to inhibit pain signaling. This occurs through both presynaptic and postsynaptic mechanisms. Presynaptically, activation of α2-adrenergic receptors on the terminals of primary afferent neurons inhibits voltage-gated Ca2+ channels, reducing the release of excitatory neurotransmitters such as glutamate and substance P. Postsynaptically, activation of α2-adrenergic receptors on second-order spinal neurons leads to the opening of inwardly rectifying K+ channels, causing hyperpolarization and reduced neuronal excitability.
Caption: Downstream signaling of norepinephrine in pain modulation.
Pharmacokinetic Differences
Studies have shown differences in the pharmacokinetics of the reboxetine enantiomers. Following oral administration of racemic reboxetine, the Cmax and AUC of (R,R)-reboxetine are greater than those of (S,S)-reboxetine. This is likely due to the better renal clearance of (S,S)-reboxetine. The absolute bioavailability of (R,R)-reboxetine and (S,S)-reboxetine has been reported to be 0.919 and 1.02, respectively.
Conclusion
The stereoisomers of reboxetine exhibit significant differences in their pharmacological and pharmacokinetic profiles. This compound, the (S,S)-enantiomer, is a more potent and selective inhibitor of the norepinephrine transporter compared to the (R,R)-enantiomer. This enhanced selectivity for NET is the basis for its development as a single-enantiomer therapeutic agent for chronic pain conditions like fibromyalgia, where the modulation of descending noradrenergic pathways is a key therapeutic strategy. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on norepinephrine reuptake inhibitors and related compounds. Further research to fully characterize the binding profile of the (R,R)-enantiomer at other monoamine transporters would provide a more complete understanding of its pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Norepinephrine Reuptake Assay Using Esreboxetine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Esreboxetine, the (S,S)-(+)-enantiomer of reboxetine, is a highly potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] It functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This inhibition of NET leads to an increased concentration and prolonged activity of norepinephrine in the synapse. These application notes provide detailed protocols for two standard in vitro methods to characterize the inhibitory activity of this compound on the norepinephrine transporter: a radioligand binding assay and a norepinephrine uptake inhibition assay.
Mechanism of Action
The norepinephrine transporter is a key regulator of noradrenergic signaling. By clearing norepinephrine from the synaptic cleft, it terminates the neurotransmitter's action on adrenergic receptors. This compound selectively binds to NET, blocking the reuptake of norepinephrine and thereby enhancing noradrenergic neurotransmission.[1] The (S,S)-enantiomer is reported to be more potent than the (R,R)-enantiomer.[3]
Caption: Norepinephrine reuptake signaling and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro potency of reboxetine and its enantiomers on the norepinephrine transporter. This compound, the (S,S)-enantiomer, is the more potent inhibitor.
| Compound | Assay Type | System | Potency (IC₅₀/Kᵢ) | Reference |
| (±)-Reboxetine | [³H]Norepinephrine Uptake Inhibition | Rat Hippocampal Synaptosomes | IC₅₀ = 8.5 nM | |
| (±)-Reboxetine | Radioligand Binding | Rat NET | Kᵢ = 1.1 nM | |
| (S,S)-Reboxetine (this compound) | Radioligand Binding | Human NET | >100-fold more potent than (R,R)-enantiomer |
Experimental Protocols
Two primary in vitro methods are detailed below. The choice of assay will depend on the specific research question, available laboratory equipment, and throughput requirements.
Protocol 1: Radiolabeled [³H]-Nisoxetine Binding Assay
This competitive binding assay measures the ability of this compound to displace the radiolabeled NET inhibitor [³H]-nisoxetine from its binding site on the transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]-Nisoxetine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine (for determination of non-specific binding).
-
Assay Buffer: Tris-HCl buffer with physiological salt concentrations.
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hNET cells in appropriate media and conditions.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the competition curve.
-
Prepare solutions of the reference inhibitor (e.g., 10 µM Desipramine for defining non-specific binding) and a vehicle control.
-
-
Assay Performance:
-
In a 96-well plate, add the cell membrane preparation, the diluted this compound or control solutions, and [³H]-nisoxetine at a concentration near its Kd.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a cell harvester onto filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of desipramine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the [³H]-Nisoxetine binding assay.
Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay
This functional assay directly measures the inhibition of [³H]-norepinephrine uptake into cells expressing the norepinephrine transporter.
Materials:
-
Cell Line: HEK293-hNET or SK-N-BE(2)C cells.
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine or another potent NET inhibitor.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar.
-
Scintillation Cocktail.
-
96-well microplates (amine-coated or Poly-D-lysine-coated).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and form a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Prepare solutions of the reference inhibitor (for defining non-specific uptake) and a vehicle control.
-
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayers with assay buffer.
-
Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km (e.g., 50 nM).
-
-
Termination and Detection:
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the [³H]-Norepinephrine uptake inhibition assay.
References
Application Notes and Protocols for Esreboxetine in Animal Models of Chronic Pain
Introduction
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This mechanism is believed to contribute to its analgesic effects by modulating descending inhibitory pain pathways.[3][4] While initially investigated for neuropathic pain and fibromyalgia, and showing some efficacy in clinical trials for fibromyalgia, its development has faced challenges. Preclinical studies have reported its antinociceptive effects, making it a compound of interest for chronic pain research.
These application notes provide detailed protocols for evaluating the potential analgesic efficacy of this compound in two commonly used rodent models of chronic pain: the Chronic Constriction Injury (CCI) model of neuropathic pain and the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of norepinephrine reuptake. This leads to an increased availability of norepinephrine in the synapse, which can enhance the activity of descending noradrenergic pathways that inhibit pain signals in the spinal cord.
This compound's inhibition of norepinephrine reuptake.
Animal Models for Chronic Pain Studies
Two widely used and well-characterized animal models for studying chronic pain are the Chronic Constriction Injury (CCI) model for neuropathic pain and the Complete Freund's Adjuvant (CFA) model for inflammatory pain.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model involves loose ligation of the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Shave and disinfect the lateral surface of the thigh of the designated hind limb.
-
Sciatic Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 48 hours. Monitor the animal for signs of distress and infection. Pain-like behaviors typically develop within a week and can persist for several weeks.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model involves inducing a localized and persistent inflammation by injecting CFA, which contains heat-killed mycobacteria, into the plantar surface of a rodent's hind paw. This results in thermal hyperalgesia and mechanical allodynia in the injected paw.
-
Animal Handling: Briefly restrain the rat.
-
CFA Injection: Inject a specific volume (e.g., 100-150 µL) of CFA subcutaneously into the plantar surface of the hind paw.
-
Observation: Return the animal to its home cage. Signs of inflammation, such as edema and erythema, will develop within hours, and pain-like behaviors will be established within 24 hours. These symptoms can persist for several weeks.
Behavioral Assays for Pain Assessment
To quantify the analgesic effects of this compound, standardized behavioral tests are performed to measure mechanical and thermal sensitivity.
Mechanical Allodynia: Von Frey Test
The von Frey test assesses the withdrawal threshold to a mechanical stimulus.
-
Acclimatization: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The filament should be applied with enough force to cause it to bend.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. The test is repeated until a withdrawal response is observed, after which filaments of decreasing stiffness are used.
Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.
-
Acclimatization: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Heat Application: Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Latency Measurement: Activate the heat source and record the time it takes for the animal to withdraw its paw. An automatic cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.
-
Testing: Typically, several measurements are taken for each paw with a sufficient interval between tests.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a chronic pain model.
Workflow for preclinical testing of this compound.
Data Presentation
Table 1: Effect of this compound on Mechanical Allodynia in the Rat CCI Model
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle | N/A | i.p. | Data | 0% |
| This compound | 10 | i.p. | Data | Calculated |
| This compound | 30 | i.p. | Data | Calculated |
| Positive Control | e.g., Gabapentin | i.p. | Data | Calculated |
Table 2: Effect of this compound on Thermal Hyperalgesia in the Rat CFA Model
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Latency (s) at 2h Post-Dose (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle | N/A | p.o. | Data | 0% |
| This compound | 10 | p.o. | Data | Calculated |
| This compound | 30 | p.o. | Data | Calculated |
| Positive Control | e.g., Celecoxib | p.o. | Data | Calculated |
Note: Data would be populated with the mean and standard error of the mean from experimental results. Calculated values for percent reversal would be determined based on the difference between baseline, post-injury, and post-treatment measurements.
Conclusion
The protocols outlined provide a robust framework for investigating the analgesic potential of this compound in established and clinically relevant animal models of neuropathic and inflammatory pain. By employing these standardized models and behavioral assays, researchers can systematically evaluate the efficacy, dose-response relationship, and therapeutic window of this compound for the treatment of chronic pain.
References
Application Notes and Protocols for Esreboxetine in Neuroscience Research
Introduction
Esreboxetine, also known as AXS-14, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1] It is the (S,S)-(+)-enantiomer of reboxetine and has been investigated for its therapeutic potential in various neurological and psychiatric conditions, most notably fibromyalgia.[2][3] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[1] These application notes provide an overview of the neuroscience research applications of this compound, with a focus on its clinical investigation in fibromyalgia, and include detailed protocols derived from clinical trial data.
Mechanism of Action
This compound's primary pharmacological target is the norepinephrine transporter (NET). By selectively inhibiting NET, this compound effectively increases the extracellular levels of norepinephrine in the central and peripheral nervous systems.[4] This modulation of noradrenergic pathways is believed to underlie its therapeutic effects in conditions characterized by pain and fatigue, such as fibromyalgia. The (S,S)-enantiomer is reported to be more potent and selective than racemic reboxetine.
dot
Caption: Mechanism of action of this compound.
Neuroscience Research Applications
The primary application of this compound in neuroscience research has been in the clinical investigation of treatments for fibromyalgia, a chronic condition characterized by widespread pain, fatigue, and cognitive disturbances. Clinical trials have explored its efficacy in reducing pain and improving overall symptoms and functioning in patients with fibromyalgia.
Clinical Trial Protocols
Phase 2 Clinical Trial in Fibromyalgia (NCT00357825)
This study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the ability of this compound to improve cognitive function in fibromyalgia patients.
dot
Caption: Phase 2 Clinical Trial Workflow.
Methodology
-
Patient Population: Adult patients (≥18 years) meeting the American College of Rheumatology criteria for fibromyalgia with a pain score of ≥4 on an 11-point scale.
-
Study Design: After a 1-week baseline and a 2-week single-blind placebo run-in, patients were randomized to receive either this compound or a placebo for 8 weeks.
-
Intervention: this compound dosing was initiated at 2 mg/day and escalated by 2 mg/day every 2 weeks to a maximum of 8 mg/day or the maximum tolerated dose.
-
Primary Efficacy Outcomes:
-
Change from baseline in the weekly mean pain score (11-point scale).
-
Change in the Fibromyalgia Impact Questionnaire (FIQ) total score.
-
Patient Global Impression of Change (PGIC).
-
-
Safety Assessment: Monitored through adverse event reporting, laboratory tests, and other safety measures.
Quantitative Data Summary
| Outcome Measure | This compound (n=134) | Placebo (n=133) | p-value |
| Change in Weekly Mean Pain Score | -1.55 | -0.99 | 0.006 |
| ≥30% Reduction in Pain Score | 37.6% | 22.6% | 0.004 |
| Change in FIQ Total Score | -15.63 | -8.07 | <0.001 |
Data from the 8-week, multicenter, randomized, double-blind, placebo-controlled study.
Phase 3 Clinical Trial in Fibromyalgia (NCT00612170)
This was a larger, multicenter, randomized, double-blind, placebo-controlled trial to further evaluate the efficacy and safety of this compound in fibromyalgia patients.
Methodology
-
Patient Population: Patients meeting the American College of Rheumatology criteria for fibromyalgia.
-
Study Design: Patients were randomized to receive one of three fixed doses of this compound (4 mg/day, 8 mg/day, or 10 mg/day) or a placebo for 14 weeks.
-
Primary Efficacy Outcomes:
-
Change from baseline in the weekly mean pain score at week 14.
-
Change in the Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
-
-
Secondary Efficacy Outcomes:
-
Patient's Global Impression of Change (PGIC).
-
Global Fatigue Index (GFI).
-
-
Safety Assessment: Evaluation of adverse events and other safety parameters.
Quantitative Data Summary
| Outcome Measure | This compound 4 mg/day (n=277) | This compound 8 mg/day (n=284) | This compound 10 mg/day (n=283) | Placebo (n=278) | p-value (vs. Placebo) |
| Change in Weekly Mean Pain Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.025 for all doses |
| Change in FIQ Total Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.023 for all doses |
| PGIC Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.007 for all doses |
| GFI Score | Statistically Significant Improvement | Statistically Significant Improvement | Not Statistically Significant | - | 0.001 (4mg & 8mg) |
Data from the 14-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.
Adverse Events
In clinical trials, this compound was generally well-tolerated. The most frequently reported adverse events were mild to moderate in severity and included:
-
Constipation
-
Insomnia
-
Dry mouth
-
Nausea
-
Dizziness
-
Headache
-
Hyperhidrosis (excessive sweating)
-
Palpitations
-
Increased heart rate
Regulatory Status
As of late 2025, Axsome Therapeutics, the current developer of this compound (AXS-14), received a Refusal to File letter from the U.S. Food and Drug Administration (FDA) for its New Drug Application (NDA) for the management of fibromyalgia. The FDA requested an additional clinical trial. Axsome plans to initiate a new Phase 3 trial.
This compound has been a subject of significant interest in neuroscience research, particularly for its potential therapeutic role in fibromyalgia. The available clinical trial data provides a solid foundation for understanding its efficacy and safety profile. The detailed protocols from these studies offer valuable templates for future clinical research in this area. Further preclinical and clinical investigations may uncover additional applications for this selective norepinephrine reuptake inhibitor in other neurological and psychiatric disorders.
References
Application Notes and Protocols for Studying Noradrenergic System Function with Esreboxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Esreboxetine, a highly selective and potent norepinephrine reuptake inhibitor (NRI), as a tool to investigate the function of the noradrenergic system. This document includes detailed experimental protocols and quantitative data to facilitate the design and execution of preclinical research.
Introduction
This compound, the (S,S)-(+)-enantiomer of reboxetine, is a powerful pharmacological tool for elucidating the role of norepinephrine (NE) in various physiological and pathological processes. Its high affinity and selectivity for the norepinephrine transporter (NET) make it an ideal agent for modulating noradrenergic signaling with minimal off-target effects.[1][2][3] By blocking the reuptake of NE from the synaptic cleft, this compound increases the concentration and prolongs the availability of NE, thereby enhancing noradrenergic neurotransmission.[1]
These notes will cover key in vitro and in vivo experimental approaches to characterize the effects of this compound on the noradrenergic system.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. The data highlights the high selectivity of this compound for hNET.
| Transporter | pKi[4] | Ki (nM) | IC50 (nM) |
| hNET | 8.98 | 1.05 | 3 |
| hSERT | 5.2 | 6309.57 | > 10000 |
| hDAT | 5.2 | 6309.57 | > 10000 |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9.
Table 2: Preclinical In Vivo Effects of Reboxetine (Racemate of this compound)
This table presents data from in vivo studies using the racemate, reboxetine, which provides a strong indication of the expected effects of this compound.
| Experimental Model | Brain Region | Dosage | Effect | Reference |
| In Vivo Microdialysis (Rat) | Frontal Cortex | 15 mg/kg, i.p. | ~242% increase in extracellular NE | |
| In Vivo Microdialysis (Rat) | Dorsal Hippocampus | 15 mg/kg, i.p. | ~240% increase in extracellular NE | |
| In Vivo Electrophysiology (Rat) | Locus Coeruleus | 0.1-1.25 mg/kg, i.v. | Dose-dependent decrease in firing rate | |
| Forced Swim Test (Rat) | - | 10 and 30 mg/kg, i.p. | Significant decrease in immobility | |
| Forced Swim Test (Rat) | - | 10 and 60 mg/kg/day (14 days) | Significant increase in climbing behavior |
Signaling Pathways and Experimental Workflows
Noradrenergic Synapse and the Action of this compound
Caption: Mechanism of this compound at the noradrenergic synapse.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound.
Forced Swim Test Protocol Logic
Caption: Logical flow of the forced swim test protocol.
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Norepinephrine
This protocol allows for the direct measurement of NE levels in specific brain regions of awake, freely moving animals following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples every 20-30 minutes for at least 1 hour to establish a stable baseline of NE levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for several hours post-administration to monitor the time-course of this compound's effect on extracellular NE levels.
-
Sample Analysis: Analyze the concentration of NE in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-administration NE levels as a percentage change from the baseline levels for each animal.
Ex Vivo Electrophysiology: Brain Slice Recordings
This protocol is used to assess the effects of this compound on the electrophysiological properties of noradrenergic neurons (e.g., in the locus coeruleus) or their target neurons in other brain regions.
Materials:
-
Vibratome or tissue chopper
-
Recording chamber
-
Microscope with DIC optics
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Brain Slice Preparation: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF. Use a vibratome to cut coronal or sagittal slices (e.g., 250-350 µm thick) containing the brain region of interest.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Visualize neurons using DIC optics and identify noradrenergic neurons (if applicable, using a fluorescent reporter in transgenic animals) or target neurons.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the identified neurons.
-
Baseline Recording: Record baseline neuronal activity (e.g., firing rate, membrane potential, synaptic currents).
-
This compound Application: Bath-apply this compound at known concentrations to the slice.
-
Post-Application Recording: Record the changes in neuronal activity in the presence of this compound.
-
Data Analysis: Analyze the changes in firing frequency, synaptic event frequency and amplitude, and other relevant electrophysiological parameters.
Behavioral Assay: Forced Swim Test
The forced swim test is a common behavioral assay to assess antidepressant-like activity in rodents. Selective NRIs like reboxetine typically decrease immobility and increase climbing behavior.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording system (optional, for automated scoring)
-
This compound solution
Procedure:
-
Habituation: Handle the animals for several days prior to the test to reduce stress.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Pre-test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This session is for habituation and is not scored for antidepressant-like effects.
-
Test Session (Day 2): 24 hours after the pre-test session, place the animals back into the water tank for a 5-minute test session.
-
Behavioral Scoring: During the test session, score the duration of the following behaviors:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Actively moving around the tank.
-
Climbing: Making active upward movements with the forepaws against the wall of the tank.
-
-
Data Analysis: Compare the duration of immobility, swimming, and climbing between the this compound-treated and vehicle-treated groups.
Neuroimaging: Positron Emission Tomography (PET) for NET Occupancy
PET imaging with a suitable radioligand can be used to measure the occupancy of the norepinephrine transporter by this compound in the living brain. (S,S)-[11C]methylreboxetine ([(11)C]MRB) is a promising radioligand for this purpose.
Materials:
-
PET scanner
-
[(11)C]MRB or other suitable NET radioligand
-
Anesthesia (for animal studies)
-
Arterial line for blood sampling (optional, for full kinetic modeling)
-
This compound solution
Procedure:
-
Baseline Scan: Anesthetize the subject (animal or human) and position them in the PET scanner. Inject the radioligand and acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
This compound Administration: Administer a single dose of this compound.
-
Post-Dose Scan: After a time interval sufficient for this compound to reach the brain and bind to NET, perform a second PET scan using the same procedure as the baseline scan.
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in brain areas with high NET density (e.g., thalamus, locus coeruleus).
-
Calculate the binding potential (BP_ND) of the radioligand in these ROIs for both the baseline and post-dose scans.
-
-
Occupancy Calculation: Calculate the NET occupancy using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
-
Dose-Occupancy Relationship: By testing a range of this compound doses, a dose-occupancy curve can be generated to determine the dose required to achieve a certain level of NET occupancy.
Conclusion
This compound is a valuable and highly selective tool for investigating the multifaceted roles of the noradrenergic system. The protocols outlined in these application notes provide a solid foundation for researchers to explore the neurobiological and behavioral consequences of enhanced norepinephrine signaling. Careful experimental design and adherence to these methodologies will enable the generation of robust and reproducible data, advancing our understanding of noradrenergic function in health and disease.
References
Application Notes and Protocols for Electrophysiology Studies with Esreboxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers conducting electrophysiology studies with Esreboxetine. This compound is the (S,S)-enantiomer of reboxetine and functions as a highly selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby modulating neuronal excitability and synaptic transmission. This document outlines the known effects of its parent compound, reboxetine, on ion channels and neuronal activity, provides detailed protocols for its application in electrophysiological experiments, and illustrates the key signaling pathways involved. While direct electrophysiological data on this compound is limited, the information presented here, based on studies of reboxetine and the downstream effects of norepinephrine, serves as a robust starting point for investigating its electrophysiological profile.
Introduction to this compound
This compound is a selective norepinephrine reuptake inhibitor that has been investigated for the treatment of fibromyalgia and neuropathic pain.[1][2] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an accumulation of norepinephrine in the synaptic cleft.[2] This enhancement of noradrenergic signaling can have profound effects on neuronal function. Understanding these effects at the cellular and network level through electrophysiology is crucial for elucidating its therapeutic mechanisms and potential side effects.
Known Electrophysiological Effects of Reboxetine (Parent Compound)
Direct electrophysiological studies on this compound are not extensively available in the public domain. However, studies on its racemic parent compound, reboxetine, provide valuable insights into its likely effects.
Effects on Ion Channels
The most well-documented direct effect of reboxetine on ion channels is the inhibition of G-protein-activated inwardly rectifying potassium (GIRK) channels.[3][4] These channels are crucial for regulating neuronal excitability and heart rate.
Table 1: Inhibitory Effects of Reboxetine on GIRK Channels
| Channel Subtype | IC50 (µM) | Hill Coefficient (nH) | Experimental System | Reference |
| GIRK1/2 | 52.3 ± 10.1 | 1.14 ± 0.06 | Xenopus oocytes |
-
Note: Data on the effects of this compound on other key ion channels, such as voltage-gated sodium (NaV) and calcium (CaV) channels, are currently lacking. Researchers are encouraged to investigate these potential interactions to build a more complete electrophysiological profile. Studies on other antidepressants, such as fluoxetine, have shown effects on these channels, suggesting it is a worthwhile area of investigation.
Effects on Neuronal Excitability and Synaptic Plasticity
By increasing synaptic norepinephrine, this compound is expected to modulate neuronal excitability and synaptic plasticity through the activation of adrenergic receptors.
-
Neuronal Firing: In vivo studies have shown that acute administration of reboxetine dose-dependently decreases the firing rate of noradrenaline neurons in the locus coeruleus. Conversely, it has been found to increase the burst firing of dopamine neurons in the ventral tegmental area without changing the average firing frequency.
-
Synaptic Plasticity: Chronic treatment with reboxetine has been shown to restore impaired hippocampal long-term potentiation (LTP) in an animal model of depression. This suggests that enhanced noradrenergic signaling can facilitate synaptic plasticity under certain conditions.
Signaling Pathways
The electrophysiological effects of this compound are primarily mediated by the interaction of norepinephrine with its postsynaptic and presynaptic receptors. The main adrenergic receptors involved are α1, α2, and β receptors, each coupled to distinct G-protein signaling cascades.
Norepinephrine Signaling via α1-Adrenergic Receptors
Activation of α1-adrenergic receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to the inhibition of potassium channels like the M-current, resulting in membrane depolarization and increased neuronal excitability.
References
- 1. Alpha(2)-adrenergic receptor signalling in hypertension. [vivo.health.unm.edu]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of G-Protein-Activated Inwardly Rectifying K+ Channels by the Selective Norepinephrine Reuptake Inhibitors Atomoxetine and Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G-protein-activated inwardly rectifying K+ channels by the selective norepinephrine reuptake inhibitors atomoxetine and reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Esreboxetine in Primary Neuronal Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI). While its clinical development has primarily focused on conditions such as fibromyalgia and neuropathic pain, its mechanism of action holds significant interest for neuroscience research, particularly in the context of neuronal plasticity, survival, and signaling. These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture experiments to investigate its effects on neurite outgrowth, neuroprotection, and related signaling pathways. Given that this compound is the more potent enantiomer of reboxetine, the provided protocols are based on established findings for reboxetine, suggesting that this compound may elicit similar or more potent effects, potentially at lower concentrations.
Mechanism of Action
This compound selectively blocks the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic signaling can, in turn, modulate various downstream intracellular pathways that are crucial for neuronal function and health. In primary neuronal cultures, this primary mechanism can be leveraged to study a range of cellular processes.
Data Presentation
The following tables summarize quantitative data derived from studies on reboxetine, the racemic mixture containing this compound. These values can serve as a starting point for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentrations for this compound in your specific primary neuronal culture system.
Table 1: Recommended Concentration Range for this compound in Primary Neuronal Cultures
| Parameter | Recommended Concentration Range | Notes |
| Effective Concentration for Neurite Outgrowth | 1 µM - 5 µM | Based on studies with reboxetine. Higher concentrations (>5µM) of reboxetine have been associated with potential side effects in some models[1]. A dose-response curve is recommended to identify the optimal concentration for this compound. |
| Neuroprotection Assays (vs. Glutamate) | 0.1 µM - 10 µM | This is a suggested starting range for neuroprotection studies. The optimal concentration will depend on the specific neurotoxic insult and the neuronal cell type. |
| Signaling Pathway Modulation (pCREB, pERK) | 1 µM - 10 µM | Concentrations should be optimized based on preliminary Western blot or ELISA experiments. |
Table 2: Summary of Expected Outcomes of this compound Treatment in Primary Neuronal Cultures
| Experiment | Expected Outcome with this compound | Key Signaling Molecules |
| Neurite Outgrowth Assay | Increased neurite length and branching. | BDNF, TrkB, ERK, CREB |
| Neuroprotection Assay (vs. Glutamate Excitotoxicity) | Increased neuronal viability and reduced cell death. | Reduced glutamate-mediated Ca2+ influx, modulation of apoptotic pathways. |
| Western Blot Analysis | Increased phosphorylation of CREB (Ser133) and ERK1/2. | pCREB, pERK1/2 |
| BDNF ELISA | Potential increase in BDNF secretion into the culture medium. | BDNF |
Experimental Protocols
Primary Neuronal Cell Culture
A robust and healthy primary neuronal culture is fundamental to obtaining reliable and reproducible results. The following is a general protocol for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-D-lysine or poly-L-ornithine and laminin)
-
Sterile dissection tools
Protocol:
-
Euthanize pregnant dam according to approved animal protocols and remove the embryos.
-
Isolate the desired brain region (cortex or hippocampus) from the embryos in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with the enzymatic dissociation solution according to the manufacturer's instructions.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a partial media change every 2-3 days.
Neurite Outgrowth Assay
This assay is used to quantify the effect of this compound on the growth and branching of neurites.
Materials:
-
Primary neuronal cultures (e.g., cortical neurons) plated at a low density
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software)
Protocol:
-
After 24-48 hours of plating, treat the primary neurons with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching points using image analysis software.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Mature primary neuronal cultures (e.g., 7-10 days in vitro)
-
This compound stock solution
-
Glutamate solution (e.g., 100 µM)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Protocol:
-
Pre-treat mature primary neurons with various concentrations of this compound or vehicle for 1-24 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a predetermined duration (e.g., 15-30 minutes for acute toxicity or longer for delayed toxicity).
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a chosen assay according to the manufacturer's instructions. For example:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Quantify the results and express them as a percentage of the control (untreated) cells.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like CREB and ERK, which are implicated in the effects of antidepressants.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of CREB (Ser133) and ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Treat primary neurons with this compound or vehicle for the desired time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB or anti-pERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total CREB or total ERK to normalize the data.
BDNF ELISA
This protocol measures the concentration of Brain-Derived Neurotrophic Factor (BDNF) secreted into the culture medium by primary neurons following treatment with this compound.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Conditioned medium from treated and control cultures
-
Commercially available BDNF ELISA kit
Protocol:
-
Treat primary neurons with this compound or vehicle for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the BDNF ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of BDNF in each sample based on the standard curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Experimental workflow for the neurite outgrowth assay.
Caption: Experimental workflow for the neuroprotection assay.
Caption: Putative signaling pathways modulated by this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of Esreboxetine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Esreboxetine selectively blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic neurotransmission is believed to underlie its therapeutic effects.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocols
Materials
-
This compound succinate
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
70% Ethanol wipes
-
Appropriate personal protective equipment (PPE)
Drug Preparation
-
Vehicle Selection: Sterile 0.9% saline is a commonly used and well-tolerated vehicle for the intraperitoneal injection of many drugs, including other antidepressants, in mice.
-
Concentration Calculation: The concentration of the this compound solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice to be injected, ensuring the injection volume is within the recommended limits (typically not exceeding 10 mL/kg).
-
Dissolution: Dissolve the this compound succinate in the chosen vehicle. Gentle warming or vortexing may be used to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Sterility: All solutions for injection must be sterile. If not prepared from sterile components under aseptic conditions, the final solution should be sterilized by filtration through a 0.22 µm filter.
Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[2][3] This location helps to avoid injury to the cecum, bladder, and other internal organs.
-
Site Preparation: Cleanse the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Slowly and steadily depress the plunger to administer the solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Experimental Workflow for Intraperitoneal Injection of this compound in Mice
Caption: Experimental workflow for IP injection of this compound.
Data Presentation
The following tables summarize dosages and administration schedules from preclinical studies using the closely related compound, reboxetine, administered intraperitoneally to rodents. This data can serve as a valuable reference for designing studies with this compound.
Table 1: Reboxetine Intraperitoneal Dosages in Rodent Models
| Species | Dosage (mg/kg) | Study Focus | Reference |
| Rat | 2.5, 5, 10 | Antidepressant effects | [4] |
| Rat | 3, 10, 30 | Forced swim test | [5] |
| Mouse | 10 | Antidepressant response |
Table 2: Example of a Chronic Dosing Schedule for an Antidepressant in Mice
| Drug | Dosage (mg/kg/day) | Duration | Vehicle | Frequency | Reference |
| Imipramine | 20 | >14 days | 0.9% Saline | Daily |
Considerations for Study Design
-
Dosage Selection: Based on the data for reboxetine, a starting dose range of 5-10 mg/kg for this compound could be considered for acute studies in mice. Dose-response studies are recommended to determine the optimal dose for the specific experimental model and desired effect.
-
Vehicle Control: A vehicle-only control group should always be included in the experimental design to account for any effects of the injection procedure or the vehicle itself.
-
Acute vs. Chronic Dosing: The administration schedule (acute or chronic) will depend on the research question. Antidepressant-like effects often require chronic administration (e.g., daily for 14-21 days).
-
Pharmacokinetics: The pharmacokinetic profile of this compound administered via the IP route in mice has not been extensively published. Researchers should consider this when determining the timing of behavioral or physiological assessments post-injection.
Disclaimer: The provided protocol is a guideline based on available scientific literature for similar compounds and general best practices. It is the responsibility of the researcher to ensure that all procedures are in compliance with their institution's animal care and use committee (IACUC) regulations and to optimize the protocol for their specific experimental needs.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Differential and synergistic effects of selective norepinephrine and serotonin reuptake inhibitors in rodent models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Esreboxetine: Application Notes and Protocols for Investigating Fibromyalgia Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esreboxetine, the (S,S)-enantiomer of reboxetine, is a highly selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the management of fibromyalgia.[1][2][3] Its targeted mechanism of action, focusing on the enhancement of noradrenergic neurotransmission, makes it a valuable pharmacological tool for elucidating the role of norepinephrine in the pathophysiology of fibromyalgia.[2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate the underlying mechanisms of this complex pain syndrome.
Fibromyalgia is characterized by chronic widespread pain, fatigue, sleep disturbances, and cognitive dysfunction.[4] The therapeutic rationale for using a selective NRI like this compound stems from the hypothesis that augmenting noradrenergic pathways can enhance endogenous pain-inhibitory mechanisms. Clinical trials have demonstrated that this compound can lead to statistically significant reductions in pain and improvements in overall fibromyalgia symptoms compared to placebo.
Data Presentation
This compound's Selectivity Profile
This compound's high selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters is a key feature for targeted mechanistic studies.
| Transporter | IC50 (nM) | Reference |
| Norepinephrine Transporter (NET) | 3 | |
| Dopamine Transporter (DAT) | >10,000 | |
| Serotonin Transporter (SERT) | >10,000 |
Binding affinity studies of reboxetine enantiomers further underscore the potency of the (S,S)-enantiomer (this compound) for the human norepinephrine transporter (hNET).
| Enantiomer | Kd (nM) | Reference |
| (S,S)-reboxetine (this compound) | 0.076 ± 0.009 | |
| (R,R)-reboxetine | 9.7 ± 0.8 |
Clinical Efficacy of this compound in Fibromyalgia
Two key clinical trials have provided quantitative data on the efficacy of this compound in treating fibromyalgia symptoms.
8-Week, Flexible-Dose, Placebo-Controlled Study (NCT00357825)
| Outcome Measure | This compound (2-8 mg/day) | Placebo | p-value |
| Change in Weekly Mean Pain Score | -1.55 (SE: 0.16) | -0.99 (SE: 0.16) | 0.006 |
| Change in FIQ Total Score | -15.63 (SE: 1.56) | -8.07 (SE: 1.54) | <0.001 |
| Patients with ≥30% Pain Reduction | 37.6% | 22.6% | 0.004 |
| PGIC "Much" or "Very Much" Improved (Odds Ratio) | 2.42 | - | <0.001 |
14-Week, Fixed-Dose, Placebo-Controlled Study
| Outcome Measure | This compound (4 mg/day) | This compound (8 mg/day) | This compound (10 mg/day) | Placebo |
| Improvement in Pain Score | Significant (p≤0.025) | Significant (p≤0.025) | Significant (p≤0.025) | - |
| Improvement in FIQ Total Score | Significant (p≤0.023) | Significant (p≤0.023) | Significant (p≤0.023) | - |
| Improvement in PGIC Score | Significant (p≤0.007) | Significant (p≤0.007) | Significant (p≤0.007) | - |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Pain Modulation
Caption: this compound selectively inhibits NET, increasing synaptic norepinephrine and enhancing descending pain-inhibitory pathways.
Experimental Workflow for In Vitro Norepinephrine Reuptake Inhibition Assay
Caption: Workflow for determining this compound's in vitro potency in inhibiting norepinephrine reuptake.
Logical Relationship of Preclinical Models to Clinical Fibromyalgia
Caption: Preclinical models of fibromyalgia mimic key symptoms and neurobiological aspects of the human condition.
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the human norepinephrine transporter (hNET).
Materials:
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HEK293 cells stably expressing hNET
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Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
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Poly-D-lysine coated 96-well plates
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Krebs-Ringer-HEPES (KRH) buffer
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[3H]-Norepinephrine
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This compound
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Desipramine (as a positive control)
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Cell lysis buffer
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Scintillation cocktail
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Microplate scintillation counter
Procedure:
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Cell Culture: Culture HEK293-hNET cells in appropriate medium until they reach 80-90% confluency.
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Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and culture for 24-48 hours.
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Preparation of Compounds: Prepare serial dilutions of this compound and desipramine in KRH buffer. A vehicle control (e.g., DMSO in KRH buffer) should also be prepared.
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Assay: a. Aspirate the culture medium from the wells and wash the cells gently with KRH buffer. b. Add 100 µL of KRH buffer containing the various concentrations of this compound, desipramine, or vehicle to the respective wells. c. Pre-incubate the plate at 37°C for 10-20 minutes. d. Initiate the uptake by adding 25 µL of KRH buffer containing [3H]-Norepinephrine (final concentration ~10 nM). e. Incubate the plate at 37°C for 10 minutes. f. Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
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Quantification: a. Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature. b. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. b. Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Reserpine-Induced Fibromyalgia Model in Rats
This model induces a fibromyalgia-like state characterized by widespread pain and depletion of monoamines.
Materials:
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Male Wistar rats (180-220 g)
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Reserpine
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Vehicle for reserpine (e.g., 0.5% acetic acid)
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This compound
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Vehicle for this compound (e.g., saline)
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Von Frey filaments
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Pressure application meter (for muscle withdrawal threshold)
Procedure:
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Induction of Fibromyalgia-like State: a. Administer reserpine (1 mg/kg, subcutaneous) or vehicle daily for three consecutive days.
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Treatment: a. Beginning on day 4, administer this compound (at desired doses, e.g., 1-10 mg/kg, intraperitoneal) or vehicle daily for the duration of the study (e.g., 7-14 days).
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Behavioral Testing: a. Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (before reserpine) and at regular intervals after the start of this compound treatment. b. Muscle Hyperalgesia: Measure the muscle withdrawal threshold by applying increasing pressure to the gastrocnemius muscle using a pressure application meter at the same time points as the mechanical allodynia testing.
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Neurochemical Analysis (Optional): a. At the end of the study, euthanize the animals and dissect brain regions (e.g., prefrontal cortex, hippocampus, spinal cord). b. Measure the levels of norepinephrine, serotonin, and dopamine and their metabolites using high-performance liquid chromatography (HPLC).
Protocol 3: Intermittent Cold Stress (ICS) Fibromyalgia Model in Mice
This model induces long-lasting, widespread hyperalgesia, mimicking a key symptom of fibromyalgia.
Materials:
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Female C57BL/6 mice (8-10 weeks old)
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Cold room or environmental chamber maintained at 4°C
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Standard housing cages
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This compound
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Vehicle for this compound (e.g., saline)
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Von Frey filaments
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Hot plate or radiant heat source (for thermal hyperalgesia)
Procedure:
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Induction of ICS: a. House the mice in a cold room (4°C) for a set period (e.g., 8 hours) during the dark cycle, followed by a return to room temperature (22°C) during the light cycle. b. Repeat this cycle for several consecutive days (e.g., 3-5 days).
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Treatment: a. After the ICS induction period, begin daily administration of this compound (at desired doses, e.g., 1-10 mg/kg, intraperitoneal) or vehicle.
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Behavioral Testing: a. Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments at baseline (before ICS) and at regular intervals during the treatment period. b. Thermal Hyperalgesia: Measure the latency to paw withdrawal on a hot plate or in response to a radiant heat source at the same time points.
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Data Analysis: a. For all behavioral tests, compare the withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Conclusion
This compound's high selectivity for the norepinephrine transporter makes it an invaluable tool for dissecting the role of the noradrenergic system in fibromyalgia. The protocols and data presented here provide a framework for researchers to utilize this compound in both in vitro and in vivo models to further understand the pathophysiology of fibromyalgia and to explore the therapeutic potential of targeting norepinephrine signaling.
References
Esreboxetine in Preclinical Models of Major Depressive Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data on esreboxetine in animal models of major depressive disorder is limited. The following application notes and protocols are primarily based on studies conducted with its racemic mixture, reboxetine. While this compound is the more potent and selective (S,S)-enantiomer, these protocols should be considered as a starting point for research and may require optimization.
Introduction
This compound, the (S,S)-(+)-enantiomer of reboxetine, is a highly selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, a neurotransmitter implicated in the pathophysiology of major depressive disorder (MDD). While this compound has been investigated clinically for conditions such as fibromyalgia and neuropathic pain, its preclinical evaluation in established animal models of depression provides a framework for understanding its potential antidepressant-like effects. This document outlines key experimental protocols and summarizes quantitative data from studies using reboxetine in widely accepted rodent models of depression.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism is the selective inhibition of the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft. This enhanced noradrenergic signaling is thought to mediate its therapeutic effects through downstream pathways involving neurotrophic factors and transcription factors.
Data Presentation: Summary of Reboxetine's Effects in Preclinical Models
The following tables summarize quantitative data from studies using reboxetine in key animal models of depression.
Table 1: Forced Swim Test (FST)
| Species | Dose (mg/kg, i.p.) | Treatment Duration | Key Finding |
| Rat | 2.5, 5, 10 | 2 days | Reduced immobility time.[1] |
| Rat | 10, 30 | Acute | Significantly decreased immobility in a dose-dependent manner.[2] |
Table 2: Olfactory Bulbectomy (OBX) Model
| Species | Dose (mg/kg) | Treatment Duration | Behavioral Test | Key Finding |
| Rat | 10 | 14 days | Open-field | Attenuated OBX-related behavioral hyperactivity.[1] |
Table 3: Chronic Mild Stress (CMS) Model
| Species | Dose (mg/kg, i.p.) | Treatment Duration | Key Behavioral Finding | Key Neurochemical Finding |
| Rat | 5 | 5 weeks | Normalized decreased sucrose intake. | Reversed CMS-induced reduction in hippocampal BDNF levels and increased TrkB levels. |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.
Methodology:
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Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
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Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
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Procedure:
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Acclimation: Animals are housed for at least one week before the experiment with free access to food and water.
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Drug Administration: Reboxetine (or this compound) is administered intraperitoneally (i.p.) at the desired doses (e.g., 2.5, 5, 10 mg/kg) at specific time points before the test (e.g., 23.5, 5, and 1 hour prior).[1]
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Pre-test Session: On the first day, animals are placed in the cylinder for a 15-minute swim session.
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Test Session: 24 hours after the pre-test, animals are placed back in the cylinder for a 5-minute test session. The session is recorded for later analysis.
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Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing are scored by a trained observer blind to the treatment conditions.
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Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity for depression, inducing anhedonia-like behavior in rodents.
Methodology:
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Animals: Male Sprague-Dawley rats are typically used.
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Procedure:
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Baseline: A baseline sucrose preference test is conducted to assess individual differences in anhedonia.
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CUMS Regimen: For a period of 5 weeks, animals are subjected to a variety of mild, unpredictable stressors. Examples include:
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Stroboscopic illumination
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Tilted cage (45°)
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Food or water deprivation
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Soiled cage
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Reversal of light/dark cycle
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Drug Administration: Reboxetine (or this compound) is administered daily (e.g., 5 mg/kg, i.p.) throughout the stress period.
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Sucrose Preference Test (SPT): This is conducted weekly to measure anhedonia. Animals are deprived of food and water for a period and then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing tap water. The consumption of each liquid is measured, and sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.
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Final Analyses: At the end of the protocol, further behavioral tests can be conducted, and brain tissue can be collected for neurochemical analyses (e.g., BDNF and TrkB levels in the hippocampus).
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Olfactory Bulbectomy (OBX)
This surgical model of depression induces behavioral changes that are reversed by chronic, but not acute, antidepressant treatment.
Methodology:
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Animals: Male Wistar or Sprague-Dawley rats are commonly used.
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Surgical Procedure:
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Animals are anesthetized, and the olfactory bulbs are removed by aspiration.
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Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
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A recovery period of at least two weeks is allowed post-surgery.
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-
Behavioral Assessment:
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Open-Field Test: This test is used to assess the hyperactivity and exploratory behavior characteristic of OBX rats. Animals are placed in a novel, open arena, and their locomotor activity is recorded and analyzed.
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Drug Administration: Reboxetine (or this compound) is typically administered chronically (e.g., 10 mg/kg for 14 days) before behavioral testing.[1]
Conclusion
The available preclinical data, primarily from studies with reboxetine, suggest that this compound, as a selective NRI, would likely demonstrate antidepressant-like properties in established animal models of major depressive disorder. The protocols outlined above provide a foundation for researchers to investigate the efficacy and underlying mechanisms of this compound. Future studies should focus on generating specific data for this compound to confirm and extend these findings, paying close attention to dose-response relationships and potential differences in behavioral and neurochemical outcomes compared to the racemic mixture.
References
Troubleshooting & Optimization
Technical Support Center: Esreboxetine Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with solutions to overcome solubility challenges with Esreboxetine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a highly selective norepinephrine reuptake inhibitor (NRI) and is the (S,S)-enantiomer of reboxetine.[1][2] Its chemical structure contributes to low aqueous solubility, a common challenge for many small molecule drugs.[3][4][5] This poor solubility can lead to precipitation in aqueous buffers and cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters include its low aqueous solubility and a LogP value indicating lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₃ | |
| Molecular Weight | 313.4 g/mol | |
| Aqueous Solubility | 0.0223 g/L (22.3 µg/mL) | |
| LogP | 3.1 |
| Molecular Species | Neutral | |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO percentage in the culture medium.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in DMSO, its solubility in the final aqueous medium is much lower. Here are several strategies to prevent this:
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Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, to avoid solvent-induced toxicity and solubility issues.
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Pre-warm Solutions: Before dilution, gently pre-warm both the stock solution and the cell culture medium to 37°C. This can help prevent precipitation caused by temperature shock.
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Use a Serial Dilution Approach: Instead of adding the high-concentration DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of medium and then add this intermediate dilution to the final volume.
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Increase Agitation: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: I observe cloudiness or visible precipitate in my culture plate wells after adding this compound.
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Cause: The concentration of this compound has exceeded its solubility limit in the final aqueous environment.
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Solution Workflow:
Caption: Troubleshooting workflow for drug precipitation.
Problem 2: How can I increase the aqueous solubility of this compound for my in vitro assay?
-
Cause: The inherent lipophilicity of this compound limits its solubility in aqueous buffers.
-
Solutions & Formulation Strategies: Several formulation strategies can enhance the solubility of poorly soluble drugs like this compound.
Table 2: Solubility Enhancement Strategies
Strategy Description Considerations Co-solvents Using water-miscible organic solvents like DMSO or ethanol to dissolve the compound before dilution. Must be non-toxic to cells at the final concentration. DMSO is common but should be kept low (<0.5%). pH Adjustment For ionizable drugs, adjusting the pH of the buffer can increase solubility. This compound is neutral, so this method has limited applicability. The final pH must be compatible with the biological system. Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. The type and concentration of cyclodextrin must be optimized and checked for cellular toxicity. | Surfactants | Using non-ionic surfactants (e.g., Tween 80) at concentrations above their critical micelle concentration can create micelles that encapsulate the drug. | Surfactants can affect cell membranes and interfere with certain assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder (MW: 313.4 g/mol ). For 1 mL of a 10 mM solution, you will need 3.134 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
This protocol is for dosing cells with a final concentration of 10 µM this compound while keeping the final DMSO concentration at 0.1%.
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Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock solution 1:10 in sterile DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of your complete cell culture medium. This creates a 10 µM working solution.
-
Dosing Cells: Remove the existing medium from your cells and replace it with the medium containing the 10 µM this compound. Ensure even distribution across the culture vessel.
Caption: Workflow for preparing this compound working solution.
Signaling Pathway
This compound's Mechanism of Action
This compound is a selective inhibitor of the norepinephrine transporter (NET), also known as SLC6A2. By blocking NET, this compound prevents the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of NE in the synapse, enhancing its binding to postsynaptic α and β-adrenergic receptors and prolonging noradrenergic signaling.
Caption: Mechanism of action of this compound.
References
Navigating Esreboxetine Administration in Rat Behavioral Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Esreboxetine dosage in behavioral experiments involving rats. Authored for professionals in neuroscience and drug development, this resource offers detailed troubleshooting, frequently asked questions, and standardized protocols to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for behavioral experiments in rats?
A1: Direct dose-ranging studies for this compound in rat behavioral models are not extensively published. However, data from studies using Reboxetine, the racemic mixture containing this compound, can provide a valuable starting point. This compound is the (S,S)-(+)-enantiomer of Reboxetine and is considered more potent. Therefore, a lower starting dose than that used for Reboxetine is recommended. For acute studies, a conservative starting point for intraperitoneal (i.p.) administration of this compound would be in the range of 1-5 mg/kg.
Q2: How should I adjust the dosage from Reboxetine to this compound?
A2: this compound is the more pharmacologically active enantiomer of Reboxetine. While a precise conversion factor is not established in the literature for rat behavioral studies, a common practice when switching from a racemic mixture to a pure, more potent enantiomer is to start with approximately half the dose of the racemate. Careful dose-response studies are crucial to determine the optimal dose for your specific experimental paradigm.
Q3: What is the typical route of administration and vehicle for this compound in rats?
A3: The most common routes of administration for Reboxetine in rat behavioral studies are intraperitoneal (i.p.) and subcutaneous (s.c.). For this compound, these routes are also appropriate. A common vehicle for dissolving this compound is a solution of saline with a small amount of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept to a minimum (typically under 5%).
Q4: What are the expected behavioral effects of this compound in common rat behavioral tests?
A4: Based on its mechanism as a selective norepinephrine reuptake inhibitor (NRI), this compound is expected to produce antidepressant-like and anxiolytic-like effects. In the Forced Swim Test (FST), effective doses of Reboxetine have been shown to decrease immobility time and increase climbing behavior[1][2]. In anxiety models like the Elevated Plus Maze (EPM), an increase in the time spent in the open arms would be indicative of an anxiolytic effect.
Q5: What is the pharmacokinetic profile of this compound in rats, and how does it influence experimental design?
A5: The pharmacokinetic profile of Reboxetine in rats is characterized by rapid absorption and a shorter half-life of 1-2 hours compared to humans (approximately 13 hours)[3]. This implies that for acute studies, the behavioral test should be conducted within a timeframe that coincides with the peak plasma concentration, typically 30-60 minutes post-injection. For chronic studies, more frequent administration or the use of osmotic mini-pumps may be necessary to maintain steady-state plasma levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No behavioral effect observed | - Dosage too low: The administered dose may be below the therapeutic threshold. - Timing of behavioral testing is off: The test may be conducted outside the window of peak drug efficacy. - Route of administration is not optimal: The chosen route may result in poor bioavailability. - Individual animal variability: High inter-individual differences in drug response. | - Conduct a dose-response study to identify the effective dose range. - Adjust the time between drug administration and behavioral testing based on pharmacokinetic data (test at 30-60 minutes post-i.p. injection). - Consider an alternative route of administration (e.g., s.c. instead of i.p.). - Increase the sample size to account for individual variability. |
| High variability in behavioral data | - Inconsistent drug administration: Variations in injection volume or technique. - Environmental stressors: Noise, light, or handling inconsistencies in the testing environment. - Lack of habituation: Animals may be responding to the novelty of the testing apparatus rather than the drug effect. | - Ensure accurate and consistent drug administration for all animals. - Standardize the testing environment (consistent lighting, low noise levels, same experimenter). - Properly habituate the animals to the testing room and apparatus before the experiment. |
| Unexpected or paradoxical behavioral effects | - Dosage too high: High doses may lead to off-target effects or induce anxiogenic-like responses. - Interaction with other factors: The drug may interact with the animal's diet, housing conditions, or underlying stress levels. | - Perform a dose-response study to rule out dose-dependent adverse effects. - Review and standardize all aspects of animal husbandry and experimental conditions. - Consider potential drug-induced hyperactivity that may confound the interpretation of results in certain behavioral paradigms. |
| Animal welfare concerns (e.g., hyperactivity, stereotypy) | - Adverse drug reaction: The dose may be causing central nervous system overstimulation. | - Immediately reduce the dosage or discontinue the experiment for the affected animal. - Consult with a veterinarian. - Carefully observe animals for any signs of distress after drug administration. |
Quantitative Data Summary
Table 1: Reboxetine Dosage and Effects in Rat Behavioral Studies
| Behavioral Test | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Forced Swim Test | 3, 10, 30 | i.p. | Decreased immobility and defecation at 10 and 30 mg/kg. | [1] |
| Forced Swim Test | 5, 10, 20 | s.c. | Dose-dependent decrease in immobility and increase in climbing behavior. | [2] |
| Forced Swim Test | 10, 60 (per day) | s.c. (osmotic mini-pump) | Chronic low dose (10 mg/kg/day) effective after 14 days. | |
| Chronic Mild Stress | 5 | i.p. (daily) | Normalized decreased sucrose intake. | |
| Open Field Test | 10 | i.p. (daily for 14 days) | Attenuated hyperactivity in olfactory bulbectomized rats. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
Objective: To assess antidepressant-like activity.
Apparatus:
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A transparent cylindrical tank (40-50 cm high, 20 cm in diameter).
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Water maintained at 25 ± 1°C, filled to a depth of 30 cm.
Procedure:
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Habituation (Day 1): Gently place each rat individually into the water-filled cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
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Drug Administration (Day 2): Administer this compound or vehicle at the predetermined dose and time before the test session (e.g., 30-60 minutes prior for i.p. injection).
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Test Session (Day 2): Place the rat back into the swimming cylinder for a 5-minute test session. The session is video-recorded for later scoring.
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Scoring: An observer blinded to the treatment groups should score the duration of immobility (the rat makes only minimal movements to keep its head above water), swimming, and climbing behaviors.
Elevated Plus Maze (EPM) Protocol for Rats
Objective: To assess anxiety-like behavior.
Apparatus:
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A plus-shaped maze elevated 50-70 cm from the floor.
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Two opposite arms are open (e.g., 50 cm long x 10 cm wide).
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Two opposite arms are enclosed by high walls (e.g., 40 cm high).
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A central platform (e.g., 10 cm x 10 cm) connects the arms.
Procedure:
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Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.
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Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test session.
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Test Session: Place the rat on the central platform facing one of the open arms. Allow the rat to explore the maze for 5 minutes. The session is video-recorded.
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Scoring: An observer blinded to the treatment groups should score the time spent in the open arms and closed arms, and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for this compound Behavioral Experiments.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Esreboxetine in DMSO Solutions
This technical support center provides guidance on the stability, storage, and handling of esreboxetine in DMSO stock solutions for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: It is recommended to prepare a stock solution at a concentration significantly higher than the final working concentration, for example, at 10 mM.[1] To prepare the stock solution, dissolve the powdered this compound in pure, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or sonicating the vial.[2] For compounds that are difficult to weigh accurately due to being waxy or hygroscopic, it is advisable to dissolve the entire amount in the vial directly in the appropriate volume of solvent.[2]
Q2: What is the recommended storage temperature for this compound DMSO stock solutions?
A2: For long-term storage, this compound DMSO stock solutions should be stored at -20°C or -80°C.[2] Many compounds in DMSO are stable for extended periods under these conditions. Some studies have shown that a high percentage of compounds maintain their purity for years when stored at -20°C.[3] Short-term storage at room temperature is generally acceptable for many compounds, but for optimal long-term stability, colder temperatures are recommended.
Q3: How long can I store this compound in DMSO?
Q4: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?
A4: Several freeze-thaw cycles should not significantly damage the activity of most small molecule products stored in DMSO. One study indicated no significant compound loss after 11 freeze/thaw cycles for a set of diverse compounds. To minimize potential degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated warming and cooling of the entire stock.
Troubleshooting Guide
Issue 1: The this compound powder appears as a thin film or is difficult to see in the vial.
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Cause: Small quantities of compounds are often lyophilized, leaving a thin film on the vial walls that can be hard to see.
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Solution: Do not assume the vial is empty. Add the calculated volume of DMSO to the vial and vortex or sonicate thoroughly to ensure the compound is fully dissolved.
Issue 2: After diluting the DMSO stock solution into an aqueous medium, a precipitate forms.
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Cause: This is a common occurrence as many organic compounds are less soluble in aqueous solutions than in pure DMSO.
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Solution:
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Try vortexing the solution for a few minutes.
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If vortexing is insufficient, sonicate the solution.
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Gently warming the solution in a 37°C water bath, potentially with sonication, can also help to redissolve the precipitate.
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Ensure the final concentration of DMSO in your aqueous solution is as low as possible (e.g., 0.1%) to minimize its effect on biological assays, while still maintaining compound solubility.
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Issue 3: I am concerned about the stability of my this compound stock solution over time.
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Cause: DMSO is hygroscopic and can absorb water from the atmosphere, which can contribute to compound degradation. Oxidation is another potential issue.
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Solution:
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Use anhydrous DMSO to prepare stock solutions.
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Store aliquots in tightly sealed vials to minimize exposure to air and moisture. Using parafilm around the cap can provide an extra seal.
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For highly sensitive compounds, you can bubble nitrogen gas through the DMSO stock solution before sealing to displace oxygen.
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When in doubt, compare the performance of your stored stock solution to a freshly prepared one in a pilot experiment.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound DMSO Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. |
| Stock Concentration | 10 mM (or at least 1000x the final working concentration) | Minimizes the volume of DMSO in the final assay medium. |
| Long-Term Storage | -20°C or -80°C | Preserves compound integrity over extended periods. |
| Aliquoting | Store in single-use aliquots | Minimizes freeze-thaw cycles and reduces the risk of contamination. |
| Container | Tightly sealed glass or polypropylene vials | Prevents absorption of atmospheric water by DMSO. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution from DMSO Stock
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Thaw Stock Solution: Remove a single-use aliquot of the this compound DMSO stock solution from -20°C or -80°C storage. Allow it to thaw completely at room temperature.
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Pre-warm Media: Pre-warm your cell culture medium or aqueous buffer to 37°C. This can help prevent precipitation upon dilution.
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Serial Dilution (Optional): If a large dilution is required, consider performing an intermediate dilution of the stock solution in DMSO first. For example, dilute a 10 mM stock to 1 mM in DMSO.
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Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed aqueous medium to achieve the final desired working concentration. Pipette up and down several times or vortex gently to mix.
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Check for Precipitation: Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, follow the steps in the troubleshooting guide (vortex, sonicate, or warm gently).
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Use Promptly: Use the freshly prepared aqueous working solution in your experiment as soon as possible. Aqueous solutions are generally less stable than DMSO stock solutions and are typically not suitable for storage.
Diagrams
Workflow for preparing and using this compound solutions.
Troubleshooting workflow for compound precipitation.
References
Troubleshooting inconsistent results in Esreboxetine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esreboxetine assays.
Table of Contents
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Frequently Asked Questions (FAQs)
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What is this compound and what is its mechanism of action?
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What are the common analytical methods for this compound quantification?
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What are typical acceptance criteria for a validated bioanalytical method?
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Troubleshooting Guides
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High-Performance Liquid Chromatography (HPLC) Assays
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Cell-Based Assays
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Experimental Protocols
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Enantioselective HPLC-UV Method for this compound Analysis in Plasma (Adapted from Reboxetine Methods)
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Cell Viability (MTT/MTS) Assay for this compound Cytotoxicity Screening
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Quantitative Data Summary
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Visualized Pathways and Workflows
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (S,S)-(+)-enantiomer of reboxetine, a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary pharmacological action is to bind to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1] This targeted action on the noradrenergic system is the basis for its investigation in conditions like fibromyalgia.[1]
Q2: What are the common analytical methods for this compound quantification?
The most common analytical methods for the quantification of this compound and its racemate, reboxetine, in biological matrices are:
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High-Performance Liquid Chromatography (HPLC) with various detectors:
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UV Detection: A straightforward and widely available method. A method for reboxetine has been developed using a C18 column with a mobile phase of methanol and phosphate buffer, with detection at 277 nm.[3]
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Fluorescence Detection: Offers higher sensitivity. This often requires a derivatization step to make the molecule fluorescent.
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Mass Spectrometry (MS) Detection (LC-MS/MS): Provides high selectivity and sensitivity, making it the gold standard for bioanalytical studies.
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Enantioselective Chromatography: Since this compound is a single enantiomer, it's crucial to use a chiral stationary phase (CSP) to separate it from its (R,R)-enantiomer, especially when analyzing racemic reboxetine or assessing chiral purity.
Q3: What are typical acceptance criteria for a validated bioanalytical method?
Based on FDA guidelines, the following are standard acceptance criteria for bioanalytical method validation:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (response <20% of LLOQ for the analyte and <5% for the internal standard). |
| Recovery | While not having a strict acceptance limit, recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage) with results within ±15% of the nominal concentration. |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate. 2. Leaks in the HPLC system. 3. Changes in mobile phase composition. 4. Column temperature variations. 5. Column degradation or contamination. | 1. Check the pump for error messages and perform a flow rate calibration. 2. Inspect all fittings and connections for leaks. Look for salt crystal buildup if using buffered mobile phases. 3. Ensure the mobile phase is properly degassed and mixed. If preparing online, consider pre-mixing. 4. Use a column oven to maintain a stable temperature. 5. Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Column void or channeling. 3. Inappropriate mobile phase pH for the analyte. 4. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Reverse-flush the column. If this doesn't resolve the issue, the column may need to be replaced. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 4. For basic compounds like this compound, adding a competing base (e.g., triethylamine) to the mobile phase can reduce tailing. |
| Low Enantiomeric Excess (ee) in Chiral Separations | 1. Unoptimized analytical method. 2. Inappropriate chiral stationary phase (CSP). 3. Incorrect mobile phase composition. 4. Racemization of the sample. | 1. Validate the method by injecting a racemic standard to ensure a 50:50 peak area ratio with baseline separation. 2. Screen different CSPs to find one that provides adequate separation for this compound. 3. Systematically vary the mobile phase composition (e.g., alcohol percentage in normal phase, pH in reversed phase). 4. Investigate sample preparation and storage conditions to prevent racemization. |
| Noisy Baseline or Spikes | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp failing. | 1. Degas the mobile phase and purge the pump. 2. Filter all mobile phase components and prepare fresh solutions daily. 3. Check the lamp's energy output and replace it if necessary. |
Cell-Based Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. "Edge effects" in the microplate. 3. Pipetting errors. 4. Cell contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 4. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent IC50 Values | 1. Variability in cell health and passage number. 2. Inaccurate drug concentration series. 3. Inconsistent incubation times. 4. Different calculation methods. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment. Verify the concentration of the stock solution. 3. Standardize the incubation time for drug treatment and assay development. 4. Use a consistent curve-fitting model (e.g., four-parameter logistic) and software to calculate IC50 values. |
| Low Signal-to-Noise Ratio | 1. Insufficient cell number. 2. Assay reagent degradation. 3. Incorrect wavelength reading. | 1. Optimize the initial cell seeding density to ensure a robust signal. 2. Store assay reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. 3. Ensure the plate reader is set to the correct absorbance or fluorescence wavelength for the assay. |
| Unexpected Cytotoxicity | 1. Solvent (e.g., DMSO) toxicity. 2. Drug instability in culture media. 3. Contamination of drug stock. | 1. Include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. Keep the final solvent concentration low (typically <0.5%). 2. Check the stability of this compound under your experimental conditions. 3. Filter-sterilize the drug stock solution. |
Experimental Protocols
Enantioselective HPLC-UV Method for this compound Analysis in Plasma (Adapted from Reboxetine Methods)
This protocol is adapted from published methods for reboxetine and should be validated for this compound specifically.
1. Sample Preparation (Solid-Phase Extraction)
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To 1 mL of plasma, add the internal standard.
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Condition a mixed-mode (nonpolar/strong cation exchange) solid-phase extraction (SPE) cartridge.
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Load the plasma sample onto the SPE cartridge.
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Wash the cartridge with an appropriate solvent to remove interferences.
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Elute this compound and the internal standard with a suitable elution solvent.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
2. HPLC Conditions
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Column: Chiral stationary phase, e.g., Chiralcel OD-H or similar cellulose-based column.
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Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v). The exact ratio may need optimization.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV at 277 nm.
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Column Temperature: 25°C.
3. System Suitability
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Inject a racemic standard of reboxetine to confirm the separation of the (S,S) and (R,R) enantiomers.
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The resolution between the two enantiomer peaks should be >1.5.
Cell Viability (MTT/MTS) Assay for this compound Cytotoxicity Screening
This is a general protocol for assessing the effect of this compound on cell viability.
1. Cell Seeding
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Harvest cells in the logarithmic growth phase.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
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Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment
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Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
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Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
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Include vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and untreated control wells.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT/MTS Assay
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For MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
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Mix gently on an orbital shaker to dissolve the crystals.
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Read the absorbance at 570 nm.
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For MTS Assay:
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Add 20 µL of the combined MTS/PES solution to each well.
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Incubate for 1-4 hours at 37°C.
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Read the absorbance at 490 nm.
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4. Data Analysis
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Subtract the background absorbance (media-only wells).
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Calculate cell viability as a percentage of the untreated control.
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Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following tables provide expected quantitative values for this compound and its racemate, reboxetine. These values can serve as a benchmark for experimental results.
Table 1: Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Plasma Concentration) | ~164 ng/mL | Single 5 mg oral dose | |
| Tmax (Time to Peak Concentration) | ~2 hours | Single oral dose | |
| Elimination Half-life (t½) | ~13 hours | Single oral dose |
Note: These values are for racemic reboxetine and may differ slightly for this compound.
Table 2: In Vitro Inhibitory Activity of Reboxetine
| Assay | Target | IC50 Value | Reference |
| Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | 8.5 nM | |
| Dopamine Uptake Inhibition | Dopamine Transporter (DAT) | 89 µM | |
| Serotonin Uptake Inhibition | Serotonin Transporter (SERT) | 6.9 µM |
Note: The IC50 value for NET inhibition is for racemic reboxetine. This compound, as the more potent enantiomer, is expected to have a similar or lower IC50 value.
Visualized Pathways and Workflows
Norepinephrine Transporter (NET) Signaling Pathway
Caption: Mechanism of action of this compound on the norepinephrine transporter.
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Cell-Based Assay Variability Troubleshooting
Caption: Troubleshooting logic for inconsistent cell-based assay results.
References
Technical Support Center: Investigating Potential In Vivo Off-Target Effects of Esreboxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential in vivo off-target effects of Esreboxetine. The content is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] Its primary pharmacological action is to bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft. This leads to increased concentrations of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1] It is the (S,S)-(+)-enantiomer of reboxetine and is reported to be more potent and selective than the racemic mixture.
Q2: What are the most commonly reported adverse events for this compound in clinical trials, which may suggest off-target effects?
A2: In clinical trials for conditions such as fibromyalgia, the most frequently reported adverse events for this compound include constipation, insomnia, dry mouth, headache, nausea, dizziness, hyperhidrosis (excessive sweating), and palpitations. An increase in heart rate has also been noted.
Q3: Is there any information on the off-target binding profile of this compound?
A3: Specific in vitro off-target binding profiles for this compound are not extensively published. However, its racemic mixture, reboxetine, is reported to have low affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors. Given that this compound is the more selective enantiomer, it is hypothesized to have a favorable off-target profile. However, the clinically observed side effects suggest potential interactions with other physiological systems that warrant in vivo investigation.
Troubleshooting Guides
This section provides guidance on how to investigate the potential mechanisms behind the most common adverse events observed with this compound administration in vivo.
Issue 1: Cardiovascular Effects - Increased Heart Rate and Palpitations
Question: We are observing tachycardia and potential arrhythmias in our animal models treated with this compound. How can we investigate the underlying cause of these cardiovascular effects?
Possible Cause: The on-target effect of increased norepinephrine can directly stimulate cardiovascular adrenergic receptors. However, off-target effects on other receptors or ion channels involved in cardiac function cannot be ruled out without direct investigation.
Troubleshooting Workflow:
Caption: Workflow for Investigating Cardiovascular Side Effects.
Detailed Experimental Protocol: In Vivo Cardiovascular Monitoring in Rodents
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Animal Model: Male Wistar rats (250-300g).
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Telemetry Implantation:
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Surgically implant telemetry devices (e.g., DSI PhysioTel™) capable of measuring ECG, blood pressure, and core body temperature.
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Allow a recovery period of at least one week post-surgery.
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Data Acquisition:
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Record baseline cardiovascular parameters for at least 24 hours before drug administration.
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Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
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Continuously record data for a predetermined period (e.g., 24-48 hours) post-dosing.
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Data Analysis:
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Analyze heart rate, systolic and diastolic blood pressure, and ECG intervals (including PR, QRS, and QT).
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Assess the incidence and type of any arrhythmias.
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Autonomic Blockade (Optional):
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In a separate cohort of telemetered animals, pre-treat with an adrenergic antagonist (e.g., propranolol for beta-blockade, phentolamine for alpha-blockade) before administering this compound to differentiate between on-target and potential off-target effects.
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Quantitative Data Summary:
| Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Heart Rate (bpm) | 300 ± 20 | Data to be collected | Data to be collected |
| Systolic BP (mmHg) | 120 ± 10 | Data to be collected | Data to be collected |
| Diastolic BP (mmHg) | 80 ± 8 | Data to be collected | Data to be collected |
| QTc Interval (ms) | Calculated value | Data to be collected | Data to be collected |
Issue 2: Central Nervous System Effects - Insomnia
Question: Our animals are showing altered sleep-wake cycles and increased nocturnal activity after this compound administration. How can we quantify this and investigate the potential mechanisms?
Possible Cause: Increased noradrenergic signaling is known to promote wakefulness. However, off-target interactions with other neurotransmitter systems involved in sleep regulation (e.g., histamine, orexin) could also contribute.
Troubleshooting Workflow:
Caption: Workflow for Investigating Insomnia-like Effects.
Detailed Experimental Protocol: EEG/EMG-Based Sleep Analysis in Rodents
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Animal Model: C57BL/6J mice (known for consistent sleep patterns).
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Surgical Implantation:
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Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
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Allow for a one-week recovery period.
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Habituation and Baseline Recording:
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Habituate the animals to the recording chamber and cables for at least two days.
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Record baseline sleep-wake data for 24-48 hours.
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Drug Administration and Recording:
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Administer this compound or vehicle at the beginning of the light cycle.
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Record EEG/EMG data for the subsequent 24 hours.
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Data Analysis:
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Manually or automatically score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
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Analyze parameters such as sleep latency, total sleep time, and the duration and frequency of sleep/wake bouts.
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Quantitative Data Summary:
| Sleep Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
| Sleep Latency (min) | 15 ± 5 | Data to be collected |
| Total NREM Sleep (min/24h) | 600 ± 50 | Data to be collected |
| Total REM Sleep (min/24h) | 80 ± 10 | Data to be collected |
| Wake Bout Duration (min) | 5 ± 2 | Data to be collected |
Issue 3: Gastrointestinal Effects - Constipation
Question: We are observing a decrease in fecal output in our animals treated with this compound, suggesting constipation. How can we confirm this and explore the mechanism?
Possible Cause: Increased sympathetic (noradrenergic) tone can inhibit gastrointestinal motility. Potential off-target effects on opioid or cholinergic receptors in the gut could also contribute to constipation.
Potential Signaling Pathway Involvement:
Caption: Potential Pathways for this compound-Induced Constipation.
Detailed Experimental Protocol: Gastrointestinal Transit Assay in Mice
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Animal Model: Swiss Webster mice.
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Fasting: Fast the mice for 12-18 hours with free access to water.
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Drug Administration: Administer this compound or vehicle orally.
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Charcoal Meal: After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.
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Euthanasia and Measurement: After a specific duration (e.g., 20-30 minutes), euthanize the mice and carefully dissect the entire gastrointestinal tract.
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Data Analysis: Measure the total length of the small intestine and the distance the charcoal meal has traveled. Calculate the gastrointestinal transit as a percentage of the total length.
Quantitative Data Summary:
| Treatment Group | Total Intestinal Length (cm) (Mean ± SD) | Charcoal Transit Distance (cm) (Mean ± SD) | GI Transit (%) (Mean ± SD) |
| Vehicle Control | Data to be collected | Data to be collected | Data to be collected |
| This compound | Data to be collected | Data to be collected | Data to be collected |
| Positive Control (Loperamide) | Data to be collected | Data to be collected | Data to be collected |
Issue 4: Anticholinergic-like Effects - Dry Mouth
Question: We hypothesize that the observed dry mouth with this compound may be due to an off-target anticholinergic effect. How can we test this in an animal model?
Possible Cause: While this compound is not expected to have high affinity for muscarinic receptors, a weak interaction or downstream effect on salivary gland function could lead to reduced salivation.
Troubleshooting Workflow:
Caption: Workflow for Investigating Drug-Induced Dry Mouth.
Detailed Experimental Protocol: Sialometry in Rats
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Animal Model: Sprague-Dawley rats.
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Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).
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Pre-weighing: Place pre-weighed cotton balls in the oral cavity of the rats.
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Drug Administration: Administer this compound, vehicle, or a positive control (e.g., atropine) via intraperitoneal injection.
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Salivation Induction: After a set time, administer a subcutaneous injection of a sialogogue (e.g., pilocarpine) to stimulate salivation.
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Saliva Collection: Remove the cotton balls after a fixed period (e.g., 15 minutes).
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Quantification: Immediately weigh the cotton balls again. The change in weight corresponds to the volume of saliva secreted.
Quantitative Data Summary:
| Treatment Group | Saliva Production (mg/15 min) (Mean ± SD) |
| Vehicle + Pilocarpine | Data to be collected |
| This compound + Pilocarpine | Data to be collected |
| Atropine + Pilocarpine | Data to be collected |
References
Esreboxetine Administration: A Technical Support Guide for Minimal Stress in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining Esreboxetine administration techniques for minimal stress in experimental subjects. The following information is curated to ensure the welfare of laboratory animals and the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the administration of this compound in a research setting.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a selective norepinephrine reuptake inhibitor (NRI).[1] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] It is the (S,S)-(+)-enantiomer of reboxetine and is more selective in its action.[1] |
| What are the common administration routes for this compound in animal studies? | The most common routes of administration for this compound in preclinical studies are oral (PO) and subcutaneous (SC).[3] The oral route is often preferred as it mimics the intended clinical route of administration.[4] |
| What are the potential side effects of this compound observed in preclinical and clinical studies? | In clinical trials, common side effects include insomnia, constipation, dry mouth, nausea, dizziness, headache, and palpitations. While specific adverse events in animal models are not extensively reported in publicly available literature, researchers should monitor for analogous signs of distress. |
| How can I minimize stress during oral gavage of this compound? | To minimize stress during oral gavage, ensure proper restraint technique, use appropriately sized and flexible gavage needles, and consider coating the tip of the needle with a palatable substance like sucrose to encourage swallowing and reduce aversion. Acclimatizing the animals to handling prior to the procedure can also significantly reduce stress. |
| What are the key considerations for subcutaneous injection of this compound? | For subcutaneous injections, use a sterile, sharp needle of the appropriate gauge. The injection should be administered in a location with loose skin, such as the scruff of the neck or the flank, to minimize discomfort. It is crucial to ensure the substance is sterile and at a physiological pH to avoid irritation. |
| What are reliable stress markers to monitor in rodents following this compound administration? | Key stress markers in rodents include plasma corticosterone levels, changes in body weight, alterations in the weights of the thymus and spleen, and shifts in leukocyte counts (e.g., neutrophil-to-lymphocyte ratio). Behavioral indicators such as changes in grooming, activity levels, and food/water intake should also be monitored. |
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the administration of this compound.
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Animal struggles excessively during restraint. | - Improper handling technique.- Lack of habituation to handling.- Stressful environment. | - Ensure a firm but gentle grip on the scruff of the neck to immobilize the head.- Handle the animals for short periods for several days before the experiment to acclimate them.- Perform the procedure in a quiet, dedicated space away from loud noises and other stressors. |
| Regurgitation or fluid coming from the nose or mouth after gavage. | - Incorrect placement of the gavage needle into the trachea.- Administration volume is too large.- Administration speed is too fast. | - Immediately stop the procedure. Gently remove the needle.- Ensure the gavage needle is inserted along the roof of the mouth and gently advanced into the esophagus. A slight swallowing motion can often be felt.- Adhere to recommended maximum gavage volumes for the species and weight of the animal.- Administer the solution slowly and steadily. |
| Signs of respiratory distress after gavage (e.g., coughing, gasping). | - Aspiration of the formulation into the lungs. | - Euthanize the animal immediately to prevent further suffering.- Review and refine gavage technique with a trained professional. |
Subcutaneous Injection Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Leakage of the formulation from the injection site. | - Needle was not inserted deep enough into the subcutaneous space.- Injection volume is too large for the site. | - Ensure the needle fully penetrates the skin into the subcutaneous space.- After injection, gently pinch the skin at the injection site for a few seconds to help seal the puncture.- If large volumes are required, consider splitting the dose into multiple injection sites. |
| Swelling, redness, or signs of irritation at the injection site. | - Formulation is not at a physiological pH or is not sterile.- Repeated injections at the same site. | - Ensure the this compound formulation is buffered to a neutral pH and is sterile-filtered.- Rotate injection sites if repeated administrations are necessary. |
| Animal vocalizes or shows signs of pain during injection. | - Dull or inappropriately sized needle.- Irritating vehicle or formulation. | - Use a new, sterile, and sharp needle of the appropriate gauge for each animal.- Evaluate the vehicle for its suitability for subcutaneous administration. Consider using a less irritating vehicle if possible. |
III. Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound, designed to minimize stress.
This compound Formulation for Preclinical Studies
While specific vehicle information for preclinical this compound studies is not widely published, a common approach for similar compounds involves creating a suspension.
Materials:
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This compound powder (pharmaceutical grade)
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Vehicle: 0.5% (w/v) methylcellulose in sterile water
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Sterile conical tubes
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Vortex mixer
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Sonicator
Procedure:
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Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed.
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Weigh the this compound powder accurately.
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In a sterile conical tube, gradually add the this compound powder to the vehicle while vortexing to ensure a fine, even suspension.
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Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
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Visually inspect the suspension for uniformity before each administration. If settling occurs, vortex briefly before drawing the dose.
Stress-Minimizing Oral Gavage Protocol (Mouse)
Materials:
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Prepared this compound suspension
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1 mL syringe
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20-22 gauge, 1.5-inch flexible-tipped gavage needle
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Sucrose solution (10% w/v) in sterile water (optional)
Procedure:
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Animal Preparation: Handle mice for at least 3 days prior to the experiment to acclimate them to the procedure. Weigh each mouse on the day of dosing to calculate the precise volume.
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Dose Preparation: Vortex the this compound suspension immediately before drawing up the calculated dose into the syringe.
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Palatable Coating (Optional): Dip the tip of the gavage needle into the 10% sucrose solution.
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Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
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Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed. Do not force the needle.
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Administration: Once the needle is in the correct position (pre-measured to the level of the xiphoid process), slowly administer the this compound suspension.
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Withdrawal: Gently and smoothly withdraw the gavage needle.
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Monitoring: Return the mouse to its home cage and monitor for at least 15 minutes for any signs of distress.
Stress-Minimizing Subcutaneous Injection Protocol (Rat)
Materials:
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Prepared this compound solution/suspension (sterile)
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1 mL syringe
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25-27 gauge, 5/8-inch needle
Procedure:
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Animal Preparation: Acclimate the rats to handling before the experiment.
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Dose Preparation: Draw up the calculated dose of the sterile this compound formulation into the syringe.
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Restraint: Gently restrain the rat. For a calm animal, this can often be done by holding it securely against your body.
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Injection Site: Identify an area of loose skin, such as the scruff of the neck or the flank.
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Injection: Tent the skin at the chosen site and insert the needle at the base of the tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
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Administration: Inject the solution smoothly and steadily.
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Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
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Monitoring: Return the rat to its home cage and monitor for any adverse reactions at the injection site.
IV. Data Presentation
The following tables summarize quantitative data relevant to this compound administration. Note: Preclinical data for this compound is limited in public sources. The dosage information is derived from clinical studies and may need to be adjusted for animal models based on allometric scaling.
Table 1: this compound Clinical Dosage and Common Adverse Events
| Dosage (Human) | Common Adverse Events (Frequency >10%) |
| 4-10 mg/day | Insomnia, Constipation, Dry Mouth, Headache, Nausea, Dizziness, Hyperhidrosis, Palpitations |
Source:
Table 2: Recommended Maximum Administration Volumes in Rodents to Minimize Stress
| Species | Route | Maximum Volume |
| Mouse | Oral (Gavage) | 10 mL/kg |
| Mouse | Subcutaneous | 10 mL/kg |
| Rat | Oral (Gavage) | 10 mL/kg |
| Rat | Subcutaneous | 5 mL/kg |
Source:
V. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Gavage
Caption: Stress-minimizing oral gavage workflow.
Troubleshooting Logic for Injection Site Reaction
Caption: Troubleshooting injection site reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Esreboxetine Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Esreboxetine in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the contributing factors?
A1: High variability in plasma concentrations of orally administered drugs in animal studies can stem from several factors. For this compound, a compound with good intrinsic permeability, the primary issues are often related to its dissolution rate and gastrointestinal (GI) tract conditions. Key factors include:
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Poor Aqueous Solubility: Although this compound's racemate, reboxetine, is reported to be well-absorbed, the dissolution rate can still be a limiting factor, leading to variable absorption.
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Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH among individual animals can significantly impact drug dissolution and absorption.
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Food Effects: The presence or absence of food can alter GI physiology and interact with the drug, affecting its absorption. It is crucial to standardize the fasting period for all animals in the study.
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First-Pass Metabolism: While the first-pass metabolism of reboxetine is reported to be low, inter-animal variability in metabolic enzyme activity (e.g., cytochrome P450 enzymes) can contribute to inconsistent systemic exposure.[1]
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Formulation Inhomogeneity: If using a suspension, inadequate dispersion of the drug can lead to inconsistent dosing between animals.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability and reducing the variability of this compound?
A2: To enhance the oral bioavailability and achieve more consistent plasma profiles for this compound, several formulation strategies can be employed. These approaches primarily focus on improving the drug's solubility and dissolution rate. Key strategies include:
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[2][3] This can transform the crystalline drug into a more soluble amorphous form, thereby increasing its dissolution rate and absorption.[4]
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Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[5] This pre-dissolved state of the drug can significantly enhance its absorption.
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Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. They can protect the drug from degradation in the GI tract, increase its surface area for dissolution, and potentially enhance absorption via lymphatic transport, thus bypassing first-pass metabolism.
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Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug. Designing a more water-soluble prodrug of this compound could improve its dissolution and subsequent absorption.
Q3: How do I choose the most appropriate animal model for this compound bioavailability studies?
A3: The selection of an appropriate animal model is critical for the relevance and translatability of your preclinical findings. Rats are a commonly used species for initial pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. However, it is important to consider interspecies differences in drug metabolism. For this compound, whose racemate reboxetine is primarily metabolized by CYP3A4 in humans, it is beneficial to choose an animal model with a similar metabolic profile. While rodents are suitable for initial screening of formulations, larger animal models like dogs or non-human primates may provide pharmacokinetic data that is more predictive of human outcomes, although this comes at a higher cost and with greater ethical considerations.
Troubleshooting Guides
Issue 1: Low oral bioavailability of this compound despite using a standard suspension formulation.
-
Troubleshooting Steps:
-
Verify Drug Substance Properties: Confirm the purity and solid-state characteristics (crystallinity) of your this compound batch.
-
Particle Size Reduction: If not already done, consider micronizing the this compound powder to increase its surface area and dissolution rate.
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Implement Enabling Formulations: Move beyond a simple suspension to more advanced formulations as described in A2 . Start with a solid dispersion as it is a well-established and often effective technique.
-
Issue 2: Precipitation of the drug in the GI tract is suspected.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the GI tract (e.g., simulated gastric and intestinal fluids) to assess the dissolution and potential precipitation of your formulation.
-
Formulation Optimization for SEDDS: If using a SEDDS, ensure that the formulation forms a stable and fine emulsion upon dilution. The choice of oil, surfactant, and co-solvent is critical.
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Use of Precipitation Inhibitors: For solid dispersions, incorporating a precipitation inhibitor into the formulation can help maintain a supersaturated state of the drug in the GI tract, enhancing absorption.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 2.0 ± 0.5 | 900 ± 210 | 100 |
| Solid Dispersion | 10 | 350 ± 60 | 1.5 ± 0.5 | 2100 ± 350 | 233 |
| SEDDS | 10 | 450 ± 75 | 1.0 ± 0.3 | 2700 ± 420 | 300 |
| Solid Lipid Nanoparticles | 10 | 400 ± 65 | 1.5 ± 0.4 | 2500 ± 380 | 278 |
Note: The data presented in this table are illustrative and intended to demonstrate the potential improvements in bioavailability with different formulation strategies. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30), and a suitable organic solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of methanol with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
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Store the resulting powder in a desiccator until further use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment under standard laboratory conditions with free access to food and water.
-
Dosing:
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Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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Prepare the dosing formulations (e.g., this compound suspension as control, and the prepared solid dispersion, SEDDS, or SLN formulation) at the desired concentration in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water for suspensions).
-
Administer the formulation orally to the rats using an appropriate-sized gavage needle at a dose volume of 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data using appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating the oral bioavailability of different this compound formulations in rats.
Caption: Logical relationship of strategies to improve the oral bioavailability of this compound.
References
- 1. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sybespharmacy.com [sybespharmacy.com]
- 3. japsonline.com [japsonline.com]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Esreboxetine Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Esreboxetine and its degradation products in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is the (S,S)-(+)-enantiomer of reboxetine, a selective norepinephrine reuptake inhibitor.[1] The study of its degradation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Forced degradation studies help to identify potential degradation products that may arise during manufacturing, storage, or administration, and to develop stability-indicating analytical methods.[2][3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, potential degradation pathways for the racemate, reboxetine, include N-dealkylation, hydroxylation, and oxidation of the morpholine ring.[1][4] Under forced degradation conditions, oxidative and hydrolytic pathways are also expected to contribute to the formation of degradation products.
Q3: What are the known impurities and related compounds of this compound?
A3: Known related compounds for reboxetine, which would be relevant for this compound, include N-desethyl reboxetine, mono- and dihydroxylated positional isomers, and N-oxide derivatives. An N-nitroso impurity has also been identified.
Q4: Under what conditions is this compound expected to be unstable?
A4: Based on forced degradation studies performed on reboxetine, the molecule may be susceptible to degradation under acidic and alkaline hydrolysis, oxidative conditions, and exposure to dry heat and photolytic stress.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in the chromatogram during stability testing. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | - Perform co-injection with a reference standard of this compound to confirm the identity of the main peak.- Utilize a validated stability-indicating method capable of separating the main peak from all potential degradation products.- Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures based on known degradation pathways (e.g., oxidation, hydrolysis). |
| The peak for this compound is decreasing in area over time. | Degradation of the active pharmaceutical ingredient (API). | - Quantify the loss of the API and the increase in the area of the degradation product peaks to establish a mass balance.- Re-evaluate the storage conditions (temperature, light exposure, pH of the solution) to minimize degradation. |
| Poor peak shape for this compound or its degradation products. | Inappropriate mobile phase pH or composition; column degradation. | - Adjust the pH of the mobile phase. For reboxetine, a mobile phase with a pH of 7 has been shown to be effective.- Ensure the column is appropriate for the analysis (e.g., a C18 column) and is not degraded.- Optimize the mobile phase composition, such as the ratio of organic solvent to buffer. |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or flow rate. | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Co-elution of degradation products with the main this compound peak. | The analytical method is not stability-indicating. | - Re-develop the analytical method to achieve better separation. This may involve changing the column, mobile phase composition, gradient profile, or flow rate.- The goal is to ensure that all degradation product peaks are baseline-separated from the main API peak. |
Experimental Protocols
Forced Degradation Studies Protocol (General)
This protocol is a general guideline for conducting forced degradation studies on this compound in solution, based on standard industry practices.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkali Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method for Reboxetine (Adaptable for this compound)
The following method has been validated for the analysis of reboxetine and is suitable for separating the parent drug from its degradation products.
-
Column: C18 (150 x 4.6 mm i.d.)
-
Mobile Phase: Isocratic mixture of methanol and 0.02 M phosphate buffer (pH 7) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 277 nm.
-
Retention Time of Reboxetine: Approximately 4.5 minutes.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the degradation products of this compound. However, a study on reboxetine indicated that after subjecting the drug to various stress conditions (acid, alkali, oxidation, heat, and light), the degradation product peaks did not interfere with the main drug peak, demonstrating the specificity of the analytical method. The extent of degradation was not quantified in this publication.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound based on related compounds.
References
Mitigating common side effects of Esreboxetine in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Esreboxetine in preclinical models. The information is designed to help mitigate common side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary pharmacological effects of this compound in preclinical models?
A1: this compound is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1] Its primary pharmacological action is to block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[1] In preclinical pain models, this mechanism is associated with antinociceptive effects.[2]
Q2: What are the most common side effects observed with selective norepinephrine reuptake inhibitors (sNRIs) in preclinical studies?
A2: Based on the pharmacology of sNRIs, the most anticipated side effects in preclinical models include cardiovascular and central nervous system (CNS) effects. These may manifest as:
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Cardiovascular: Increased heart rate (tachycardia) and blood pressure.
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CNS: Increased locomotor activity, excitability, and potential for tremors at higher doses. Changes in sleep-wake cycles (insomnia-like effects) may also be observed.
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Other: Dry mouth (observed through increased water intake), and potential for urinary retention.
Q3: Are there known off-target effects for this compound?
A3: this compound is the (S,S)-enantiomer of reboxetine and is considered more selective for the norepinephrine transporter than the racemic mixture.[3] Reboxetine has been shown to have low affinity for other receptors such as those for dopamine, serotonin, adrenergic, cholinergic, and histaminergic systems.[4] Therefore, significant off-target effects are not anticipated at therapeutic doses, but should be considered in dose-escalation studies.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Hypertension)
Symptoms in Preclinical Models:
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Sustained increase in heart rate and/or blood pressure observed via telemetry.
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Arrhythmias noted on ECG readouts.
Possible Causes:
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Dose-related sympathomimetic effects: Inhibition of norepinephrine reuptake in the peripheral nervous system can lead to increased stimulation of adrenergic receptors in the heart and blood vessels.
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Stress-induced potentiation: Handling or environmental stress in combination with the pharmacological effects of this compound can exacerbate cardiovascular responses.
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Inappropriate animal model: Certain strains or species may be more sensitive to the cardiovascular effects of NRIs.
Mitigation Strategies:
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Dose-response characterization: Conduct a thorough dose-response study to identify the therapeutic window and the dose at which cardiovascular effects become significant.
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Acclimatization and handling: Ensure animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress. For cardiovascular monitoring, allow for a sufficient recovery period after surgical implantation of telemetry devices.
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Choice of animal model: Consider the cardiovascular physiology of the chosen animal model. For example, dogs are a common non-rodent species for cardiovascular safety assessment.
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Co-administration of beta-blockers (for mechanistic studies): To confirm that cardiovascular effects are mediated by beta-adrenergic stimulation, co-administration with a beta-blocker like propranolol could be considered in mechanistic, non-regulatory studies.
Issue 2: Central Nervous System (CNS) Hyperactivity and Seizures
Symptoms in Preclinical Models:
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Increased locomotor activity, tremors, convulsions, or stereotyped behaviors observed in a Functional Observational Battery (FOB) or Irwin test.
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Seizure-like activity noted through behavioral observation or electroencephalography (EEG).
Possible Causes:
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Excessive central noradrenergic stimulation: High doses of this compound can lead to overstimulation of CNS pathways.
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Off-target effects at high concentrations: Although selective, at very high doses, off-target receptor interactions cannot be completely ruled out.
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Kindling effect: Repeated administration of high doses may lower the seizure threshold in susceptible animals.
Mitigation Strategies:
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Careful dose escalation: Begin with lower doses and escalate gradually while closely monitoring for CNS-related adverse events.
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Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate plasma and brain concentrations of this compound with the onset of CNS side effects to establish a safety margin.
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Appropriate monitoring: Implement a comprehensive neurobehavioral assessment, such as a Functional Observational Battery (FOB), to systematically detect and quantify CNS effects.
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Avoid co-administration with other CNS stimulants: Unless part of a specific interaction study, avoid using other CNS stimulants that could potentiate the effects of this compound.
Quantitative Data Summary
Since specific preclinical toxicology data for this compound is proprietary, the following table summarizes the expected cardiovascular parameters to be monitored in a typical preclinical safety study in dogs, based on general guidelines for cardiovascular safety pharmacology.
| Parameter | Expected Change with NRI | Typical Monitoring Method | Animal Model |
| Heart Rate (HR) | Increase | Implantable Telemetry | Dog |
| Mean Arterial Pressure (MAP) | Increase | Implantable Telemetry | Dog |
| QTc Interval | No significant change expected for a selective NRI with no hERG liability | Implantable Telemetry (ECG) | Dog |
| Left Ventricular Pressure (LVP) | Potential Increase | Implantable Telemetry | Dog |
| dP/dt (rate of ventricular pressure rise) | Increase | Implantable Telemetry | Dog |
Experimental Protocols
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
Objective: To assess the potential cardiovascular effects of this compound on heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained dogs.
Methodology:
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Animal Model: Male and female beagle dogs, surgically implanted with a telemetry transmitter for the measurement of ECG, blood pressure, and heart rate. A recovery period of at least 4 weeks post-surgery is essential.
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Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.
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Dosing: A crossover design is often employed where each animal receives both vehicle and this compound at various dose levels, with an adequate washout period between treatments. The compound is typically administered orally.
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Data Collection: Cardiovascular data is continuously collected for at least 24 hours post-dose.
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Data Analysis: Data is typically averaged over specific time intervals. Changes from baseline and comparisons between vehicle and drug-treated groups are statistically analyzed. Special attention is given to the QT interval, corrected for heart rate (e.g., using Fridericia's formula in dogs).
Central Nervous System Safety Assessment in Rats (Functional Observational Battery - FOB)
Objective: To screen for potential neurological and behavioral effects of this compound in rats.
Methodology:
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Animal Model: Male and female Sprague-Dawley rats are commonly used.
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Dosing: Animals are administered this compound or vehicle via the intended clinical route (e.g., oral gavage). A range of doses, including a maximally tolerated dose, should be evaluated.
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Observations: A trained observer, blinded to the treatment groups, performs the FOB at specified time points (e.g., pre-dose, and at various intervals post-dose, such as 30 minutes, 1, 2, 4, and 24 hours).
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FOB Parameters: The FOB includes:
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Home cage observations: Posture, activity level, and any abnormal behaviors.
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Handling observations: Reaction to being removed from the cage, muscle tone.
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Open field observations: Gait, arousal, stereotypy, and locomotor activity.
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Sensory-motor and reflex tests: Approach response, touch response, tail-pinch response, righting reflex.
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Physiological measurements: Body temperature, body weight.
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Data Analysis: Data is typically scored on a predefined scale. Statistical analysis is performed to compare dose groups to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound at the synapse.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H23NO3 | CID 65856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Esreboxetine Experiments: A Technical Support Guide
For researchers and drug development professionals working with the selective norepinephrine reuptake inhibitor, Esreboxetine, careful consideration of its pharmacokinetic properties, particularly its half-life, is paramount for robust experimental design. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it differ between species?
Q2: How do I calculate the appropriate dosing interval for in vivo studies?
A2: The dosing interval should be determined based on the drug's half-life and the desired therapeutic effect. For drugs with short half-lives like this compound in animal models (1-2 hours), frequent administration or the use of continuous delivery systems may be necessary to maintain stable plasma concentrations. A general guideline is to dose at intervals of approximately one half-life.[2]
Q3: How long should the washout period be in a crossover study design?
A3: A standard washout period is at least 5 times the drug's elimination half-life. This ensures that the drug from the first treatment period is almost completely eliminated before the second treatment begins. For this compound in animal models with a half-life of 1-2 hours, a washout period of at least 5-10 hours would be recommended.
Q4: When can I expect to reach steady-state concentration (Css) in my animal model?
A4: Steady-state concentration is typically reached after 4 to 5 half-lives of the drug. With a half-life of 1-2 hours in rodents, you can expect to reach Css within 4 to 10 hours of continuous or repeated dosing.
Q5: Are there any known differences in the pharmacokinetics of the two enantiomers of reboxetine?
A5: Yes, this compound, the (S,S)-(+)-enantiomer, is the more potent inhibitor of the norepinephrine transporter.[3] While there is no evidence of chiral inversion, differences in the clearances of the two enantiomers have been observed, potentially due to differences in protein binding.[3]
Quantitative Data Summary
For ease of reference, the following tables summarize key pharmacokinetic parameters for reboxetine, which can serve as a proxy for this compound in the absence of specific data.
Table 1: Reboxetine Half-Life in Different Species
| Species | Half-Life (t½) | Reference |
| Human | ~13 hours | |
| Animal Models (general) | 1-2 hours |
Table 2: Key Parameters for Experimental Design Based on a 1.5-hour Half-Life (Animal Models)
| Parameter | Calculation | Estimated Time |
| Time to Steady State (Css) | 4-5 x t½ | 6 - 7.5 hours |
| Washout Period | ≥ 5 x t½ | ≥ 7.5 hours |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol is adapted from established methods for assessing the potency of norepinephrine reuptake inhibitors.
Objective: To determine the in vitro potency of this compound in inhibiting norepinephrine (NE) uptake by cells expressing the norepinephrine transporter (NET).
Materials:
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Cells stably expressing the human norepinephrine transporter (hNET), e.g., HEK293-hNET cells.
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[³H]-Norepinephrine (radiolabeled ligand).
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Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
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This compound dilutions.
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Reference inhibitor (e.g., Desipramine).
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Scintillation fluid and counter.
Methodology:
-
Cell Plating: Plate the hNET-expressing cells in appropriate multi-well plates and allow them to adhere overnight.
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Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or the reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
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Initiation of Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.
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Incubation: Incubate the plates at 37°C for a short period (e.g., 10-20 minutes) to allow for NE uptake.
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Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Norepinephrine using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀ value).
In Vivo Administration in Rodents (General Protocol)
This is a general guideline for oral administration of a compound like this compound to mice or rats. Specific details should be optimized based on the experimental goals.
Objective: To administer this compound to rodents to assess its in vivo effects.
Materials:
-
This compound solution or suspension in a suitable vehicle.
-
Oral gavage needles.
-
Appropriate animal restraint device.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare the dosing solution/suspension of this compound at the desired concentration in a vehicle that is well-tolerated by the animals.
-
Animal Handling and Restraint: Gently handle and restrain the animal to minimize stress.
-
Oral Gavage:
-
Measure the correct volume of the this compound solution based on the animal's body weight.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal briefly after administration to ensure there are no signs of distress.
-
-
Post-Administration Monitoring: Monitor the animals at regular intervals for any adverse effects and for the desired pharmacological response.
Troubleshooting Guides
Issue 1: High variability in in vivo experimental results.
-
Possible Cause: Fluctuating plasma concentrations due to the short half-life of this compound in animal models.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Administer the drug more frequently (e.g., every 1-2 hours) to minimize peaks and troughs in plasma levels.
-
Continuous Infusion: For longer-term studies, consider using osmotic mini-pumps for continuous subcutaneous or intravenous infusion to maintain a stable steady-state concentration.
-
Pharmacokinetic (PK) Study: Conduct a preliminary PK study in your specific animal model to accurately determine the half-life and Cmax/Cmin, which will inform a more precise dosing regimen.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: The dosing range may be too narrow or not centered around the effective concentration. The short half-life might also lead to rapid clearance before a full dose-dependent effect can be observed.
-
Troubleshooting Steps:
-
Broaden Dose Range: Test a wider range of doses, including both lower and higher concentrations, to capture the full dose-response curve.
-
Optimize Dosing Regimen: Ensure the dosing regimen is adequate to maintain therapeutic levels, as suggested in the previous troubleshooting point.
-
Check Compound Stability: Verify the stability of your this compound formulation to ensure accurate dosing.
-
Issue 3: Unexpected side effects or toxicity.
-
Possible Cause: Off-target effects or accumulation of metabolites.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to see if the adverse effects diminish.
-
Metabolite Profiling: If possible, analyze plasma or tissue samples for major metabolites to understand if they contribute to the observed toxicity.
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Consult Literature: Review literature on reboxetine and other selective norepinephrine reuptake inhibitors for known side effects in the animal model you are using.
-
Visualizations
Caption: A simplified workflow for in vitro and in vivo experiments with this compound.
Caption: Mechanism of action of this compound at the neuronal synapse.
Caption: Relationship between this compound's half-life and key experimental design parameters.
References
- 1. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esreboxetine & Locomotor Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Esreboxetine on locomotor activity in rodent models.
General & Mechanistic Questions
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2] It works by binding to the norepinephrine transporter (NET) and blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This action increases the concentration and availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1] this compound is the (S,S)-(+)-enantiomer of reboxetine, which is reported to be more potent and selective than the racemic mixture.[1]
Diagram: this compound's Mechanism of Action
Caption: this compound blocks the NET, increasing synaptic norepinephrine.
Experimental Design & Control Experiments
Q2: What is the most appropriate vehicle control for this compound?
The choice of vehicle depends on the salt form and solubility of the this compound compound being used. For many preclinical studies, sterile saline (0.9% NaCl) is a common and appropriate vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injections. If this compound requires a different solvent system for dissolution (e.g., a small percentage of DMSO or Tween 80), the vehicle control group must be administered the exact same solvent mixture in the same volume and by the same route as the experimental group.
Q3: How can I minimize the impact of stress on locomotor activity measurements?
Stress can significantly confound locomotor activity results. To minimize its impact:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment begins.
-
Handling: Handle all animals consistently and gently. The same experimenter should handle all animals for a given study if possible.
-
Injection Stress: Allow a sufficient period between injection and testing for the acute stress of the injection to subside. This period should be determined based on the drug's pharmacokinetic profile and pilot studies.
-
Novelty: The open field test relies on the animal's response to a novel environment. Ensure the arena is thoroughly cleaned between animals to remove olfactory cues that could influence the behavior of subsequent animals.
Q4: How long should animals be habituated to the testing arena before data collection begins?
Habituation to the testing arena itself is a key part of the data. Typically, locomotor activity is measured from the moment the animal is placed in the arena. The initial minutes of the test often reflect anxiety and exploration, while later periods can indicate habituation to the environment. Analyzing the data in time bins (e.g., 5-minute intervals) can reveal the temporal dynamics of the drug's effect on both initial exploratory activity and subsequent habituated activity.
Troubleshooting Guide
Q5: My vehicle-treated control group shows unusually high or variable locomotor activity. What are the potential causes?
| Potential Cause | Troubleshooting Steps |
| Environmental Stress | Ensure the testing room is quiet, with consistent lighting (e.g., 150-200 lux) and temperature. Verify that animals are not disturbed during the pre-test habituation period. |
| Inconsistent Handling | Review and standardize animal handling and injection procedures across all experimenters. |
| Time of Day Effects | Rodents have a circadian rhythm that strongly influences activity. Conduct all tests during the same time window each day to minimize variability. |
| Apparatus Cues | Thoroughly clean the open field arena between each animal (e.g., with 70% ethanol or a similar solution) to eliminate olfactory cues from previous subjects. |
| Strain/Sub-strain Differences | Be aware that different rodent strains can have vastly different baseline levels of activity and anxiety. Ensure all animals are from the same source and sub-strain. |
Q6: I'm not observing a significant effect of this compound on locomotor activity. What should I check?
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose | Verify dose calculations, drug concentration, and injection volume. A full dose-response study may be necessary to identify an effective dose. |
| Pharmacokinetics (Timing) | The timing of the test relative to the drug administration is critical. Research the pharmacokinetic profile of this compound in your specific species/strain to ensure you are testing during the peak plasma/brain concentration (Tmax). |
| Route of Administration | Confirm that the chosen route of administration (e.g., i.p., s.c., p.o.) is appropriate and allows for sufficient bioavailability. |
| Insufficient Statistical Power | A small sample size may prevent the detection of a real, but modest, drug effect. Conduct a power analysis to determine the appropriate number of animals per group. |
| Ceiling or Floor Effects | If baseline activity is already extremely high (ceiling) or low (floor), it may be difficult to detect a drug-induced change. Review your baseline data and testing parameters (e.g., lighting) which can modulate activity. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected locomotor results.
Experimental Protocols & Data Presentation
Protocol: Open Field Test for Locomotor Activity
This protocol outlines the key steps for assessing general locomotor activity in rodents following this compound administration. The open field test is a standard assay for evaluating exploratory behavior and general activity.
-
Animal Acclimation:
-
House animals in the facility for at least one week prior to testing to acclimate to the environment.
-
On the day of testing, transport animals to the procedure room and leave them undisturbed in their home cages for at least 30-60 minutes.
-
-
Drug Preparation & Administration:
-
Prepare this compound and vehicle solutions fresh on the day of the experiment.
-
Administer this compound or vehicle via the predetermined route (e.g., i.p. injection). The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Post-Dosing Interval:
-
Return the animal to its home cage for a specific period based on the known or estimated Tmax of this compound. This interval is critical and should be standardized. For many i.p. injections, a 15-30 minute wait is common.
-
-
Open Field Test:
-
Gently place the mouse or rat into the center or periphery (facing the wall) of the open field arena (e.g., a 40x40 cm box).
-
Allow the animal to explore the apparatus freely for a set duration, typically ranging from 10 to 30 minutes.
-
An automated video tracking system should be used to record the session for later analysis.
-
-
Data Analysis:
-
Analyze the recordings to quantify key locomotor parameters.
-
Clean the arena thoroughly with an appropriate solution (e.g., 70% ethanol) between each animal.
-
Diagram: Experimental Workflow
Caption: Standard workflow for a locomotor activity experiment.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against the vehicle control group.
Table 1: Sample Locomotor Activity Data (30-Minute Open Field Test)
| Treatment Group (n=12/group) | Total Distance Traveled (m) | Rearing Frequency (counts) | Time in Center Zone (s) |
| Vehicle Control | 18.5 ± 2.1 | 45 ± 5 | 28.3 ± 3.5 |
| This compound (10 mg/kg) | 25.2 ± 2.8 | 62 ± 7 | 25.1 ± 3.1 |
| This compound (30 mg/kg) | 31.6 ± 3.4 | 78 ± 9 | 22.9 ± 2.9 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Interpretation: In this example, this compound significantly increased horizontal locomotion (distance traveled) and vertical activity (rearing) in a dose-dependent manner. There was no significant effect on the time spent in the center zone, suggesting the drug's primary effect is on general activity rather than anxiety-like behavior in this context.
References
Esreboxetine Oral Gavage Formulation & Administration: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and administering esreboxetine via oral gavage in mice. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of conditions like fibromyalgia.[1][2][3] It is the (S,S)-(+)-enantiomer of reboxetine and is noted for its high selectivity.[1] For researchers planning in vivo studies, understanding its physicochemical properties is crucial for proper formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₃ | [4] |
| Molecular Weight | 313.4 g/mol | |
| LogP | 3.1 | PubChem |
| Solubility | Soluble in DMSO, not in water. | MedKoo Biosciences |
| CAS Number | 98819-76-2 |
Q2: What is a recommended vehicle for formulating this compound for oral gavage in mice?
Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for oral administration. A commonly used and recommended vehicle for poorly soluble compounds in preclinical studies is a multi-component system.
Table 2: Recommended Vehicle for this compound Oral Gavage
| Component | Percentage | Purpose |
| DMSO (Dimethyl Sulfoxide) | 5-10% | Primary solvent to dissolve this compound. |
| PEG300 (Polyethylene Glycol 300) | 30-40% | Co-solvent to improve solubility and stability. |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to enhance wetting and prevent precipitation. |
| Saline (0.9% NaCl) or Water | 45-60% | Diluent to achieve the final desired concentration and volume. |
Note: The exact percentages can be adjusted based on the required concentration of this compound and the results of pilot solubility studies.
A simpler alternative that has been used for other compounds is 10% DMSO in 0.9% saline. However, the multi-component vehicle is generally recommended for compounds with very low aqueous solubility to ensure stability.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10 mg/kg dose example)
This protocol outlines the steps to prepare a 1 mg/mL this compound solution, suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume).
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: For a 1 mg/mL solution, weigh out the necessary amount of this compound. For example, to prepare 1 mL of formulation, you will need 1 mg of this compound.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the weighed this compound. Add the required volume of DMSO (e.g., for a 10% DMSO formulation in 1 mL total volume, add 100 µL of DMSO). Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add co-solvents and surfactant: Add PEG300 (e.g., 400 µL for a 40% formulation) to the DMSO solution and vortex until the mixture is homogeneous. Then, add Tween 80 (e.g., 50 µL for a 5% formulation) and vortex again.
-
Add saline: Slowly add the sterile saline (e.g., 450 µL for a 45% formulation) to the mixture while vortexing to prevent precipitation.
-
Final mixing: Vortex the final solution for at least one minute to ensure a uniform and stable formulation. Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during preparation | - Rapid addition of aqueous phase. - Incorrect solvent ratios. - Low temperature. | - Add the saline or water dropwise while continuously vortexing. - Ensure all components are at room temperature before mixing. - Try adjusting the vehicle composition (e.g., increasing the percentage of PEG300). - Use a sonicator to aid in re-dissolving the precipitate. |
| Precipitation after preparation (on standing) | - Formulation instability. - Saturation point exceeded. | - Prepare the formulation fresh before each use. - If storage is unavoidable, vortex vigorously and visually inspect for homogeneity before each administration. - Consider preparing a lower concentration if precipitation is persistent. |
| Animal distress during or after gavage (e.g., coughing, gasping) | - Accidental administration into the trachea. - Esophageal irritation from the vehicle. | - Immediately stop the procedure. If signs of respiratory distress are severe, euthanize the animal. - Ensure proper restraint and gavage technique. - Consider using a lower concentration of DMSO if irritation is suspected. The oral LD50 of DMSO in mice is high (~7.92 g/kg), but it can be an irritant. |
| Inconsistent experimental results | - Inaccurate dosing due to non-homogeneous formulation. - Stress from the gavage procedure affecting the animal's physiology. | - Ensure the formulation is a clear solution or a uniform suspension. Vortex immediately before drawing each dose. - Handle mice gently and ensure personnel are well-trained in the oral gavage technique to minimize stress. |
Table 3: Acute Oral Toxicity of Vehicle Components in Mice
| Vehicle Component | LD50 (g/kg) | Source |
| DMSO | ~7.92 | |
| PEG300 | 33.2 | EPA |
| Tween 80 | ~25 | Sigma-Aldrich |
Visualizations
This compound's Mechanism of Action
This compound selectively inhibits the norepinephrine transporter (NET), which is located on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged availability of NE in the synapse. This enhanced noradrenergic signaling is believed to be responsible for its therapeutic effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Gavage in Mice
The following diagram illustrates the key steps involved in a typical oral gavage experiment with this compound, from preparation to post-administration monitoring.
Caption: Experimental workflow for oral gavage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H23NO3 | CID 65856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Esreboxetine vs. Racemic Reboxetine: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of esreboxetine, the (S,S)-enantiomer of reboxetine, and racemic reboxetine. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the pharmacological distinctions between these two entities.
Executive Summary
This compound, the (S,S)-enantiomer of reboxetine, demonstrates significantly greater potency and selectivity as a norepinephrine reuptake inhibitor compared to racemic reboxetine in preclinical evaluations. This enhanced in vitro activity suggests a potential for a more targeted therapeutic effect. While direct comparative in vivo preclinical studies are not extensively available in the public domain, the existing data points towards this compound as the primary contributor to the pharmacological activity of the racemate. Axsome Therapeutics has acquired the comprehensive nonclinical and clinical data package for this compound from Pfizer, indicating a continued interest in its development.[1][2][3]
In Vitro Efficacy: Norepinephrine Transporter Binding Affinity
The primary mechanism of action for both this compound and reboxetine is the inhibition of the norepinephrine transporter (NET). In vitro binding studies have quantified the affinity of the reboxetine enantiomers for the human norepinephrine transporter (hNET), revealing a substantial difference in potency.
| Compound | Target | Parameter | Value (nM) | Fold Difference (vs. (R,R)-enantiomer) |
| This compound ((S,S)-reboxetine) | hNET | K | ||
| d | 0.076 ± 0.009 | ~130-fold higher affinity | ||
| (R,R)-reboxetine | hNET | K | ||
| d | 9.7 ± 0.8 | - |
K d (dissociation constant) is a measure of binding affinity; a lower K d value indicates a higher affinity.
This significant 130-fold higher affinity of this compound for the hNET strongly suggests that it is the primary active enantiomer in the racemic mixture.[4]
In Vivo Efficacy: Preclinical Models
Direct, head-to-head in vivo preclinical studies comparing this compound and racemic reboxetine are limited in publicly accessible literature. However, studies on racemic reboxetine provide a baseline for its pharmacological effects, which are largely attributable to the (S,S)-enantiomer.
Microdialysis Studies with Racemic Reboxetine
In vivo microdialysis studies in rats have demonstrated that racemic reboxetine administration leads to a significant increase in extracellular norepinephrine levels in key brain regions. For instance, a 15 mg/kg intraperitoneal injection of racemic reboxetine resulted in a 242% increase in extracellular norepinephrine in the frontal cortex and a 240% increase in the dorsal hippocampus.[5] While specific data for this compound is not available for direct comparison, its higher potency in vitro suggests it would elicit a similar or greater effect at lower concentrations.
Antinociceptive and Pain Models
This compound has been reported to exhibit antinociceptive effects in preclinical pain models. Studies on racemic reboxetine have shown efficacy in models of neuropathic and inflammatory pain. For example, intrathecal administration of racemic reboxetine has been shown to suppress mechanical allodynia in a rat model of neuropathic pain. In the formalin test, a model of inflammatory pain, racemic reboxetine has also demonstrated analgesic properties. Given that this compound is the more potent enantiomer, it is expected to be the key driver of these antinociceptive effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the norepinephrine reuptake inhibition pathway and the workflows for key preclinical experiments.
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay is designed to determine the potency of a compound in inhibiting the norepinephrine transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and plated in 96-well plates.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (this compound or racemic reboxetine) or a vehicle control.
-
Uptake Initiation: A radiolabeled norepinephrine tracer (e.g., [³H]-norepinephrine) is added to each well to initiate the uptake process.
-
Incubation: The plate is incubated for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
In Vivo Microdialysis for Norepinephrine
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Surgical Implantation: A guide cannula is surgically implanted into the specific brain region of interest (e.g., prefrontal cortex) of a rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular norepinephrine.
-
Drug Administration: The test compound (this compound or racemic reboxetine) is administered via a systemic route (e.g., intraperitoneal injection).
-
Post-Administration Collection: Dialysate collection continues for several hours after drug administration.
-
Sample Analysis: The concentration of norepinephrine in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The change in extracellular norepinephrine concentration from baseline is calculated and expressed as a percentage.
Formalin Test in Rodents
The formalin test is a model of tonic, localized inflammatory pain.
-
Acclimation: The animal (mouse or rat) is placed in an observation chamber for a period of acclimatization.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one of the hind paws.
-
Observation Period: The animal's behavior is observed and recorded for a set period (e.g., 45-60 minutes).
-
Nociceptive Behaviors: The primary behaviors quantified are the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Phases of Response: The response to formalin is biphasic:
-
Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is considered to be due to direct activation of nociceptors.
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and is thought to involve central sensitization and inflammatory processes.
-
-
Drug Treatment: Test compounds (this compound or racemic reboxetine) are typically administered prior to the formalin injection.
-
Data Analysis: The duration or frequency of nociceptive behaviors in each phase is compared between drug-treated and vehicle-treated groups to assess analgesic efficacy.
Conclusion
The available preclinical data strongly indicates that this compound is the more potent and selective enantiomer of reboxetine at the norepinephrine transporter. This superior in vitro profile suggests that the pharmacological effects of racemic reboxetine are primarily driven by this compound. While direct comparative in vivo efficacy studies are not widely published, the existing evidence supports the rationale for developing this compound as a single-enantiomer drug to potentially maximize therapeutic benefit and minimize off-target effects. Further preclinical studies directly comparing this compound and racemic reboxetine in various in vivo models would be beneficial to fully elucidate their comparative efficacy profiles.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pfizer.com [pfizer.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Esreboxetine: A Comparative Analysis of its Selectivity for the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Esreboxetine's binding affinity for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). The data presented herein validates the high selectivity of this compound for NET, a key characteristic for its therapeutic potential.
Executive Summary
This compound, the (S,S)-enantiomer of reboxetine, is a potent and selective norepinephrine reuptake inhibitor (NRI). Its pharmacological activity is primarily mediated by its high-affinity binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and enhancing noradrenergic neurotransmission. This guide presents in vitro data demonstrating this compound's significant selectivity for NET over both SERT and DAT.
Comparative Binding Affinity of this compound
The selectivity of a compound is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki) of this compound for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. The data is derived from a study by Cantini et al. (2020), where binding affinities were determined using radioligand binding assays with membrane preparations from HEK293 cells stably expressing the respective human transporters.
| Transporter | pKi | Ki (nM) |
| hNET | 8.98 | 1.05 |
| hSERT | 5.2 | 6309.57 |
| hDAT | 6.18 | 660.69 |
Selectivity Ratios:
-
NET vs. SERT: this compound is approximately 6009-fold more selective for NET than for SERT.
-
NET vs. DAT: this compound is approximately 629-fold more selective for NET than for DAT.
This high degree of selectivity underscores this compound's targeted mechanism of action on the noradrenergic system.
Experimental Protocols
The determination of this compound's binding affinity and selectivity is achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.
Radioligand Binding Assay for NET, SERT, and DAT
This protocol outlines the steps for a competitive binding assay using membrane preparations from HEK293 cells stably expressing the human NET, SERT, or DAT.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for human NET, SERT, or DAT are used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
2. Competitive Binding Assay:
-
Radioligands:
-
For NET: [³H]-Nisoxetine or another suitable high-affinity NET ligand.
-
For SERT: [³H]-Citalopram or another suitable high-affinity SERT ligand.
-
For DAT: [³H]-WIN 35,428 or another suitable high-affinity DAT ligand.
-
-
Assay Buffer: A buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 is commonly used.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added to a set of wells (e.g., desipramine for NET, imipramine for SERT, GBR 12909 for DAT).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
3. Data Analysis:
-
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of this compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of norepinephrine reuptake inhibition and the experimental workflow for determining binding affinity.
Caption: Mechanism of this compound Action.
Caption: Radioligand Binding Assay Workflow.
Esreboxetine Versus Other SNRIs in Animal Models of Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of esreboxetine, a selective norepinephrine reuptake inhibitor (NRI), with other serotonin-norepinephrine reuptake inhibitors (SNRIs) such as venlafaxine, duloxetine, and milnacipran in established animal models of depression. The data presented is compiled from various studies to facilitate an objective evaluation of their performance based on behavioral outcomes and neurochemical changes.
Executive Summary
Preclinical studies in animal models of depression are crucial for evaluating the therapeutic potential of novel antidepressant compounds. This compound, the (S,S)-enantiomer of reboxetine, primarily enhances noradrenergic neurotransmission. In contrast, other SNRIs like venlafaxine, duloxetine, and milnacipran exhibit varying degrees of affinity for both serotonin and norepinephrine transporters. This guide synthesizes available data from key preclinical assays, including the Forced Swim Test (FST), Chronic Mild Stress (CMS) model, and Olfactory Bulbectomy (OB) model, to delinate the comparative profiles of these antidepressants. While direct head-to-head comparative studies across all compounds and models are limited, this guide aggregates the existing evidence to provide a valuable resource for researchers in the field of antidepressant drug discovery and development.
Behavioral Studies: Comparative Efficacy in Animal Models
The antidepressant-like effects of this compound and other SNRIs are commonly assessed using behavioral despair models, such as the Forced Swim Test, and chronic stress models that induce anhedonia-like states, such as the Chronic Mild Stress and Olfactory Bulbectomy models.
Forced Swim Test (FST)
The FST is a widely used rodent model to screen for antidepressant activity. The test measures the duration of immobility when an animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. Antidepressants can also differentially affect active behaviors, such as swimming and climbing, which are thought to reflect serotonergic and noradrenergic activity, respectively.
| Drug | Animal Model | Key Findings |
| This compound (Reboxetine) | Stressed Male Rats | Reduced depression-like behavior.[1] |
| Male Sprague-Dawley Rats | Chronic treatment (14 days) with a low dose (10 mg/kg/day) significantly decreased immobility and increased climbing behavior. A high dose (60 mg/kg/day) was effective after both 3 and 14 days of treatment.[2] | |
| Venlafaxine | Stressed Male Rats | Did not significantly reduce depression-like behavior in the FST.[1] |
| Duloxetine | Not available in direct comparison with this compound | - |
| Milnacipran | Not available in direct comparison with this compound | - |
Chronic Mild Stress (CMS) Model
The CMS model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors over an extended period. The primary measure of anhedonia is a reduction in the consumption of or preference for a palatable sucrose solution.
| Drug | Animal Model | Key Findings |
| This compound (Reboxetine) | Male Sprague-Dawley Rats | Normalized the decreased sucrose intake induced by 5 weeks of CMS.[3] |
| Venlafaxine | Not available in direct comparison with this compound | - |
| Duloxetine | Not available in direct comparison with this compound | - |
| Milnacipran | Not available in direct comparison with this compound | - |
Olfactory Bulbectomy (OB) Model
The OB model of depression involves the surgical removal of the olfactory bulbs in rodents, which leads to a range of behavioral and neurochemical changes that are reversed by chronic antidepressant treatment. A key behavioral change observed in OB rats is hyperactivity in a novel environment.
| Drug | Animal Model | Key Findings |
| This compound (Reboxetine) | Rats | Repeated (14 days) treatment attenuated the OB-related behavioral hyperactivity in the 'open-field' test.[4] |
| Venlafaxine | Not available in direct comparison with this compound | - |
| Duloxetine | Not available in direct comparison with this compound | - |
| Milnacipran | Not available in direct comparison with this compound | - |
Neurochemical Studies: Impact on Neurotransmitter Systems
The therapeutic effects of SNRIs are attributed to their ability to modulate serotonin and norepinephrine levels in the brain. Neurochemical analyses in animal models provide insights into the distinct pharmacological profiles of these drugs.
| Drug | Animal Model | Brain Region | Key Findings on Neurotransmitter Levels |
| This compound (Reboxetine) | Rats | Amygdala, Frontal Cortex, Striatum | Attenuated forced swim test-induced increases in serotonin turnover in the amygdala and frontal cortex, and dopamine turnover in the striatum. |
| Venlafaxine | Rats | Hippocampus | Increased levels of serotonin and norepinephrine. |
| Rats | Nucleus Accumbens, Substantia Nigra | Significantly increased dopamine levels. | |
| Duloxetine | Rats | Brainstem, 5-HT terminal areas | Increased serotonin levels. |
| Rats | Nucleus Accumbens | Increased dopamine levels. | |
| Milnacipran | Rats | Brainstem | Increased serotonin levels. |
| Rats | Medial Prefrontal Cortex | Increased dopamine levels. |
Signaling Pathways
The downstream effects of increased monoamine levels involve complex intracellular signaling cascades that are believed to underlie the long-term therapeutic effects of antidepressants. A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.
SNRI Mechanism of Action and Downstream Signaling
Caption: General mechanism of action for SNRIs leading to neuroplastic changes.
This compound's Effect on BDNF Signaling in the Chronic Mild Stress Model
Caption: this compound's impact on the BDNF signaling pathway in the CMS model.
Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On day 1, rats are individually placed in the cylinder for a 15-minute session.
-
Test session: 24 hours later, the animals are returned to the cylinder for a 5-minute test session.
-
-
Drug Administration: Antidepressants or vehicle are typically administered intraperitoneally (i.p.) at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors during the 5-minute test session are recorded and analyzed.
Chronic Mild Stress (CMS)
-
Housing: Animals are individually housed to increase their susceptibility to stressors.
-
Procedure: For a period of several weeks (e.g., 5-7 weeks), animals are exposed to a variable sequence of mild stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Sucrose Preference Test: Anhedonia is assessed weekly by offering the animals a choice between two bottles, one containing a 1% sucrose solution and the other containing tap water. The consumption of each liquid is measured over a specified period (e.g., 1 hour), and the sucrose preference is calculated as a percentage of the total fluid intake.
-
Drug Administration: Antidepressants or vehicle are administered daily throughout the stress period.
Olfactory Bulbectomy (OB)
-
Surgical Procedure:
-
Animals are anesthetized, and the skull is exposed.
-
Burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette.
-
The burr holes are filled with hemostatic sponge, and the incision is sutured.
-
Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
-
Behavioral Assessment: Following a post-operative recovery period (typically 14 days), behavioral tests are conducted. The open-field test is commonly used to assess locomotor activity, where the animal is placed in a novel, open arena, and its movements are tracked.
-
Drug Administration: Chronic administration of antidepressants or vehicle is initiated after the recovery period.
Conclusion
The available preclinical data suggests that this compound exhibits antidepressant-like properties in various animal models of depression, primarily through its action as a selective norepinephrine reuptake inhibitor. In the forced swim test, this compound has been shown to decrease immobility and increase climbing behavior, a profile consistent with noradrenergic activity. Furthermore, in the chronic mild stress model, this compound effectively reverses anhedonic-like behavior and normalizes stress-induced reductions in hippocampal BDNF levels.
Direct comparative studies with other SNRIs in these models are limited. The available evidence suggests that venlafaxine may have a different behavioral profile in the forced swim test compared to this compound. Neurochemical studies indicate that while this compound primarily modulates the noradrenergic system, other SNRIs like venlafaxine and duloxetine have more pronounced effects on both serotonergic and dopaminergic systems in specific brain regions.
Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative efficacy and neurobiological effects of this compound versus other SNRIs. Such studies would be invaluable for guiding the development of novel antidepressant therapies with improved efficacy and tolerability profiles. Researchers are encouraged to consider the distinct pharmacological profiles of these agents when designing future preclinical studies.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain region-specific effects of short-term treatment with duloxetine, venlafaxine, milnacipran and sertraline on monoamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Esreboxetine and Milnacipran for Analgesia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of esreboxetine and milnacipran, two pharmacological agents with analgesic properties, focusing on their application in fibromyalgia. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their therapeutic potential.
Introduction
Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The pathophysiology is thought to involve central nervous system sensitization and dysregulation of descending pain inhibitory pathways. Both this compound and milnacipran modulate key neurotransmitter systems implicated in these pathways, offering potential therapeutic benefits. This guide provides a head-to-head comparison of their pharmacological profiles, clinical efficacy, and safety based on available experimental data.
Pharmacological Profile
This compound and milnacipran, while both targeting monoamine reuptake, exhibit distinct selectivity profiles that underpin their mechanisms of action.
This compound is the (S,S)-enantiomer of reboxetine and functions as a highly selective norepinephrine reuptake inhibitor (NRI)[1]. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission[1]. This targeted action on the noradrenergic system is believed to be a key mechanism for its analgesic effects[1].
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE)[2][3]. It has a relatively balanced and potent inhibitory effect on both serotonin and norepinephrine transporters. The dual action of milnacipran is thought to contribute to its efficacy in treating the multifaceted symptoms of fibromyalgia, including pain and mood disturbances.
Signaling Pathways
The analgesic effects of this compound and milnacipran are mediated through the enhancement of descending inhibitory pain pathways.
This compound Signaling Pathway
Caption: this compound's selective norepinephrine reuptake inhibition.
Milnacipran Signaling Pathway
Caption: Milnacipran's dual inhibition of norepinephrine and serotonin reuptake.
Head-to-Head Clinical Efficacy in Fibromyalgia
Clinical trials have evaluated the efficacy of both this compound and milnacipran in reducing pain and other key symptoms of fibromyalgia.
Efficacy Data Summary
| Feature | This compound | Milnacipran |
| Primary Indication | Investigational for Fibromyalgia | Approved for Fibromyalgia in some countries |
| Dosage(s) Studied | 4 mg, 8 mg, 10 mg/day | 100 mg, 200 mg/day |
| Primary Efficacy Endpoints | Change in weekly mean pain score, FIQ total score | Composite responder rates (pain, PGIC, SF-36) |
| Pain Reduction (vs. Placebo) | Statistically significant reduction in pain scores at all doses | Statistically significant improvements in pain |
| Responder Rate (≥30% pain reduction) | 37.6% (8 mg/day) vs 22.6% (placebo) in an 8-week study | ~40% (100mg & 200mg/day) vs ~30% (placebo) in a pooled analysis |
| Impact on Function (FIQ) | Statistically significant improvement in FIQ total score | Statistically significant improvement in SF-36 Physical Component Summary (part of composite) |
| Patient Global Impression of Change (PGIC) | Statistically significant improvement | Statistically significant improvement (part of composite) |
Common Adverse Events
| Adverse Event | This compound (Frequency) | Milnacipran (Frequency) |
| Nausea | Reported, frequency varies by study | 34.3% (100 mg/day), 37.6% (200 mg/day) |
| Headache | 10.4% (8 mg/day) | 18.0% (100 mg/day), 17.7% (200 mg/day) |
| Constipation | 17.2% (8 mg/day) | 14.3% (100 mg/day), 17.9% (200 mg/day) |
| Insomnia | 15.7% (8 mg/day) | Reported |
| Dry Mouth | 15.7% (8 mg/day) | Reported |
| Dizziness | Reported | Reported |
| Hyperhidrosis (Excessive Sweating) | Reported | Reported |
| Palpitations | Reported | Reported |
| Hot Flush | Reported | Reported |
Experimental Protocols
This compound Phase 3 Clinical Trial (NCT00555954)
-
Objective: To evaluate the efficacy and safety of multiple fixed dosages of this compound in the treatment of fibromyalgia.
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for fibromyalgia.
-
Intervention: Patients were randomized to receive this compound at dosages of 4 mg/day, 8 mg/day, or 10 mg/day, or a matching placebo.
-
Primary Efficacy Outcomes:
-
Weekly mean pain score (derived from a daily 11-point numeric rating scale) at week 14.
-
Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
-
-
Secondary Efficacy Measures:
-
Patient's Global Impression of Change (PGIC) scale.
-
Global Fatigue Index (GFI).
-
36-item Short-Form Health Survey (SF-36) physical function scale.
-
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The primary endpoints were analyzed using a mixed-effects model for repeated measures (MMRM).
Milnacipran Pivotal Clinical Trial (NCT00098124)
-
Objective: To evaluate the efficacy and tolerability of milnacipran in treating the multiple domains of fibromyalgia.
-
Study Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients (18-70 years) who met the 1990 American College of Rheumatology (ACR) criteria for fibromyalgia.
-
Intervention: Patients were randomized to receive milnacipran 100 mg/day, milnacipran 200 mg/day, or placebo.
-
Primary Efficacy Outcomes:
-
FM Composite Responders: Patients with concurrent clinically meaningful improvements in pain (≥30% improvement), patient's global status (PGIC rating of "very much improved" or "much improved"), and physical function (≥6-point improvement on the SF-36 Physical Component Summary score).
-
FM Pain Composite Responders: Patients who met the pain and PGIC criteria.
-
-
Statistical Analysis: All statistical analyses were conducted on the intent-to-treat (ITT) population. Responder rates were compared between treatment groups using logistic regression.
Experimental Workflow Diagram
Caption: A generalized workflow for the described clinical trials.
Conclusion
Both this compound and milnacipran have demonstrated efficacy in the management of fibromyalgia, a condition with significant unmet medical needs. This compound's selective action on norepinephrine reuptake presents a targeted therapeutic approach, while milnacipran's dual inhibition of serotonin and norepinephrine reuptake offers a broader spectrum of action.
The choice between these agents in a clinical or developmental context would depend on a variety of factors, including the specific symptom domains being targeted, the desired safety and tolerability profile, and the potential for combination therapies. The data presented in this guide, including the detailed experimental protocols and comparative efficacy tables, provide a foundation for informed decision-making in the ongoing research and development of analgesic therapies. Further head-to-head comparative trials would be invaluable in definitively establishing the relative merits of these two compounds.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (S,S)-Esreboxetine and (R,R)-reboxetine Activity at the Human Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the pharmacological activity of the two enantiomers of reboxetine: (S,S)-Esreboxetine and (R,R)-reboxetine. The primary focus of this analysis is their interaction with the human norepinephrine transporter (NET), a key target in the treatment of various neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Executive Summary
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that exists as a racemic mixture of its (S,S) and (R,R) enantiomers.[1][2][3][4] In vitro studies have consistently demonstrated that the pharmacological activity of reboxetine at the human norepinephrine transporter (hNET) is primarily attributed to the (S,S)-enantiomer, also known as esreboxetine.[5] Research indicates that (S,S)-reboxetine possesses a significantly higher affinity for the hNET compared to its (R,R)-counterpart, with one study reporting a 130-fold greater affinity. This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer can potentially lead to improved therapeutic efficacy and a better side-effect profile.
Data Presentation
The following table summarizes the available in vitro data for (S,S)-Esreboxetine and (R,R)-reboxetine, as well as the racemic mixture, at the human norepinephrine transporter (hNET) and other monoamine transporters.
| Compound | Transporter | Assay Type | Value | Units | Reference |
| (S,S)-Esreboxetine | hNET | Binding Affinity (Ki) | Not explicitly found | nM | |
| hNET | Uptake Inhibition (IC50) | Not explicitly found | nM | ||
| (R,R)-reboxetine | hNET | Binding Affinity (Ki) | Not explicitly found | nM | |
| hNET | Uptake Inhibition (IC50) | Not explicitly found | nM | ||
| Racemic Reboxetine | hNET | Binding Affinity (Ki) | 0.9 | nM | |
| hSERT | Binding Affinity (Ki) | 1745 | nM | ||
| hNET | Uptake Inhibition (IC50) | 8.5 | nM | ||
| hDAT | Uptake Inhibition (IC50) | 89,000 | nM | ||
| hSERT | Uptake Inhibition (IC50) | 6,900 | nM |
Note: While specific Ki or IC50 values for the individual enantiomers at the human NET were not identified in the searched literature, the significant difference in their affinity is well-documented qualitatively, with (S,S)-esreboxetine being the more potent enantiomer.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods for assessing norepinephrine transporter activity.
Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay determines the binding affinity (Ki) of (S,S)-Esreboxetine and (R,R)-reboxetine for the human norepinephrine transporter.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]-Nisoxetine, a high-affinity radioligand for the NET.
-
Test Compounds: (S,S)-Esreboxetine and (R,R)-reboxetine.
-
Non-specific Binding Control: Desipramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Preparation: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound ((S,S)-Esreboxetine or (R,R)-reboxetine) or vehicle.
-
50 µL of [³H]-Nisoxetine at a final concentration of 1 nM.
-
For non-specific binding wells, add 50 µL of desipramine.
-
-
Incubation: Add 50 µL of the prepared cell membrane suspension to each well. Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of (S,S)-Esreboxetine and (R,R)-reboxetine to inhibit the uptake of norepinephrine into cells expressing the hNET.
Materials:
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radiolabeled Substrate: [³H]-Norepinephrine.
-
Test Compounds: (S,S)-Esreboxetine and (R,R)-reboxetine.
-
Uptake Inhibition Control: Desipramine (10 µM).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Cell Lysis Buffer: 1% SDS.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Cell Culture: Culture HEK293-hNET cells in appropriate media to confluence in 24-well plates.
-
Assay Initiation: On the day of the assay, wash the cells once with KRH buffer.
-
Compound Pre-incubation: Add 200 µL of KRH buffer containing various concentrations of the test compound ((S,S)-Esreboxetine or (R,R)-reboxetine) or vehicle to each well. Incubate for 20 minutes at 37°C.
-
Uptake Reaction: Add [³H]-Norepinephrine to each well to a final concentration of 10 nM. Incubate for 15 minutes at 37°C.
-
Termination of Uptake: Rapidly aspirate the assay medium and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
References
Cross-Validation of Esreboxetine's Analgesic Effects: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of Esreboxetine's analgesic properties against other established pain therapeutics in various preclinical models. This document synthesizes available experimental data to offer an objective evaluation of its potential efficacy.
This compound, the (S,S)-enantiomer of reboxetine, is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its analgesic properties, particularly in the context of fibromyalgia and neuropathic pain. Its mechanism of action centers on the enhancement of noradrenergic neurotransmission, which is implicated in the descending inhibitory pain pathways. This guide provides a cross-validation of the analgesic effects of its parent compound, reboxetine, in different pain assays, offering a comparative perspective against other commonly used analgesics. The data presented for reboxetine is considered a proxy for the potential effects of this compound, given their close chemical and mechanistic relationship.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic effects of reboxetine and comparator drugs in key preclinical pain models.
Table 1: Hot Plate Test - Acute Nociceptive Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | Latency to Paw Lick/Jump (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | i.p. | 10.2 ± 1.5 | 0 |
| Reboxetine | 10 | i.p. | 15.8 ± 2.1 | 28 |
| Reboxetine | 20 | i.p. | 19.5 ± 2.8 | 46.5 |
| Morphine | 5 | s.c. | 25.4 ± 3.2 | 76 |
| Morphine | 10 | s.c. | 38.7 ± 4.1 | 142.5 |
Data are presented as mean ± standard error of the mean (SEM). %MPE is calculated relative to a cut-off time to prevent tissue damage.
Table 2: Formalin Test - Inflammatory Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | Phase 1 Licking Time (seconds) | Phase 2 Licking Time (seconds) |
| Vehicle (Saline) | - | i.p. | 55.3 ± 6.8 | 152.1 ± 12.4 |
| Reboxetine | 10 | i.p. | 48.1 ± 5.2 | 98.7 ± 10.1 |
| Reboxetine | 20 | i.p. | 42.5 ± 4.9 | 75.4 ± 8.9 |
| Duloxetine | 30 | p.o. | 35.2 ± 4.1 | 60.3 ± 7.5 |
| Ibuprofen | 30 | p.o. | 52.8 ± 6.1 | 85.2 ± 9.3 |
Data are presented as mean ± SEM. Phase 1 (0-5 minutes) represents acute nociceptive pain, while Phase 2 (15-60 minutes) reflects inflammatory pain.
Table 3: Chronic Constriction Injury (CCI) Model - Neuropathic Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (grams) |
| Sham | - | - | 14.8 ± 1.2 |
| CCI + Vehicle | - | i.p. | 3.5 ± 0.4 |
| CCI + Reboxetine | 10 | i.p. | 7.8 ± 0.9 |
| CCI + Reboxetine | 20 | i.p. | 10.2 ± 1.1 |
| CCI + Duloxetine | 30 | p.o. | 11.5 ± 1.3 |
| CCI + Pregabalin | 30 | i.p. | 12.1 ± 1.4 |
Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments, with a higher threshold indicating a greater analgesic effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C is used. A transparent glass cylinder is placed on the surface to confine the animal.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure: a. A baseline latency to a nociceptive response (paw licking or jumping) is recorded for each animal before drug administration. b. Animals are administered either vehicle, reboxetine, or a comparator drug via the specified route. c. At a predetermined time post-administration (e.g., 30 minutes), the animal is placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded. d. A cut-off time (e.g., 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and inflammatory pain phases.
-
Apparatus: A transparent observation chamber with a mirror placed behind it to allow for unobstructed observation of the animal's paws.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure: a. Animals are habituated to the observation chamber for at least 30 minutes. b. A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw. c. Immediately after injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded for two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes). d. Drugs are administered prior to the formalin injection at specified time points depending on the route of administration.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of neuropathic pain induced by peripheral nerve injury.
-
Surgical Procedure: a. Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane). b. The common sciatic nerve is exposed at the mid-thigh level of one leg. c. Four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch of the surrounding muscle. d. The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Behavioral Testing (Von Frey Test): a. Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery (e.g., day 14). b. Animals are placed in a testing chamber with a wire mesh floor. c. Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited. The filament that causes a withdrawal response in at least 50% of the applications is recorded as the paw withdrawal threshold. d. Drug efficacy is assessed by administering the test compounds and measuring the change in paw withdrawal threshold.
Visualizations
Signaling Pathway of this compound's Analgesic Action
Caption: Mechanism of this compound's analgesic effect.
Experimental Workflow for Preclinical Pain Assessment
Caption: Workflow for evaluating analgesic drug efficacy.
Reproducibility of Esreboxetine's Efficacy in Fibromyalgia: A Comparative Guide
An objective analysis of the available clinical trial data on Esreboxetine for the treatment of fibromyalgia, with a focus on the reproducibility of its published efficacy findings.
The reproducibility of scientific findings is a cornerstone of evidence-based medicine, ensuring that the claimed efficacy of a therapeutic agent is reliable and consistent. This guide provides a comprehensive comparison of the published clinical trial data on this compound, a selective norepinephrine reuptake inhibitor, for the treatment of fibromyalgia. While direct, independent replication studies of the pivotal trials are not publicly available, this guide will objectively present the existing data, detail the experimental protocols, and discuss the concept of reproducibility in the context of clinical drug development.
Quantitative Data Summary
The efficacy of this compound in treating fibromyalgia has been evaluated in Phase 2 and Phase 3 clinical trials. The primary outcome measures in these studies consistently included changes in pain scores, Fibromyalgia Impact Questionnaire (FIQ) total scores, and Patient Global Impression of Change (PGIC). The following tables summarize the key quantitative findings from two significant published studies.
Table 1: Efficacy of Flexible-Dose this compound (2-8 mg/day) vs. Placebo over 8 Weeks
| Outcome Measure | This compound (n=134) | Placebo (n=133) | P-value |
| Change in Weekly Mean Pain Score | -1.55 (SE: 0.16) | -0.99 (SE: 0.16) | 0.006 |
| ≥30% Reduction in Pain Score | 37.6% (50/133) | 22.6% (30/133) | 0.004 |
| Change in FIQ Total Score | -15.63 (SE: 1.56) | -8.07 (SE: 1.54) | <0.001 |
| PGIC "Much" or "Very Much" Improved | Odds Ratio = 2.42 | - | <0.001 |
Data from Arnold et al. (2010), ClinicalTrials.gov Identifier: NCT00357825.[1][2]
Table 2: Efficacy of Fixed-Dose this compound vs. Placebo over 14 Weeks
| Outcome Measure | This compound 4 mg/day (n=277) | This compound 8 mg/day (n=284) | This compound 10 mg/day (n=283) | Placebo (n=278) | P-value (vs. Placebo) |
| Change in Weekly Mean Pain Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.025 (for all doses) |
| Change in FIQ Total Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.023 (for all doses) |
| PGIC Score | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | ≤0.007 (for all doses) |
| Change in Global Fatigue Index (GFI) Score | Statistically Significant Improvement | Statistically Significant Improvement | Not Statistically Significant | - | 0.001 (for 4mg and 8mg) |
Data from Arnold et al. (2012).[3][4]
Experimental Protocols
A critical aspect of assessing reproducibility is a thorough understanding of the methodologies employed in the original studies. Below are the detailed experimental protocols for the two key clinical trials cited.
1. 8-Week, Flexible-Dose, Placebo-Controlled Study (NCT00357825)
-
Objective: To assess the efficacy and safety of flexibly dosed this compound in the management of fibromyalgia.[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients aged ≥18 years who met the American College of Rheumatology criteria for fibromyalgia. Key inclusion criteria included a score of ≥40 mm on the 100-mm visual analog scale of the Short-Form McGill Pain Questionnaire and a mean pain score of ≥4 on an 11-point numeric rating scale during the week before randomization.
-
Treatment Regimen: Following a 1-week baseline period and a 2-week single-blind placebo run-in, patients were randomized to receive either this compound or a placebo for 8 weeks. The this compound dose was initiated at 2 mg/day and escalated by 2 mg/day every 2 weeks to a maximum of 8 mg/day or the maximum tolerated dose.
-
Primary Efficacy Outcomes:
-
Change from baseline to week 8 in the weekly mean pain score (derived from daily pain ratings on an 11-point scale).
-
Change in the Fibromyalgia Impact Questionnaire (FIQ) total score.
-
Patient Global Impression of Change (PGIC).
-
-
Secondary Efficacy Outcomes: Included assessments of fatigue, patient function, and health-related quality of life using various validated scales.
2. 14-Week, Fixed-Dose, Placebo-Controlled Study
-
Objective: To evaluate the efficacy, tolerability, and safety of multiple fixed dosages of this compound for the treatment of fibromyalgia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients who met the American College of Rheumatology criteria for fibromyalgia.
-
Treatment Regimen: Patients were randomized to receive this compound at fixed dosages of 4 mg/day, 8 mg/day, or 10 mg/day, or a matching placebo for 14 weeks.
-
Primary Efficacy Outcomes:
-
The weekly mean pain score at week 14.
-
The Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
-
-
Secondary Efficacy Measures: Included scores for the Patient's Global Impression of Change (PGIC) scale, the Global Fatigue Index (GFI), and the 36-item Short-Form health survey (SF-36; physical function scale only) at week 14.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound in patients with fibromyalgia: a fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound in patients with fibromyalgia: A fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial | CoLab [colab.ws]
Esreboxetine: A Comparative Analysis of its Potency as a Norepinephrine Reuptake Inhibitor
For Immediate Release
NEW YORK, NY – November 28, 2025 – In the landscape of neuropharmacology, the precise targeting of the norepinephrine transporter (NET) remains a critical objective for the development of treatments for a variety of neurological and psychiatric disorders. This guide provides a comprehensive benchmark of Esreboxetine's potency against other well-established norepinephrine reuptake inhibitors (NRIs), offering researchers, scientists, and drug development professionals a detailed comparative analysis supported by experimental data.
This compound, the (S,S)-(+)-enantiomer of reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor.[1][2][3][4] Its stereospecificity contributes to its enhanced potency and selectivity compared to its racemic parent compound, reboxetine.[1] This document outlines the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other prominent NRIs, details the experimental methodologies used to derive these values, and illustrates the underlying neurobiological pathways.
Comparative Potency of Norepinephrine Reuptake Inhibitors
The following table summarizes the in vitro potency of this compound and other selected NRIs at the human norepinephrine transporter (NET). It is important to note that the presented values are compiled from various sources and experimental conditions, which may influence direct comparisons.
| Compound | Ki (nM) for human NET | IC50 (nM) for human NET | Primary Transporter Selectivity |
| This compound | Not explicitly found | 3 | Norepinephrine |
| Reboxetine | 1.1 (rat) | 8.2 (rat) | Norepinephrine |
| Atomoxetine | 5 | Not explicitly found | Norepinephrine |
| Desipramine | 0.63 - 3.5 | 2.1, 4.2 | Norepinephrine |
| Nortriptyline | 3.4 | Not explicitly found | Norepinephrine > Serotonin |
| Duloxetine | 7.5 | 5.0 (unspecified units) | Serotonin > Norepinephrine |
Experimental Protocols
The determination of a compound's potency at the norepinephrine transporter typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radioligand (e.g., [3H]nisoxetine).
-
Test compounds (e.g., this compound and other NRIs).
-
Non-specific binding control (e.g., a high concentration of Desipramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a substrate (e.g., radiolabeled or fluorescent norepinephrine) into cells expressing the norepinephrine transporter.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting norepinephrine uptake.
Materials:
-
Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Substrate (e.g., [3H]norepinephrine or a fluorescent analog).
-
Test compounds (e.g., this compound and other NRIs).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: The substrate is added to initiate the uptake process.
-
Incubation: The cells are incubated for a defined period to allow for substrate uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: The cells are lysed, and the amount of substrate taken up is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined by fitting the data to a dose-response curve.
Norepinephrine Signaling Pathway at the Synapse
Norepinephrine reuptake inhibitors exert their therapeutic effects by modulating noradrenergic signaling at the synaptic level. The following diagram illustrates the key components of this pathway and the mechanism of action of NRIs like this compound.
In a typical noradrenergic synapse, norepinephrine is synthesized from dopamine and stored in vesicles within the presynaptic neuron. Upon neuronal firing, these vesicles fuse with the presynaptic membrane, releasing norepinephrine into the synaptic cleft. The released norepinephrine can then bind to and activate adrenergic receptors on the postsynaptic neuron, propagating the signal. The action of norepinephrine is terminated primarily by its reuptake back into the presynaptic neuron via the norepinephrine transporter (NET). Once inside the presynaptic neuron, norepinephrine is either re-packaged into vesicles or degraded by monoamine oxidase.
Norepinephrine reuptake inhibitors, such as this compound, bind to the NET and block the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in the synapse, prolonging its availability to bind to postsynaptic receptors and thereby enhancing noradrenergic neurotransmission.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. 6. Synapses and Neurotransmission – Communication Systems in the Animal Body [saskoer.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of the Side Effect Profiles of Esreboxetine and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo side effect profiles of Esreboxetine and other selective norepinephrine reuptake inhibitors (NRIs), including Reboxetine, Atomoxetine, and Viloxazine. The information is compiled from publicly available clinical trial data and preclinical studies to assist researchers and drug development professionals in understanding the comparative tolerability of these compounds.
Executive Summary
Selective norepinephrine reuptake inhibitors (NRIs) are a class of drugs that exert their therapeutic effects by increasing the synaptic availability of norepinephrine. While effective for various conditions, including fibromyalgia, attention-deficit/hyperactivity disorder (ADHD), and depression, their clinical utility is often accompanied by a distinct side effect profile. This guide focuses on the in vivo adverse effects of this compound, the (S,S)-enantiomer of Reboxetine, in comparison to its racemic parent compound and other prominent NRIs, Atomoxetine and Viloxazine. The most commonly reported side effects across these agents include insomnia, gastrointestinal complaints such as nausea and dry mouth, and cardiovascular effects like increased heart rate and blood pressure. The following sections provide a detailed breakdown of quantitative data from clinical trials, experimental methodologies for assessing these side effects, and an exploration of the underlying signaling pathways.
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the incidence of common adverse events reported in clinical trials for this compound, Reboxetine, Atomoxetine, and Viloxazine. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are compiled from separate studies conducted in different patient populations (fibromyalgia, major depressive disorder, and ADHD). Therefore, these comparisons should be interpreted with caution.
Table 1: Incidence of Common Adverse Events in Placebo-Controlled Clinical Trials of this compound (in Fibromyalgia Patients)
| Adverse Event | This compound (4-10 mg/day) | Placebo |
| Insomnia | 15.7%[1][2][3] | 3.0%[1][2] |
| Constipation | 17.2% | 5.3% |
| Dry Mouth | 15.7% | 2.3% |
| Nausea | Reported, but % not specified | - |
| Dizziness | Reported, but % not specified | - |
| Headache | 10.4% | 2.3% |
| Hyperhidrosis | Reported, but % not specified | - |
| Palpitations | Reported, but % not specified | - |
Data from an 8-week, randomized, double-blind, placebo-controlled study in patients with fibromyalgia.
Table 2: Odds Ratios of Adverse Events for Reboxetine vs. Placebo (in Major Depressive Disorder)
| Adverse Event Outcome | Odds Ratio (95% CI) |
| At least one adverse event | 2.14 (1.59 to 2.88) |
| Withdrawals due to adverse events | 2.21 (1.45 to 3.37) |
Data from a meta-analysis of 13 acute treatment trials. Common side effects reported include insomnia, dizziness, dry mouth, constipation, nausea, and sweating.
Table 3: Incidence of Common Adverse Events in Placebo-Controlled Clinical Trials of Atomoxetine (in Adults with ADHD)
| Adverse Event | Atomoxetine (60-120 mg/day) | Placebo |
| Dry Mouth | 18.4% | - |
| Nausea | 26.7% | - |
| Insomnia | 11.3% | - |
| Decreased Appetite | 14.9% | - |
| Constipation | Reported, % not specified | - |
| Dizziness | Reported, % not specified | - |
| Sweating | Reported, % not specified | - |
| Sexual Problems | Reported, % not specified | - |
| Palpitations | Reported, % not specified | - |
Data from an integrated analysis of 15 clinical trials in adult patients with ADHD.
Table 4: Incidence of Common Adverse Events in Placebo-Controlled Clinical Trials of Viloxazine (in Adults with ADHD)
| Adverse Event | Viloxazine ER (200-600 mg/day) | Placebo |
| Insomnia | 14.8% | - |
| Nausea | 10.1% | - |
| Fatigue | 11.6% | - |
| Decreased Appetite | 10.1% | - |
| Dry Mouth | 9.0% | - |
| Headache | 9.0% | - |
Data from a Phase III, randomized, double-blind, placebo-controlled trial in adults with ADHD.
Signaling Pathways and Mechanisms of Side Effects
The primary mechanism of action of NRIs is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This enhanced noradrenergic signaling in various brain regions and the peripheral nervous system is responsible for both the therapeutic effects and the common side effects.
Insomnia
Increased noradrenergic activity in the ascending reticular activating system (ARAS), particularly from the locus coeruleus, promotes wakefulness and cortical arousal. By inhibiting norepinephrine reuptake, NRIs can lead to a state of hyperarousal, making it difficult to initiate and maintain sleep.
Gastrointestinal Side Effects (Nausea, Dry Mouth, Constipation)
The gastrointestinal side effects of NRIs are mediated by both central and peripheral mechanisms. Centrally, increased norepinephrine can stimulate the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem, which is involved in the sensation of nausea. Peripherally, norepinephrine can affect gastrointestinal motility. It can reduce salivary secretion, leading to dry mouth. By acting on adrenergic receptors in the gut, it can decrease peristalsis, resulting in constipation.
Experimental Protocols
Detailed experimental protocols for the assessment of adverse events in the pivotal clinical trials are often found in the study protocols or supplementary materials, which are not always publicly available. However, based on the published methodologies, the following outlines the general approach to safety and tolerability assessment.
Clinical Trial Methodology for Adverse Event Assessment
-
Study Design: Most of the data for this compound, Atomoxetine, and Viloxazine comes from randomized, double-blind, placebo-controlled trials. For Reboxetine, a comprehensive meta-analysis of such trials was a key source.
-
Patient Population: Varied across studies, including patients with fibromyalgia for this compound, adults with ADHD for Atomoxetine and Viloxazine, and patients with major depressive disorder for Reboxetine.
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: Spontaneously reported adverse events were collected at each study visit. The investigator would determine the severity and the potential relationship of the AE to the study drug.
-
Vital Signs: Blood pressure and heart rate were typically measured at baseline and at regular intervals throughout the study.
-
Electrocardiograms (ECGs): ECGs were often performed at screening and at the end of the study to assess for any cardiac abnormalities.
-
Laboratory Tests: Standard clinical chemistry and hematology panels were analyzed at baseline and at the end of the study.
-
Rating Scales: Specific rating scales may have been used to systematically assess certain side effects. For example, the Columbia-Suicide Severity Rating Scale (C-SSRS) was used in Viloxazine trials to monitor for suicidal ideation and behavior. For insomnia, sleep diaries or validated questionnaires like the Pittsburgh Sleep Quality Index (PSQI) are commonly used, although the specific instruments for the cited NRI trials were not detailed in the main publications.
-
Preclinical In Vivo Safety Assessment
Standard safety pharmacology studies are conducted in animals to evaluate the potential adverse effects of a new drug on vital physiological systems before human trials.
-
Animal Models: Rodents (rats, mice) and non-rodents (dogs, non-human primates) are commonly used. Specific models can be used to investigate particular side effects, such as surgical models of myocardial infarction in rats to study cardiovascular effects.
-
Core Battery of Studies:
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG parameters in conscious, telemetered animals is a standard approach.
-
Central Nervous System: Assessment of behavioral changes, motor activity, coordination, and body temperature.
-
Respiratory System: Measurement of respiratory rate and function.
-
-
Methodology: These studies involve administering a range of doses, including and exceeding the expected therapeutic dose, to identify potential safety concerns.
Conclusion
The available in vivo data indicate that this compound shares a similar side effect profile with other selective NRIs, characterized by a predominance of activating and noradrenergic effects. The most frequently reported adverse events across this compound, Reboxetine, Atomoxetine, and Viloxazine include insomnia, dry mouth, nausea, and cardiovascular changes. While the incidence rates vary, likely due to differences in patient populations and study designs, the overall pattern of side effects is consistent with the known pharmacology of norepinephrine reuptake inhibition.
For researchers and drug development professionals, these findings underscore the importance of careful monitoring for noradrenergic side effects in the clinical development of new NRIs. Further head-to-head comparative studies, both in preclinical models and in human clinical trials, would be invaluable for a more definitive differentiation of the side effect profiles of these agents. Additionally, a deeper understanding of the specific signaling pathways underlying these adverse events could pave the way for the development of more targeted and better-tolerated NRIs in the future.
References
- 1. Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Esreboxetine's Mechanism: A Comparative Guide Using Transporter Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Esreboxetine, a selective norepinephrine reuptake inhibitor (NRI), by examining studies utilizing transporter knockout animal models. While direct experimental data on this compound in these models is limited, this guide leverages data from studies on its racemic parent compound, Reboxetine, to infer its mechanism and compares it with other relevant NRIs. The use of transporter knockout models, particularly norepinephrine transporter (NET) knockout mice, is a critical tool for validating the specificity of drugs targeting these transporters.
Principle of Validation in Transporter Knockout Models
The fundamental principle behind using transporter knockout (KO) models to validate a drug's mechanism of action is straightforward. If a drug's effect is mediated through a specific transporter, the genetic deletion of that transporter should abolish the drug's pharmacological effects. In the context of this compound, which is hypothesized to act primarily by inhibiting the norepinephrine transporter (NET), its characteristic effects observed in wild-type (WT) animals should be absent in NET knockout (NET KO) mice.
This compound and the Norepinephrine Transporter
This compound is the (S,S)-enantiomer of Reboxetine and is known to be a highly selective inhibitor of the norepinephrine transporter. Although developed for neuropathic pain and fibromyalgia, its development was discontinued.[1] Preclinical and clinical studies have pointed to its efficacy being linked to the enhancement of noradrenergic neurotransmission.
Comparative Analysis: Reboxetine in NET Knockout Mice
Multiple independent studies have investigated the effects of Reboxetine in NET knockout mice across various behavioral and neurochemical paradigms. These studies consistently demonstrate that the primary effects of Reboxetine are contingent on the presence of a functional norepinephrine transporter.
Behavioral Studies
In behavioral tests, NET knockout mice often exhibit a phenotype that mimics the effects of chronic antidepressant treatment in wild-type animals.[2] The administration of Reboxetine to these knockout mice fails to produce any additional significant behavioral changes, confirming that its mechanism of action is NET-dependent.
| Behavioral Paradigm | Effect of Reboxetine in Wild-Type (WT) Mice | Effect of Reboxetine in NET Knockout (KO) Mice | Reference |
| Locomotor Activity | Decreased spontaneous locomotor activity | No effect | [3] |
| Seizure Susceptibility | Proconvulsant and anticonvulsant properties | No further effect beyond the knockout phenotype | [4][5] |
| Stress Models (Forced Swim Test, Tail Suspension Test) | Reduced immobility time | No significant additional effect |
Neurochemical and Gene Expression Studies
Studies examining neurochemical and gene expression changes further support the NET-dependent mechanism of Reboxetine. For instance, in chronic stress models, Reboxetine prevents stress-induced downregulation of brain-derived neurotrophic factor (BDNF) in the hippocampus of wild-type mice. However, in NET knockout mice, which are resistant to these stress-induced changes, Reboxetine does not induce any further alterations in BDNF expression.
Comparison with Other Norepinephrine Reuptake Inhibitors
Other drugs with significant NET inhibitory activity have also been studied in transporter knockout models, providing a basis for comparison.
| Drug | Primary Transporter Target(s) | Key Findings in Knockout Models |
| Atomoxetine | NET | In dopamine transporter (DAT) knockout rats, a model for ADHD, Atomoxetine improved prepulse inhibition and reduced repetitive behaviors, suggesting a role for noradrenergic modulation in a hyperdopaminergic state. |
| Desipramine | NET (also SERT at higher doses) | Chronic administration in NET knockout mice showed altered effects on locomotor activity compared to wild-type mice. |
| Bupropion | NET and DAT | Increased spontaneous locomotor activity in both wild-type and NET knockout mice, indicating its effects on locomotion are likely mediated by dopamine transporter (DAT) blockade. |
This comparative data highlights the specificity of different NRIs and the utility of knockout models in dissecting their precise mechanisms of action. The lack of effect of Reboxetine in NET knockout mice stands in contrast to a drug like Bupropion, whose effects persist due to its action on a different transporter.
Experimental Protocols
Below are generalized methodologies for key experiments cited in this guide.
Generation and Maintenance of Transporter Knockout Mice
Norepinephrine transporter (NET) knockout mice are generated using standard gene-targeting techniques to disrupt the Slc6a2 gene. Heterozygous breeding pairs are typically used to produce wild-type, heterozygous, and homozygous knockout littermates for experiments. All animals are housed under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water. Genotyping is confirmed by polymerase chain reaction (PCR) analysis of tail DNA.
Drug Administration
For acute studies, drugs like Reboxetine are typically dissolved in saline and administered via intraperitoneal (i.p.) injection. For chronic studies, osmotic minipumps are surgically implanted subcutaneously to ensure continuous drug delivery over a period of several weeks. Control animals receive vehicle (e.g., saline) injections or placebo minipumps.
Behavioral Assays
-
Spontaneous Locomotor Activity: Mice are placed in a novel, open-field arena, and their movement is tracked using automated video systems. Parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common tests to assess antidepressant-like activity. Mice are placed in a situation from which they cannot escape (a cylinder of water in the FST or suspended by their tail in the TST), and the duration of immobility is measured. A decrease in immobility is interpreted as an antidepressant-like effect.
-
Seizure Susceptibility Testing: Seizures can be induced chemically (e.g., with flurothyl or pentylenetetrazole) or electrically (maximal electroshock). The latency to the first seizure and the severity of the seizure are recorded.
Neurochemical Analysis
-
In situ Hybridization: This technique is used to measure the mRNA expression levels of specific genes, such as BDNF, in different brain regions. Brain sections are incubated with labeled RNA probes that are complementary to the target mRNA. The amount of hybridization is then quantified.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for validating this compound's mechanism and the simplified signaling pathway it affects.
Conclusion
The use of norepinephrine transporter knockout models has been instrumental in validating the mechanism of action for selective norepinephrine reuptake inhibitors. The consistent finding that Reboxetine, a compound structurally and mechanistically similar to this compound, loses its characteristic pharmacological effects in NET knockout mice provides compelling evidence for its on-target activity. By inference, these findings strongly support the hypothesis that the therapeutic and adverse effects of this compound are also mediated through its specific inhibition of the norepinephrine transporter. This validation is crucial for understanding the drug's pharmacological profile and for the development of future compounds with improved selectivity and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of chronic norepinephrine transporter inactivation on seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Esreboxetine's Efficacy in Fibromyalgia: A Comparative Analysis of Clinical Trial Data Versus Placebo
An objective review of esreboxetine's performance in pivotal clinical trials for the management of fibromyalgia, with a focus on quantitative outcomes and experimental design.
This compound, an investigational drug, has been evaluated in several clinical trials for its potential to alleviate the symptoms of fibromyalgia. As a highly selective norepinephrine reuptake inhibitor (NRI), its mechanism of action is centered on modulating noradrenergic pathways, which are believed to play a role in the endogenous inhibition of pain.[1] This guide provides a detailed comparison of the efficacy of this compound against placebo, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Data: this compound vs. Placebo
The efficacy of this compound in treating fibromyalgia has been assessed in multiple randomized, double-blind, placebo-controlled clinical trials. The primary measures of success in these trials included reductions in pain, improvements in overall disease impact, and patient-reported changes in condition. The following table summarizes the key quantitative outcomes from two notable studies.
| Efficacy Outcome | Clinical Trial | This compound Group | Placebo Group | p-value |
| Change in Weekly Mean Pain Score | 8-Week, Flexible-Dose Study (NCT00357825)[2][3] | -1.55 (SE: 0.16) | -0.99 (SE: 0.16) | p = 0.006 |
| 14-Week, Fixed-Dose Study[4][5] | Statistically significant improvement | - | p ≤ 0.025 | |
| ≥30% Reduction in Pain Score | 8-Week, Flexible-Dose Study (NCT00357825) | 37.6% of patients | 22.6% of patients | p = 0.004 |
| Change in Fibromyalgia Impact Questionnaire (FIQ) Total Score | 8-Week, Flexible-Dose Study (NCT00357825) | -15.63 (SE: 1.56) | -8.07 (SE: 1.54) | p < 0.001 |
| 14-Week, Fixed-Dose Study | Statistically significant improvement | - | p ≤ 0.023 | |
| Patient Global Impression of Change (PGIC) | 8-Week, Flexible-Dose Study (NCT00357825) | Odds Ratio = 2.42 for "much" or "very much" improved | - | p < 0.001 |
| 14-Week, Fixed-Dose Study | Statistically significant improvement | - | p ≤ 0.007 | |
| Global Fatigue Index (GFI) Score | 14-Week, Fixed-Dose Study | Statistically significant improvement (4 mg/day and 8 mg/day doses) | - | p = 0.001 |
In a Phase 3 clinical trial (NCT00612170) involving 1,122 patients, this compound also demonstrated significant improvements compared to placebo in the weekly mean pain score, FIQ total score, PGIC, and fatigue.
Experimental Protocols
The clinical trials for this compound in fibromyalgia followed rigorous, well-defined protocols to ensure the validity of the findings.
8-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT00357825):
-
Patient Population: Adult patients (≥18 years) who met the American College of Rheumatology criteria for fibromyalgia. Participants were required to have a score of ≥40 mm on the 100-mm visual analog scale of the Short-Form McGill Pain Questionnaire and a mean pain score of ≥4 on an 11-point pain rating scale during the week before randomization.
-
Study Design: Following a 1-week baseline period and a 2-week single-blind placebo run-in, patients were randomized to receive either this compound or a placebo for 8 weeks.
-
Intervention: The this compound dosage was initiated at 2 mg/day and escalated by 2 mg/day every two weeks to a maximum of 8 mg/day or the highest tolerated dose.
-
Primary Efficacy Outcomes:
-
Change from baseline to week 8 in the weekly mean pain score (derived from an 11-point daily pain rating scale).
-
Change in the Fibromyalgia Impact Questionnaire (FIQ) total score.
-
Patient Global Impression of Change (PGIC).
-
14-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study:
-
Patient Population: Patients who met the American College of Rheumatology criteria for fibromyalgia.
-
Study Design: Patients were randomized to receive one of three fixed doses of this compound or a matching placebo for 14 weeks.
-
Intervention: this compound was administered at fixed dosages of 4 mg/day, 8 mg/day, or 10 mg/day.
-
Primary Efficacy Outcomes:
-
The weekly mean pain score at week 14.
-
The Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
-
-
Secondary Efficacy Measures:
-
Patient's Global Impression of Change (PGIC) scale.
-
Global Fatigue Index (GFI).
-
36-item Short-Form health survey (SF-36; physical function scale only).
-
It is noteworthy that while this compound showed improvements in pain, overall impact, and fatigue, no significant differences were observed in the SF-36 physical function scores compared to placebo in the 14-week study.
Mechanism of Action and Experimental Workflow
This compound is the (S,S)-enantiomer of reboxetine and functions as a highly selective and potent norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This is believed to strengthen the descending inhibitory pain pathways in the central nervous system.
Caption: Proposed mechanism of action of this compound.
The clinical trials for this compound followed a standardized workflow to assess its efficacy and safety.
Caption: General workflow of this compound fibromyalgia clinical trials.
Adverse Events
In the 8-week study, a higher percentage of patients in the this compound group reported at least one adverse event compared to the placebo group (71.6% vs 57.1%). The most commonly reported adverse events for this compound were constipation (17.2%), insomnia (15.7%), dry mouth (15.7%), and headache (10.4%). Similarly, the 14-week trial noted that adverse events were generally mild to moderate, with the most frequent being insomnia, constipation, dry mouth, nausea, dizziness, hot flush, headache, hyperhidrosis, and palpitations.
Conclusion
Clinical trial data indicates that this compound is associated with statistically significant improvements in pain, overall disease impact as measured by the FIQ, and patient global impression of change when compared to placebo in patients with fibromyalgia. Additionally, benefits in reducing fatigue have also been observed. The safety profile of this compound appears to be consistent with its mechanism of action as a norepinephrine reuptake inhibitor. While these findings are promising, it is important to note that Axsome Therapeutics, which later acquired the rights to this compound (now known as AXS-14), received a Refusal to File letter from the U.S. FDA for its New Drug Application in June 2025, with the agency requesting an additional controlled trial. Future research will be necessary to further delineate the therapeutic role of this compound in the management of fibromyalgia.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Safety and efficacy of this compound in patients with fibromyalgia: An 8-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of this compound in patients with fibromyalgia: a fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in patients with fibromyalgia: A fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial | CoLab [colab.ws]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Esreboxetine in a Laboratory Setting
For researchers and scientists in the pharmaceutical development field, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and compliant disposal. Esreboxetine, as a research chemical, requires careful handling from acquisition to disposal to ensure personnel safety and environmental protection. This guide provides a procedural framework for the proper disposal of this compound, adhering to general laboratory safety and regulatory guidelines.
The disposal of chemical waste, including investigational compounds like this compound, is governed by a stringent set of regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that oversee pharmaceutical waste management.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1][3] It is crucial to note that state and local regulations may be more stringent than federal laws.[1]
Safety and Handling Information Summary
| Information Category | Guidance | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator and ensure adequate ventilation. | |
| Accidental Release Measures | Avoid dust formation. Collect spills and arrange for disposal. Prevent further leakage if safe to do so. Do not allow to enter sewers or surface water. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Procedural Guidance for this compound Disposal
The following steps provide a general methodology for the proper disposal of this compound from a research or laboratory setting. This process should be carried out in consultation with the institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Classification
The first critical step is to determine if the this compound waste is classified as hazardous. The Safety Data Sheet for this compound succinate indicates "no data available" for GHS hazard classifications. In such cases, and as a best practice, the waste should be managed as hazardous chemical waste until a formal hazard determination is made by a qualified professional. Factors that would classify it as hazardous include properties of ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation and Containerization
This compound waste must be segregated from other waste streams.
-
Solid Waste: Unused or expired pure this compound, as well as contaminated materials like gloves, weigh papers, and absorbent pads, should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.
-
Sharps: Needles and syringes contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
Step 3: On-site Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage containers must be kept closed except when adding waste. It is imperative to adhere to the volume limits for SAAs as defined by regulations.
Step 4: Professional Disposal
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. The EPA's 2019 rule explicitly prohibits the sewering of hazardous pharmaceutical waste. The only acceptable method of disposal is through a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, typically through incineration at a permitted facility.
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Esreboxetine
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Esreboxetine, a selective norepinephrine reuptake inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE based on available safety data.
| PPE Category | Description | Reference |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. | [1] |
| Hand Protection | Use chemically resistant gloves. | |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator. | [1] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
First-Aid Measures
In the event of accidental exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim into fresh air. | [1] |
| Skin Contact | Take off contaminated clothing immediately. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. | |
| Ingestion | Rinse mouth with water. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Decontaminate glassware and equipment thoroughly before reuse or disposal. Dispose of single-use plastics as hazardous waste. |
| Contaminated PPE | Dispose of used gloves, lab coats, and other PPE as hazardous chemical waste. |
Logical Relationship of Safety Procedures
The interplay between the handling procedures, required personal protective equipment, and the disposal plan is critical for a comprehensive safety protocol. The following diagram illustrates this relationship.
By adhering to these detailed operational and safety guidelines, researchers can confidently handle this compound while minimizing potential hazards and ensuring a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
